molecular formula C13H9N B1222042 Benzo[f]quinoline CAS No. 85-02-9

Benzo[f]quinoline

Cat. No.: B1222042
CAS No.: 85-02-9
M. Wt: 179.22 g/mol
InChI Key: HCAUQPZEWLULFJ-UHFFFAOYSA-N
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Description

Benzo(f)quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[f]quinoline
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InChI

InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H
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InChI Key

HCAUQPZEWLULFJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=N3
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Molecular Formula

C13H9N
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DSSTOX Substance ID

DTXSID2024585
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Molecular Weight

179.22 g/mol
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Physical Description

Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO]
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Boiling Point

662 °F at 721 mmHg (NTP, 1992)
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Flash Point

330.8 °F (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg]
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CAS No.

85-02-9
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Melting Point

199 to 201 °F (NTP, 1992)
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Foundational & Exploratory

Benzo[f]quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties, structure, and relevant biological interactions of Benzo[f]quinoline. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this heterocyclic compound is of interest.

Core Properties and Structure

This compound, a polycyclic aromatic azaheterocycle, is characterized by a fused benzene (B151609) and quinoline (B57606) ring system. Its extended π-conjugation is a source of its unique chemical and physical properties.[1][2] The structure and fundamental properties are summarized below.

Structural Information

The chemical structure of this compound is presented below, along with a diagram illustrating its IUPAC numbering.

Chemical Structure:

A 2D representation of the this compound molecule.

IUPAC Numbering:

IUPAC numbering scheme for the this compound ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C13H9N[3][4]
Molecular Weight 179.22 g/mol [3][4]
Appearance Crystalline solid, leaflets from H2O or pet ether, or yellow crystals/white powder[5][6]
Color White to light yellow to green[7][8]
Melting Point 89-93 °C[5][7][9]
Boiling Point 349-350 °C[3][7][9]
Density ~1.126 g/cm³ (estimate)[5][10]
pKa 5.00 (+1) at 25°C[5]
Water Solubility Insoluble[5][6][11]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, and chloroform[3][11]
Vapor Pressure 8.89E-05 mmHg at 25°C[5]
Flash Point 166 °C[5]
Spectroscopic Data

Key spectroscopic data for this compound are summarized below.

Spectroscopic DataWavelengths (nm) / PeaksReference
UV-Vis (in ethanol) 347, 331, 316, 266[3]
¹H NMR Spectra available[12]
¹³C NMR Spectra available[13][14]
FTIR Spectra available[4][8][14]
Mass Spectrometry Spectra available[14]

Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

Several methods have been reported for the synthesis of the this compound core. The Skraup and Doebner-Von Miller reactions are classic methods, while photochemical cyclization offers an alternative route.

Skraup Synthesis:

The Skraup synthesis is a well-established method for producing quinolines and their derivatives.[7][15][16][17] The reaction involves heating an aniline (B41778) (in this case, β-naphthylamine) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid.[7][16] Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous reaction.[18]

  • Reaction Scheme:

    • β-Naphthylamine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

  • Detailed Protocol (Conceptual):

    • To a mixture of β-naphthylamine and anhydrous glycerol, slowly add concentrated sulfuric acid with cooling.

    • Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and a moderator (e.g., ferrous sulfate).

    • Heat the mixture under reflux for several hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude this compound can be purified by steam distillation followed by recrystallization or column chromatography.[7][18]

Doebner-Von Miller Synthesis:

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[12][19][20] For the synthesis of the parent this compound, 2-naphthylamine (B18577) is reacted with 3,3-diethoxyprop-1-ene, which serves as a precursor to acrolein.[7]

  • Reaction Scheme:

    • 2-Naphthylamine + 3,3-Diethoxyprop-1-ene --(HCl)--> this compound

  • Detailed Protocol (Conceptual):

    • A mixture of 2-naphthylamine and 3,3-diethoxyprop-1-ene is treated with an acid catalyst, such as hydrochloric acid.[7]

    • The reaction is typically heated to facilitate the cyclization.

    • Workup involves neutralization of the acid and extraction of the product into an organic solvent.

    • Purification is achieved through recrystallization or column chromatography.[7]

Photochemical Cyclohydrogenation:

This method utilizes the photocyclization of trans-2-stilbazole derivatives to yield this compound.[7] The reaction proceeds through a trans-cis isomerization, followed by cyclization and oxidative dehydrogenation.[19]

  • Reaction Scheme:

    • trans-2-Stilbazole derivative --(hv, Oxidant)--> this compound derivative

  • Detailed Protocol (Conceptual):

    • A solution of the trans-2-stilbazole derivative in a suitable solvent (e.g., cyclohexane) is irradiated with a UV lamp.[19]

    • An oxidizing agent is present to facilitate the final aromatization step.

    • The solvent is removed, and the product is purified by chromatographic methods.

Purification Methods

Recrystallization:

Crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or petroleum ether.[5][21] The process involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography:

For a higher degree of purity, column chromatography is employed.[7] A solution of the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are collected and the solvent evaporated.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: For ¹H and ¹³C NMR, 5-25 mg and 50-100 mg of the compound, respectively, are typically dissolved in 0.6-0.75 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[21]

  • Instrumentation: Spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr).[4][22][23] The mixture is then pressed under high pressure to form a transparent pellet.[22][23]

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol.

  • Instrumentation: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

Biological Context and Signaling Pathways

While this compound itself is recognized as an environmental pollutant found in coal tar and petroleum distillates, its derivatives have garnered significant interest in medicinal chemistry for their potential biological activities, including anticancer and antimicrobial properties.[1][2] A key mechanism of action for some of these derivatives is the inhibition of critical cellular enzymes, namely Topoisomerase II and ATP synthase.[23]

Inhibition of Topoisomerase II

Topoisomerase II (Topo II) is a vital enzyme that resolves DNA topological problems, such as supercoils and catenanes, which arise during replication and transcription.[3][5] The enzyme functions by creating a transient double-strand break in one DNA duplex (the G-segment), passing another duplex (the T-segment) through the break, and then religating the G-segment.[5] This process is ATP-dependent.[5]

Inhibitors of Topo II are broadly classified into two categories: poisons and catalytic inhibitors.[3][24]

  • Topo II Poisons: These agents, such as etoposide (B1684455) and doxorubicin, stabilize the covalent complex between Topo II and the cleaved DNA.[3][24] This prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[3]

  • Catalytic Inhibitors: These compounds, for example, ICRF-193, interfere with other steps of the catalytic cycle, such as ATP hydrolysis, without causing DNA cleavage.[5][24] They can trap the enzyme in a closed clamp conformation on the DNA.[5]

The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention by inhibitors.

TopoisomeraseII_Inhibition Topoisomerase II Catalytic Cycle and Inhibition cluster_inhibition Inhibition Points Start Free Topo II and DNA Binding Topo II binds to G-segment DNA Start->Binding Cleavage G-segment cleavage (transient double-strand break) Binding->Cleavage Passage T-segment passes through the break Cleavage->Passage Religation G-segment religation Passage->Religation ATP_Hydrolysis ATP Hydrolysis Religation->ATP_Hydrolysis Release Product release (uncatenated DNA) Release->Start ATP_Hydrolysis->Release Poison Topo II Poisons (e.g., Etoposide) Prevent Religation Poison->Religation Catalytic Catalytic Inhibitors (e.g., ICRF-193) Inhibit ATP Hydrolysis Catalytic->ATP_Hydrolysis

The catalytic cycle of Topoisomerase II, highlighting the steps targeted by poisons and catalytic inhibitors.

Inhibition of ATP Synthase

ATP synthase is a mitochondrial enzyme complex essential for cellular energy production through oxidative phosphorylation.[9] It utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP from ADP and inorganic phosphate.[9] The enzyme consists of two main domains: the F₀ subunit, which forms the proton channel, and the F₁ subunit, which contains the catalytic sites for ATP synthesis.[25]

Inhibitors of ATP synthase can target different subunits of the enzyme, disrupting the proton flow or the catalytic activity.[9] For instance, oligomycin (B223565) binds to the F₀ subunit, blocking the proton channel, while other inhibitors may target the F₁ subunit to prevent the conformational changes required for ATP synthesis.[9] The inhibition of ATP synthase leads to a depletion of cellular ATP, which can induce apoptosis, particularly in cancer cells that have a high energy demand.[9]

The diagram below provides a simplified overview of ATP synthase function and inhibition.

ATP_Synthase_Inhibition ATP Synthase Function and Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_enzyme ATP Synthase Proton_Gradient High H+ Concentration (Intermembrane Space) Proton_Flow Proton Flow Proton_Gradient->Proton_Flow Matrix Low H+ Concentration (Mitochondrial Matrix) F0 F0 Subunit (Proton Channel) F1 F1 Subunit (Catalytic Site) F0->F1 Rotation ATP_Synthesis ADP + Pi -> ATP F1->ATP_Synthesis Proton_Flow->F0 Inhibitor Inhibitor (e.g., Oligomycin) Inhibitor->F0 Blocks Proton Channel

A simplified representation of ATP synthase function, showing the flow of protons driving ATP synthesis and the point of inhibition by compounds that block the proton channel.

Conclusion

This compound is a versatile heterocyclic scaffold with a rich chemistry and an expanding role in medicinal research. This guide has provided a detailed overview of its fundamental properties, established synthetic routes, and key biological targets of its derivatives. The structured presentation of quantitative data, experimental methodologies, and visual representations of signaling pathways aims to equip researchers and drug development professionals with the foundational knowledge required for further exploration and application of this important molecule.

References

An In-depth Technical Guide to the Discovery and History of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[f]quinoline, a polycyclic aromatic heterocycle, has a rich and varied history, from its initial identification as an environmental constituent to its emergence as a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its seminal syntheses, and a discussion of the mechanisms of action of its biologically active derivatives, visualized through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers engaged in the study and application of this important heterocyclic compound.

Discovery and Historical Milestones

The history of this compound is intrinsically linked to the broader history of quinoline (B57606) chemistry. While quinoline was first extracted from coal tar in 1834, the specific benzo-fused isomer, this compound, was identified later as a component of coal tar, cigarette smoke, and petroleum distillates.[1] Its presence in these sources initially cast it as an environmental pollutant with potential genetic effects.[1]

A pivotal moment in the history of this compound was its first reported chemical synthesis. One of the earliest and most notable syntheses was described by Clem and Hamilton, who utilized a modification of the Skraup reaction.[1] This foundational work opened the door for the systematic investigation of this compound and its derivatives. Subsequently, other synthetic routes were developed, including the Doebner-Von Miller reaction, reported by Ramann and Cowen, which provided an alternative pathway to this heterocyclic system.[1]

The scientific interest in this compound and its analogues has evolved significantly over the years. While early research focused on its fundamental properties and synthesis, later studies unveiled the potential of its derivatives in various applications. These include their use as blue-emitting fluorescent materials for organic light-emitting devices (OLEDs) and, more prominently, as scaffolds for the development of novel therapeutic agents with antibacterial and anticancer properties.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the parent compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₉N[3]
Molecular Weight179.22 g/mol [3]
Melting Point93-94 °C[4]
Boiling Point349-350 °C at 721 mmHg[5]
Solubility in Water< 0.1 mg/mL at 20 °C
pKa
logP (Octanol/Water)3.43[4]
AppearanceYellow crystals or white powder

Table 2: Spectroscopic Data of this compound

TechniqueKey DataReference
UV-Vis (in Ethanol)λmax: 347, 331, 316, 266 nm[5]
IR
¹H NMR (in CDCl₃)
¹³C NMR (in CDCl₃)
Mass Spectrometry

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core has been achieved through several classic named reactions. The following sections provide detailed experimental protocols for two of the most historically significant methods.

The Skraup Synthesis (Clem & Hamilton)

The Skraup synthesis is a cornerstone of quinoline chemistry and was one of the first methods applied to the synthesis of this compound.[1] The reaction involves the treatment of an aromatic amine with glycerol (B35011), an oxidizing agent, and a dehydrating agent, typically sulfuric acid.

Experimental Protocol: Synthesis of this compound via Skraup Reaction

  • Reactants:

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-naphthylamine and anhydrous glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Slowly and carefully add arsenic acid to the reaction mixture. The reaction is highly exothermic and may become vigorous.

    • Heat the mixture gently to initiate the reaction. Once the reaction begins, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a water bath.

    • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the mixture is strongly alkaline. This should be done in an ice bath to control the heat generated.

    • The crude this compound will precipitate out of the solution. Isolate the solid by filtration and wash it thoroughly with water.

    • For purification, the crude product can be subjected to steam distillation to remove any unreacted starting materials and byproducts.

    • The purified this compound can be further recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product as crystalline solid.

The Doebner-Von Miller Reaction (Ramann & Cowen)

The Doebner-Von Miller reaction provides an alternative route to quinolines and has been successfully applied to the synthesis of this compound.[1] This method involves the reaction of an α,β-unsaturated carbonyl compound (or its precursor) with an aromatic amine in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound via Doebner-Von Miller Reaction

  • Reactants:

    • 2-Naphthylamine

    • 3,3-Diethoxyprop-1-ene (acrolein diethyl acetal)

    • 1N Hydrochloric Acid

  • Procedure:

    • In a round-bottom flask, dissolve 2-naphthylamine in 1N hydrochloric acid.

    • To this acidic solution, add 3,3-diethoxyprop-1-ene.

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the solution by the careful addition of a base, such as a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is neutral or slightly basic.

    • The crude product will precipitate or can be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • If an extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Biological Activities and Signaling Pathways of this compound Derivatives

While this compound itself is primarily of interest as a foundational structure, its derivatives have emerged as promising candidates in drug discovery, exhibiting significant antibacterial and anticancer activities.

Antibacterial Activity

Certain this compound derivatives have demonstrated potent activity against a range of bacteria. The primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds induce breaks in the bacterial DNA, leading to cell death.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell BfQ This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) BfQ->DNA_Gyrase inhibition Topo_IV Topoisomerase IV BfQ->Topo_IV inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication enables DNA_Breaks Double-Strand DNA Breaks Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death leads to Anticancer_Topo_Inhibition cluster_cancer_cell Cancer Cell BfQ This compound Derivative Topo_II Topoisomerase II BfQ->Topo_II inhibition Cell_Cycle Cell Cycle Progression Topo_II->Cell_Cycle required for DNA_Damage DNA Damage Accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Anticancer_Kinase_Inhibition cluster_kinase_pathway Kinase-Mediated Proliferation Pathway BfQ This compound Derivative CDK5 CDK-5 BfQ->CDK5 inhibition Pim1 Pim-1 Kinase BfQ->Pim1 inhibition Proliferation Cancer Cell Proliferation CDK5->Proliferation promotes Apoptosis Apoptosis CDK5->Apoptosis inhibits Pim1->Proliferation promotes Pim1->Apoptosis inhibits

References

Benzo[f]quinoline IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzo[f]quinoline: Nomenclature, Properties, Synthesis, and Biological Relevance

This guide provides a comprehensive overview of this compound, a polycyclic aromatic nitrogen heterocycle, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physicochemical properties, established synthetic protocols, and its emerging significance in medicinal chemistry.

IUPAC Nomenclature and CAS Number

The formal identification of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) is as follows:

  • IUPAC Name : this compound[1]

  • CAS Registry Number : 85-02-9[2]

Synonyms for this compound include 1-Azaphenanthrene, 5,6-Benzoquinoline, β-Naphthoquinoline, and naphthopyridine.[2][3][4]

Physicochemical Properties

This compound appears as yellow crystals or a white to light yellow powder.[1][3][5] A summary of its key quantitative properties is presented below for easy reference.

PropertyValue
Molecular FormulaC₁₃H₉N
Molecular Weight179.22 g/mol
Melting Point89 - 94 °C
Boiling Point349-350 °C at 721 mmHg
SolubilityPractically insoluble in water; Soluble in dilute acids, ethanol, ether, and benzene.
AppearanceWhite to light yellow or green powder/crystals.
UV max (in ethanol)347, 331, 316, 266 nm

(Data sourced from[1][2][4][5][6])

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of the this compound scaffold have been reported. The following are detailed methodologies for two classical and widely cited reactions.

Skraup Reaction

The Skraup reaction is a traditional method for synthesizing quinolines. The synthesis of this compound via this method involves the reaction of β-naphthylamine with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent.[7][8]

Materials:

  • β-Naphthylamine

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Arsenic acid (or another suitable oxidizing agent)

  • Sodium hydroxide (B78521) solution (6N) for neutralization

  • Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

  • A mixture of β-naphthylamine, anhydrous glycerol, and concentrated sulfuric acid is prepared in a reaction flask equipped with a reflux condenser.

  • Arsenic acid is added cautiously as the oxidizing agent.

  • The mixture is heated carefully. The reaction is exothermic and should be controlled to prevent overheating. Once initiated, the reaction mixture is heated to maintain a steady reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is diluted with water and neutralized with a 6N sodium hydroxide solution to precipitate the free base.

  • The resulting crude this compound is isolated by filtration or extraction with an organic solvent like dichloromethane.

  • The crude product is purified using flash column chromatography to yield pure this compound.[8]

Doebner-von Miller Reaction

This method provides a good yield of this compound through the reaction of an α,β-unsaturated carbonyl compound (generated in situ) with an aromatic amine.[7][8]

Materials:

  • 2-Naphthylamine

  • 3,3-Diethoxyprop-1-ene

  • Hydrochloric acid (1N)

  • Base for neutralization (e.g., sodium bicarbonate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • 2-Naphthylamine is dissolved in a suitable solvent.

  • 3,3-Diethoxyprop-1-ene is added to the solution.

  • A solution of 1N hydrochloric acid is added to facilitate the cyclization.

  • The mixture is heated under reflux for the required duration, with reaction progress monitored by an appropriate technique like TLC.

  • Upon completion, the reaction mixture is cooled and neutralized with a suitable base.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The resulting solid is purified, typically by recrystallization or column chromatography, to afford pure this compound.[8]

Biological Significance and Applications

While this compound itself is recognized as an environmental pollutant found in coal tar and cigarette smoke, its derivatives have garnered significant interest in medicinal chemistry and materials science.[7][9]

  • Anticancer and Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their biological activities.[9] Studies have shown that certain quaternary salts and cycloadducts of this compound exhibit promising in vitro anticancer activity against various human cancer cell lines.[9][10] Furthermore, some derivatives have demonstrated potent antibacterial and antifungal properties.[11]

  • Organic Light-Emitting Diodes (OLEDs) : The fluorescent properties of the this compound scaffold make it a candidate for use in the development of organic light-emitting devices.[4][5][9]

  • DNA Intercalation : Its planar aromatic structure allows it to intercalate into DNA, making it a subject of study in molecular biology and for the design of new therapeutic agents.[4][5]

The general synthetic pathway to biologically active derivatives often involves a two-step process: quaternization of the nitrogen atom in the this compound ring, followed by a [3+2] dipolar cycloaddition reaction.[9][10][11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Skraup synthesis of this compound.

Skraup_Synthesis_of_Benzofquinoline cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Final Product Reactant1 β-Naphthylamine Reaction Heating / Reflux (Skraup Reaction) Reactant1->Reaction Reactant2 Glycerol Reactant2->Reaction Reactant3 H₂SO₄ (conc.) Reactant3->Reaction Reactant4 Oxidizing Agent (e.g., Arsenic Acid) Reactant4->Reaction Neutralization Neutralization (NaOH solution) Reaction->Neutralization Cooling & Dilution Extraction Extraction / Isolation Neutralization->Extraction Precipitate Formation Purification Purification (Flash Chromatography) Extraction->Purification Crude Product Product Pure this compound Purification->Product Purified Product

Caption: Workflow for the Skraup synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[f]quinoline is a polycyclic aromatic heterocycle that has garnered significant interest in the scientific community. Its unique structure imparts a range of physical and chemical properties that make it a valuable scaffold in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known biological activities. The information is presented to support further research and development involving this versatile compound.

Physical Properties

This compound is typically a white to light yellow or green crystalline powder at room temperature.[3] It is characterized by its aromatic nature, which contributes to its stability.[4] The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₉N[3]
Molecular Weight 179.22 g/mol [3]
Melting Point 89-94 °C[3][5][6]
Boiling Point 339-350 °C[3][5][6]
Solubility Insoluble in water; soluble in ethanol, chloroform, and other organic solvents.[4]
pKa 5.00 (at 25°C)[7]
LogP (Octanol/Water) 3.43[6]
Appearance White to light yellow to green powder/crystal[3]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of aromatic nitrogen heterocyles. It can undergo electrophilic substitution reactions, and the nitrogen atom can be quaternized.[8] The compound is sensitive to prolonged exposure to air.[9] It neutralizes acids in exothermic reactions to form salts and water and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[9]

Synthesis

Several synthetic routes to this compound and its derivatives have been reported, with the Skraup synthesis being a classical method.[1] Other notable methods include photochemical cyclohydrogenation and three-component reactions.[1][10]

Biological Activity

Derivatives of this compound have shown promising biological activities, including antibacterial and anticancer properties.[2][8] Some this compound derivatives are being investigated as potential inhibitors of enzymes such as Topoisomerase II (Topo II) and ATP synthase.[5]

Spectral Data

The spectral characteristics of this compound are crucial for its identification and structural elucidation.

Spectroscopy Key Data Reference(s)
UV-Vis (in Ethanol) λmax: 266, 316, 331, 347 nm[11]
Infrared (IR) The IR spectrum shows characteristic peaks for C-H and C=C aromatic stretching and bending vibrations.[1]
¹H NMR (in CDCl₃) Signals appear in the aromatic region, typically between 7.5 and 9.3 ppm.[12][13]
¹³C NMR (in CDCl₃) The spectrum displays 13 distinct signals corresponding to the carbon atoms in the molecule.[13][14]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 179[14]

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[6][15]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).[6]

  • The sample is heated at a rate of 5-10 °C per minute for an initial approximate determination.[6]

  • For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point, and then the heating rate is reduced to approximately 2 °C per minute.[6]

  • The melting point range is recorded from the temperature at which the first crystal melts to the temperature at which the last crystal disappears.[16]

Determination of Solubility

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method.[17]

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.[9]

  • The vial is agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[9]

  • The suspension is then centrifuged at high speed to pellet the undissolved solid.[3]

  • A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm).[3]

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.[9][18]

Skraup Synthesis of this compound

This protocol describes a general procedure for the Skraup synthesis.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, aniline (B41778) (or a substituted aniline) is cautiously mixed with concentrated sulfuric acid while cooling.[19]

  • Anhydrous glycerol (B35011) and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide) are added to the mixture.[19][20] Ferrous sulfate (B86663) can be added to moderate the reaction.[21]

  • The mixture is gently heated to initiate the exothermic reaction. The external heating is then removed, and the reaction is allowed to proceed.[19]

  • After the initial vigorous reaction subsides, the mixture is heated to complete the reaction.[19]

  • The reaction mixture is cooled, diluted with water, and neutralized with a strong base (e.g., sodium hydroxide).[19]

  • The crude this compound is isolated, often by steam distillation, and then purified by recrystallization or distillation under reduced pressure.[21]

UV-Vis Spectroscopy

Methodology:

  • A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol).

  • A dilution of the stock solution is prepared to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

  • The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

NMR Spectroscopy

Methodology:

  • A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a high-quality 5 mm NMR tube.[13]

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, standard acquisition parameters are used, typically with 8-16 scans.[13]

  • For ¹³C NMR, a proton-decoupled single-pulse experiment is typically run, requiring a larger number of scans (128 or more) depending on the concentration.[13]

  • The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts (δ) and coupling constants (J) are analyzed.[13]

Visualizations

Experimental Workflow: Skraup Synthesis

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mixing and Initial Heating Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Exothermic_Reaction Exothermic Reaction Mixing->Exothermic_Reaction Gentle Heat Heating_Completion Heating to Completion Exothermic_Reaction->Heating_Completion Workup Workup (Neutralization) Heating_Completion->Workup Isolation Isolation (Steam Distillation) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound Purification->Product Anticancer_Mechanism cluster_cell Cancer Cell BfQ This compound Derivative Topo_II Topoisomerase II BfQ->Topo_II Inhibition ATP_Synthase ATP Synthase BfQ->ATP_Synthase Inhibition DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Enables Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibited leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Production->Apoptosis Inhibited leads to

References

An In-depth Technical Guide to the Synthesis of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining benzo[f]quinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the key starting materials, presents quantitative data for reaction comparison, outlines detailed experimental protocols, and visualizes the core synthetic pathways.

Core Synthetic Methodologies and Starting Materials

The synthesis of the this compound core can be achieved through several established chemical reactions. The choice of method often depends on the desired substitution pattern on the quinoline (B57606) nucleus and the availability of starting materials. The most prominent methods include the Skraup-Doebner-von Miller synthesis, Friedländer annulation, Conrad-Limpach synthesis, Pfitzinger reaction, and photochemical cyclohydrogenation.

Summary of Starting Materials

The table below summarizes the essential starting materials for the principal synthetic routes to this compound and its derivatives.

Synthetic MethodPrimary Amine/Naphthylamine DerivativeCarbonyl Source / Other Key Reagents
Skraup Synthesis 2-Naphthylamine (B18577) or substituted 2-naphthylaminesGlycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene, arsenic acid)
Doebner-von Miller Reaction 2-Naphthylamineα,β-Unsaturated aldehydes or ketones (e.g., 3,3-diethoxyprop-1-ene)
Friedländer Annulation 2-Amino-1-naphthaldehyde or 2-Amino-1-naphthyl ketonesKetones or compounds with an active methylene (B1212753) group (e.g., acetylacetone, ethyl acetoacetate)
Conrad-Limpach Synthesis 2-Naphthylamineβ-Ketoesters (e.g., ethyl acetoacetate)
Pfitzinger Reaction Naphthisatin (or its derivatives)Carbonyl compounds with an α-methylene group (e.g., acetone (B3395972), acetophenone)
Photochemical Cyclohydrogenation trans-2-Stilbazole and its derivativesNot applicable (intramolecular cyclization)

Quantitative Data Presentation

The following tables provide a comparative summary of the quantitative data associated with various synthetic methods for this compound, including reaction conditions and reported yields.

Table 1: Skraup and Doebner-von Miller Synthesis of this compound

Starting MaterialsReagents & ConditionsProductYield (%)Reference
2-Naphthylamine, Anhydrous glycerolConc. H₂SO₄, Arsenic acidThis compoundGood[1]
2-Naphthylamine, 3,3-Diethoxyprop-1-ene1N HClThis compoundGood[1]
4-Methyl-2-naphthylamine, Anhydrous glycerol"Sulfo-mix" of acids6-Methylthis compoundNot specified[1]
Nitro-substituted 2-naphthylamines, Anhydrous glycerolFerrous sulfate, Boric acidNitro-benzo[f]quinolinesNot specified[1]

Table 2: Pfitzinger Synthesis of this compound Derivatives

Starting MaterialsReagents & ConditionsProductYield (%)Reference
α-Naphthisatin, AcetoneBoiling water-alcohol solution of KOH2-Methylthis compound-4-carboxylic acid70%[2]
Isatin, Indophenazino fused carbazole/azacarbazolesKOH, Ethanol, Reflux 24hIndophenazino fused quinoline-4-carboxylic acid derivativesModerate to Good[3]

Table 3: Friedländer and Conrad-Limpach Syntheses (General Quinoline Yields)

Starting MaterialsReagents & ConditionsProduct TypeYield (%)Reference
2-Aminobenzophenone, Ethyl acetoacetateZrCl₄, Ethanol/Water, 60°CSubstituted quinolineNot specified[4]
2-Aminobenzophenone, AcetylacetoneCopper-based MOF, Toluene, 100°C, 2hSubstituted quinolineNot specified[4]
Anilines, β-KetoestersHigh temperature (~250°C), inert solvent4-HydroxyquinolinesUp to 95%[5]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Skraup Synthesis of this compound[1]

Materials:

  • 2-Naphthylamine

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Arsenic acid

  • Sodium hydroxide (B78521) solution (6N)

Procedure:

  • In a reaction vessel, carefully mix 2-naphthylamine with anhydrous glycerol.

  • Slowly add concentrated sulfuric acid to the mixture with cooling and stirring.

  • Add arsenic acid to the reaction mixture.

  • Heat the mixture under reflux. The reaction is exothermic and may require initial careful heating.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into a large volume of water.

  • Neutralize the acidic solution with 6N sodium hydroxide to precipitate the crude this compound hydrochloride.

  • Filter the precipitate and treat with a base (e.g., NaOH solution) to obtain the free base, this compound.

  • The crude product can be purified by flash chromatography.

Protocol 2: Doebner-von Miller Synthesis of this compound[1]

Materials:

  • 2-Naphthylamine

  • 3,3-Diethoxyprop-1-ene

  • Hydrochloric acid (1N)

Procedure:

  • Dissolve 2-naphthylamine in a solution of 1N hydrochloric acid.

  • Add 3,3-diethoxyprop-1-ene to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The cyclization reaction is accomplished in the acidic medium.

  • Upon completion, neutralize the reaction mixture to precipitate the crude this compound.

  • The product can be isolated by filtration and purified by recrystallization or chromatography.

Protocol 3: Pfitzinger Synthesis of a this compound Derivative[2]

Materials:

  • α-Naphthisatin

  • Acetone

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of water and ethanol.

  • Add α-naphthisatin to the alkaline solution and stir.

  • Add acetone to the reaction mixture.

  • Heat the mixture to boiling under reflux.

  • Monitor the reaction for completion.

  • After cooling, the product, 2-methylthis compound-4-carboxylic acid, can be precipitated by acidification of the reaction mixture.

  • The solid product is collected by filtration and can be purified by recrystallization.

Protocol 4: Photochemical Cyclohydrogenation of trans-2-Stilbazole[1][6]

Materials:

  • trans-2-Stilbazole

  • Cyclohexane (spectroscopic grade)

Procedure:

  • Prepare a dilute solution of trans-2-stilbazole in cyclohexane.

  • Place the solution in a quartz photoreactor.

  • Irradiate the solution with a suitable UV light source (e.g., a high-pressure mercury lamp).

  • The reaction proceeds via a trans-cis isomerization followed by photochemical cyclization and subsequent oxidative dehydrogenation to yield this compound.

  • The progress of the reaction can be monitored by UV-Vis or NMR spectroscopy.

  • Upon completion, the solvent is evaporated, and the resulting this compound can be purified by chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key synthetic pathways for this compound.

Skraup_Synthesis Naphthylamine 2-Naphthylamine Intermediate1 Michael Adduct Naphthylamine->Intermediate1 + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Dihydrobenzoquinoline Dihydrothis compound Intermediate1->Dihydrobenzoquinoline Cyclization -H₂O Benzoquinoline This compound Dihydrobenzoquinoline->Benzoquinoline Oxidation

Caption: Skraup Synthesis of this compound.

Doebner_von_Miller_Synthesis Naphthylamine 2-Naphthylamine Intermediate Michael Adduct Naphthylamine->Intermediate + Carbonyl UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Cyclization Benzoquinoline This compound CyclizedIntermediate->Benzoquinoline -H₂O, Oxidation

Caption: Doebner-von Miller Synthesis.

Friedlander_Annulation AminoNaphthaldehyde 2-Amino-1-naphthaldehyde AldolAdduct Aldol Adduct AminoNaphthaldehyde->AldolAdduct ActiveMethylene Active Methylene Compound ActiveMethylene->AldolAdduct Base or Acid Enamine Enamine Intermediate AldolAdduct->Enamine -H₂O Benzoquinoline This compound Enamine->Benzoquinoline Cyclization -H₂O

Caption: Friedländer Annulation for this compound.

Pfitzinger_Reaction Naphthisatin Naphthisatin KetoAcid Keto-acid Naphthisatin->KetoAcid Base (KOH) Imine Imine KetoAcid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization BenzoquinolineAcid This compound- 4-carboxylic acid Enamine->BenzoquinolineAcid Cyclization -H₂O

Caption: Pfitzinger Reaction for this compound.

Photochemical_Cyclohydrogenation TransStilbazole trans-2-Stilbazole CisStilbazole cis-2-Stilbazole TransStilbazole->CisStilbazole Dihydrobenzoquinoline Dihydrothis compound CisStilbazole->Dihydrobenzoquinoline hν, Cyclization Benzoquinoline This compound Dihydrobenzoquinoline->Benzoquinoline Oxidation

Caption: Photochemical Cyclohydrogenation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Stability of Benzo[f]quinoline

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound. This compound, a polycyclic aza-aromatic hydrocarbon, is a significant structural motif in medicinal chemistry and materials science.[1] Its derivatives have shown promise as anticancer, antibacterial, and antifungal agents, as well as materials for organic light-emitting devices (OLEDs).[2][3][4] Understanding the inherent stability of the this compound core is crucial for designing novel derivatives with enhanced efficacy, favorable pharmacokinetics, and desired material properties.

This document details the computational methodologies employed to investigate molecular stability, presents key quantitative data derived from these studies, and illustrates the logical workflows involved in such theoretical assessments.

Theoretical Approaches to Assessing Molecular Stability

The stability of a molecule like this compound can be assessed from both thermodynamic and kinetic perspectives. Theoretical chemistry provides a powerful toolkit to quantify these aspects through various computational methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules.[5][6] By solving the Schrödinger equation in an approximate manner, DFT can accurately predict molecular geometries, energies, and other electronic properties. For aromatic systems like this compound, DFT calculations are essential for obtaining the optimized molecular structure, which is the foundation for all subsequent stability analyses.[7] Functionals such as B3LYP combined with basis sets like 6-311++G** are commonly employed for reliable results.[8]

Aromaticity and Resonance Energy

Aromaticity is a key concept indicating the high stability of cyclic, planar molecules with delocalized π-electron systems. The fusion of benzene (B151609) and quinoline (B57606) rings in this compound results in an extended π-conjugation, which significantly contributes to its overall stability.[1][2] Several quantitative descriptors, or "aromaticity indices," are calculated from DFT results to assess this property:

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): This magnetic descriptor calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of strong aromatic character.

  • Other Indices: PDI, I6, FLU, and PLR are other indices that can provide complementary information about the electron delocalization in different rings of the molecule.[8]

Studies on the related quinoline scaffold have shown that the aromaticity of the pyridine-type ring is a crucial determinant of biological activity, suggesting that modulating the electronic properties of this ring in this compound could be a key strategy in drug design.[8]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity.[5]

  • Large HOMO-LUMO Gap: Implies high kinetic stability, low chemical reactivity, and high resistance to electronic excitation.

  • Small HOMO-LUMO Gap: Suggests the molecule is more reactive and can be more easily polarized.[5]

For this compound, the HOMO-LUMO gap provides insight into its susceptibility to electrophilic and nucleophilic attack and its potential role in charge-transfer interactions, which is vital for applications in both pharmacology and materials science.[9]

Computational Workflow for Stability Analysis

The theoretical assessment of molecular stability follows a structured workflow, beginning with the basic molecular structure and proceeding through various levels of computational analysis.

G cluster_input Input cluster_computation Computational Analysis cluster_output Output & Interpretation A This compound Structure B Geometry Optimization (DFT) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Aromaticity Analysis (HOMA, NICS) B->D Optimized Geometry E FMO Analysis (HOMO-LUMO Gap) B->E Optimized Geometry F Thermochemical Analysis C->F Vibrational Frequencies H Kinetic Stability & Chemical Reactivity D->H Aromaticity Indices E->H Energy Gap G Thermodynamic Stability (ΔHf°, ΔsubH°) F->G Thermodynamic Data

Caption: Computational workflow for assessing this compound stability.

Experimental Protocols (Computational Methods)

The following sections detail the typical computational "protocols" used in theoretical stability studies of aromatic heterocycles like this compound.

Protocol for DFT Geometry Optimization
  • Software: Gaussian 09 or a similar quantum chemistry software package is used.[10]

  • Method Selection: The DFT method is chosen. A common and well-validated choice is the B3LYP hybrid functional.[6]

  • Basis Set Selection: The 6-31+G(d,p) or a larger basis set like 6-311++G(d,p) is selected to provide a good balance between accuracy and computational cost.[5][8]

  • Input Preparation: The initial 3D coordinates of the this compound molecule are generated using a molecular builder and provided as input.

  • Calculation Execution: A geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic positions to find the minimum energy conformation on the potential energy surface.

  • Verification: A subsequent frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10]

Protocol for Frontier Molecular Orbital (FMO) Analysis
  • Prerequisite: A successfully optimized molecular geometry from Protocol 3.1 is required.

  • Calculation: The same DFT functional and basis set are used to perform a single-point energy calculation, ensuring the generation of molecular orbital information.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

  • Visualization: The 3D shapes of the HOMO and LUMO orbitals are visualized using software like GaussView to understand the regions of electron density involved in potential chemical reactions.

Quantitative Stability Data

The following tables summarize key quantitative data related to the stability of this compound.

Table 1: Thermochemical Properties of this compound

This data provides insight into the thermodynamic stability of the molecule in solid and gaseous states. The positive enthalpy of formation indicates that the compound is less stable than its constituent elements in their standard states, which is typical for complex organic molecules.

PropertyValueUnitsMethodSource
Enthalpy of Formation (ΔHf)55.9kcal/molN/A[11]
Enthalpy of Sublimation (ΔsubH°)83.1 ± 6.2kJ/molV[12]
Fusion (Melting) Point (Tfus)367KN/A[12]
Boiling Point (Tboil)623.2KN/A[12]

Method 'V' refers to a method based on vapor pressure measurements.

Table 2: Calculated Electronic Properties of Quinoline (as a reference system)
PropertyValueUnitsSource
HOMO Energy-6.646eV[5]
LUMO Energy-1.816eV[5]
HOMO-LUMO Energy Gap4.83eV[5]
Dipole Moment2.004Debye[5]

The large energy gap for quinoline suggests a high degree of kinetic stability, a property that is expected to be retained or enhanced in the extended π-system of this compound.

Structure-Stability Relationship

The stability of this compound is not an isolated property but rather an outcome of its unique structural and electronic features. The interplay between its aromaticity and electronic structure dictates its overall stability and reactivity profile.

G cluster_properties Inherent Molecular Properties cluster_descriptors Theoretical Descriptors A This compound Molecular Structure B Extended π-Conjugation (Fused Ring System) A->B gives rise to C Electronic Structure (Orbital Energies) A->C determines D High Aromaticity (e.g., HOMA, NICS) B->D quantified by E Large HOMO-LUMO Gap C->E quantified by F High Molecular Stability (Thermodynamic & Kinetic) D->F contributes to E->F contributes to

Caption: Relationship between structure, electronic properties, and stability.

Conclusion

The stability of this compound is a multifaceted property rooted in its aromatic, fused-ring structure. Theoretical studies, primarily leveraging Density Functional Theory, provide essential insights into both its thermodynamic and kinetic stability. Key metrics such as thermochemical data (enthalpy of formation), aromaticity indices (HOMA, NICS), and the HOMO-LUMO energy gap serve as robust quantitative descriptors. This computational approach allows researchers to rationalize the inherent stability of the this compound scaffold and predict how modifications will influence its properties. For professionals in drug development and materials science, these theoretical tools are invaluable for the rational design of novel this compound derivatives with tailored stability, reactivity, and functionality.

References

An In-depth Technical Guide to the Structural Isomers of Benzoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, and biological activities of benzo[f]quinoline and its key isomers: benzo[h]quinoline, benzo[b]quinoline (acridine), and benzo[c]quinoline (phenanthridine). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Structural Differences and Isomerism

Benzoquinolines are a class of polycyclic aromatic hydrocarbons containing a benzene (B151609) ring fused to a quinoline (B57606) system. The position of the nitrogen atom and the fusion pattern of the rings give rise to several isomers, with four being commercially available and frequently studied. The fundamental difference between these isomers lies in the arrangement of the nitrogen atom within the fused ring system, which significantly influences their electronic distribution, steric hindrance, and ultimately their chemical and biological properties.

Below are the chemical structures of this compound and its three prominent isomers.

G cluster_isomers Structures of Benzoquinoline Isomers This compound This compound Benzo[h]quinoline Benzo[h]quinoline Benzo[b]quinoline (Acridine) Benzo[b]quinoline (Acridine) Benzo[c]quinoline (Phenanthridine) Benzo[c]quinoline (Phenanthridine)

Caption: Chemical structures of this compound and its isomers.

Physicochemical Properties

The seemingly subtle shifts in nitrogen placement among the benzoquinoline isomers lead to notable differences in their physicochemical characteristics. These properties are crucial for predicting their behavior in biological systems, including solubility, membrane permeability, and receptor binding.

PropertyThis compoundBenzo[h]quinolineBenzo[b]quinoline (Acridine)Benzo[c]quinoline (Phenanthridine)
Molecular Formula C₁₃H₉NC₁₃H₉NC₁₃H₉NC₁₃H₉N
Molar Mass ( g/mol ) 179.22179.22179.22179.22
Melting Point (°C) 94[1]48-50[2]107-110[3]104-107[4]
Boiling Point (°C) 339[1]338[2]346[3]349[4]
pKa 4.954.155.6[3]4.61[4]
LogP 3.43[1]3.403.403.39
Appearance Yellow crystals or white powder[5]Solid[2]Colorless solid[3][6]Colorless solid[4]

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines and their derivatives.[7][8][9][10][11] This protocol is a generalized procedure for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 2-naphthylamine with cooling and stirring.

  • To this mixture, add anhydrous glycerol and the oxidizing agent. If the reaction is known to be vigorous, add ferrous sulfate as a moderator.

  • Gently heat the mixture. The reaction is exothermic and may begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction is complete.

  • Allow the reaction mixture to cool and then carefully dilute it with water.

  • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is alkaline.

  • Extract the crude this compound from the aqueous solution using an appropriate organic solvent.

  • Dry the organic extract over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][12][13][14][15]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzoquinoline isomer solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzoquinoline isomer and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Antibacterial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Muller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Benzoquinoline isomer solution (of known concentration)

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer

Procedure:

  • Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Carefully add a defined volume of the benzoquinoline isomer solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Biological Activity and Mechanism of Action

Derivatives of benzoquinolines have demonstrated a range of biological activities, with anticancer and antibacterial properties being the most extensively studied.[3][19][20][21] Their planar structure allows them to intercalate into DNA, and they have also been identified as inhibitors of key cellular enzymes.

Anticancer Activity

Several benzoquinoline derivatives have shown potent anticancer activity against various cancer cell lines.[2][22][23] The proposed mechanisms of action primarily involve the inhibition of topoisomerase II and ATP synthase.

  • Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By inhibiting this enzyme, benzoquinoline derivatives can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[24][25]

  • ATP Synthase Inhibition: ATP synthase is vital for cellular energy production. Inhibition of this enzyme disrupts the energy supply of cancer cells, leading to metabolic stress and cell death.[26][27][28][29]

Benzoquinoline Derivative Benzoquinoline Derivative Topoisomerase II Topoisomerase II Benzoquinoline Derivative->Topoisomerase II inhibits ATP Synthase ATP Synthase Benzoquinoline Derivative->ATP Synthase inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II->DNA Replication/Transcription enables DNA Damage DNA Damage Topoisomerase II->DNA Damage inhibition leads to ATP Production ATP Production ATP Synthase->ATP Production enables Energy Depletion Energy Depletion ATP Synthase->Energy Depletion inhibition leads to Apoptosis Apoptosis DNA Damage->Apoptosis Energy Depletion->Apoptosis

Caption: Proposed mechanism of anticancer action for benzoquinoline derivatives.

Antibacterial Activity

Benzoquinoline derivatives have also exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[21][30] The mechanism of action is believed to be similar to their anticancer effects, involving the inhibition of essential bacterial enzymes like DNA gyrase (a type of topoisomerase II) and ATP synthase, which are vital for bacterial survival.

Experimental and logical Workflows

A typical workflow for the investigation of benzoquinoline isomers involves a multi-step process from synthesis to biological evaluation.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry FT-IR FT-IR Purification->FT-IR Anticancer Assays Anticancer Assays FT-IR->Anticancer Assays Antibacterial Assays Antibacterial Assays FT-IR->Antibacterial Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Antibacterial Assays->Mechanism of Action Studies

Caption: General workflow for the synthesis and evaluation of benzoquinoline isomers.

References

Benzo[f]quinoline: A Technical Guide to its Environmental Presence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[f]quinoline, a polycyclic aromatic azaheterocycle, is a compound of significant interest due to its presence as an environmental pollutant and its potential mutagenic properties.[1][2] This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound. It is intended to serve as a valuable resource for professionals engaged in environmental research, toxicology, and drug development.

This compound belongs to the class of organic compounds known as benzoquinolines, which contain a benzene (B151609) ring fused to a quinoline (B57606) ring system. It is a constituent of the human exposome, meaning individuals can be exposed to it from various environmental and occupational sources.[1][2] Its detection in coal tar, petroleum distillate, cigarette smoke, and urban air particles underscores its widespread environmental distribution.[1][2]

This guide summarizes quantitative data on its occurrence, details experimental protocols for its analysis, and provides visual representations of its environmental pathways and analytical workflows.

Environmental Sources of this compound

The primary sources of this compound in the environment are linked to the incomplete combustion of organic materials. These sources can be broadly categorized as anthropogenic and natural.

Anthropogenic Sources:

  • Fossil Fuel Combustion: The burning of fossil fuels, particularly coal and petroleum, is a major contributor to the release of this compound into the atmosphere.

  • Industrial Processes: It is detected in emissions from petroleum refining, coal and shale oil processing, and wood preservation facilities.

  • Waste Incineration: Incomplete combustion during waste incineration can lead to the formation and release of various polycyclic aromatic compounds, including this compound.

  • Vehicle Emissions: Exhaust from motor vehicles is a significant source of azaarenes in urban environments.

  • Tobacco Smoke: this compound is a known component of cigarette smoke.[2]

Natural Sources:

  • Natural Fires: Forest and prairie fires can release this compound and other polycyclic aromatic compounds into the atmosphere.

  • Volcanic Eruptions: Volcanic activity can also contribute to the natural background levels of these compounds.

dot

cluster_sources Sources of this compound cluster_environment Environmental Compartments Industrial_Processes Industrial Processes (e.g., Coal Tar, Petroleum Distillate) Air Air Industrial_Processes->Air Emissions Water Water Industrial_Processes->Water Effluents Soil_Sediment Soil & Sediment Industrial_Processes->Soil_Sediment Spills/Disposal Combustion Incomplete Combustion (e.g., Fossil Fuels, Biomass) Combustion->Air Emissions Tobacco_Smoke Tobacco Smoke Tobacco_Smoke->Air Emissions Air->Water Deposition Air->Soil_Sediment Deposition Water->Soil_Sediment Sedimentation Biota Biota Water->Biota Uptake Soil_Sediment->Water Leaching Soil_Sediment->Biota Uptake

Caption: Environmental sources and fate of this compound.

Occurrence of this compound in the Environment

This compound has been detected in various environmental matrices. The following tables summarize the available quantitative data on its occurrence. It is important to note that data specifically for this compound can be limited, and it is often analyzed as part of a broader group of azaarenes or polycyclic aromatic hydrocarbons (PAHs).

Environmental MatrixLocation/SourceConcentration RangeReference/Notes
Sediment Dutch Coastal Zone, North Sea3.98 - 10.84 ng/g (dry weight)For 5,6-benzoquinoline, an isomer.[3]
Wastewater Wood Preservative Wastewater71 mg/kgCombined concentration with phenanthridine.

Data for air, water, and food matrices are currently limited in the scientific literature, with most studies reporting qualitative presence or concentrations for the broader class of azaarenes.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in environmental samples typically involves sample collection, extraction, cleanup, and instrumental analysis. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

Sample Collection and Preparation

Soil and Sediment:

  • Collection: Collect surface soil or sediment samples using a stainless-steel scoop or corer. Store samples in amber glass jars at 4°C until analysis.

  • Drying: Air-dry the samples in a clean, dark environment or freeze-dry to remove moisture.

  • Sieving: Sieve the dried samples through a 2 mm stainless-steel sieve to remove large debris and homogenize the sample.

  • Extraction:

    • Ultrasonic-Assisted Extraction (UAE):

      • Weigh 5-10 g of the prepared sample into a glass extraction vessel.

      • Add a suitable solvent, such as a mixture of acetone (B3395972) and dichloromethane (B109758) (1:1, v/v).

      • Extract the sample in an ultrasonic bath for 30 minutes.

      • Repeat the extraction process two more times with fresh solvent.

      • Combine the extracts.

    • Accelerated Solvent Extraction (ASE):

      • Pack an extraction cell with 5-10 g of the prepared sample.

      • Extract with a suitable solvent (e.g., dichloromethane) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

      • Perform static and dynamic extraction cycles.

Water:

  • Collection: Collect water samples in amber glass bottles. Acidify the samples to a pH < 2 with sulfuric acid to preserve the analytes. Store at 4°C.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass the water sample (1-2 L) through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable solvent, such as dichloromethane or a mixture of acetone and hexane.

Extract Cleanup

The crude extracts often contain interfering compounds that need to be removed before instrumental analysis.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with activated silica gel.

    • Apply the concentrated extract to the top of the column.

    • Elute with a series of solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to separate different fractions of compounds. The fraction containing azaarenes is collected for analysis.

Instrumental Analysis

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

  • Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: ~290 nm

    • Emission Wavelength: ~380 nm (Note: Optimal wavelengths should be determined experimentally for this compound.)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound (e.g., m/z 179, 178).

dot

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Collection Sample Collection (Soil, Water, Air) Extraction Extraction (e.g., UAE, SPE) Collection->Extraction Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (FLD or MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting (Concentration in Sample) Quantification->Reporting

Caption: A typical experimental workflow for this compound analysis.

Conclusion

This compound is a widespread environmental contaminant originating primarily from anthropogenic combustion sources. Its presence in various environmental compartments, even at low concentrations, is of concern due to its potential mutagenicity. This guide has summarized the current knowledge on its environmental sources and occurrence and provided a framework for its analysis.

The lack of extensive quantitative data for this compound in many environmental matrices highlights a significant knowledge gap. Further research is needed to establish a more comprehensive understanding of its environmental distribution and fate. The detailed experimental protocols provided herein offer a starting point for researchers to develop and validate robust analytical methods for the routine monitoring of this and other azaarenes in the environment. This will be crucial for accurate risk assessment and the development of effective environmental management strategies.

References

An In-depth Technical Guide to the Spectroscopy of Benzo[f]quinoline (UV-Vis and Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of benzo[f]quinoline, a polycyclic aromatic nitrogen heterocycle. This compound and its derivatives are of significant interest in various scientific fields, including medicinal chemistry and materials science, due to their potential applications as DNA intercalating agents, dopamine (B1211576) receptor agonists, and components in organic light-emitting diodes (OLEDs).[1][2] This guide will delve into the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy of the this compound core, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Spectroscopic Properties of this compound

This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.[1] The presence of the nitrogen atom in the aromatic system influences its photophysical properties, making it a subject of interest for spectroscopic studies.

UV-Vis Absorption Spectroscopy
Fluorescence Spectroscopy

This compound is known to exhibit a characteristic blue fluorescence.[2] Upon excitation with UV light, the molecule transitions to an excited electronic state, and upon relaxation, it emits photons in the visible region of the electromagnetic spectrum.

One study on the photophysical properties of 5,6-benzoquinoline (an alternative name for this compound) embedded in a poly(vinyl alcohol) film reported a broad phosphorescence emission centered at approximately 500 nm with a lifetime of about 0.5 seconds.[4] While this points to the emissive nature of the molecule, specific data on its fluorescence emission maximum and quantum yield are not extensively reported for the parent compound. For comparison, the related isomer, benzo[h]quinoline, has a reported fluorescence quantum yield of 15% in its native state, which can be enhanced by protonation.[5] This suggests that the fluorescence of this compound is also likely to be sensitive to its chemical environment.

Quantitative Spectroscopic Data

A summary of the available quantitative spectroscopic data for this compound and a related isomer is presented in the table below for comparative purposes. It is important to note that specific quantitative data for the parent this compound is sparse in the literature, and the values for related compounds are provided as a reference.

CompoundAbsorption Maxima (λmax)Molar Absorptivity (ε)Emission Maximum (λem)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)Phosphorescence Emission MaximumPhosphorescence Lifetime (τp)
This compoundNot specifiedNot available[3]Blue emission[2]Not availableNot available~500 nm[4]~0.5 s[4]
Benzo[h]quinolineNot specifiedNot availableNot specified15% (native state)[5]Not availableNot specifiedNot available

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. The following sections outline the methodologies for acquiring UV-Vis and fluorescence spectra.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectra Acquisition:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorbance spectra of each of the prepared solutions from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem), quantum yield (Φf), and lifetime (τf) of this compound.

Materials:

  • This compound solution of known concentration (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • Fluorescence spectrophotometer

  • Fluorescence quantum yield standard with a known Φf in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

  • Time-resolved fluorescence spectrometer (for lifetime measurements)

  • Quartz cuvettes (1 cm path length)

Procedure for Emission Spectrum:

  • Determine the absorption maximum (λmax) of the this compound solution using a UV-Vis spectrophotometer.

  • Set the excitation wavelength of the fluorescence spectrophotometer to one of the absorption maxima.

  • Record the fluorescence emission spectrum over a wavelength range that covers the expected emission.

  • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Procedure for Relative Quantum Yield Determination:

  • Measure the absorbance of both the this compound sample and the quantum yield standard at the same excitation wavelength.

  • Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:

    • Φf,std is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Procedure for Fluorescence Lifetime Measurement:

  • Use a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • Excite the sample with a pulsed light source at an appropriate wavelength.

  • Measure the decay of the fluorescence intensity over time.

  • The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function.

Molecular Interactions and Signaling Pathways

This compound and its derivatives have been shown to interact with biological macromolecules, suggesting their potential in drug development. The following sections describe two key interaction mechanisms.

DNA Intercalation

The planar aromatic structure of this compound allows it to insert between the base pairs of the DNA double helix, a process known as intercalation.[1] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism of action for some anticancer drugs.

DNA_Intercalation cluster_DNA DNA Double Helix BasePair1 G-C BasePair2 A-T BasePair3 C-G BasePair4 T-A BfQ This compound BfQ->BasePair2 Intercalation

Caption: this compound intercalating between DNA base pairs.

Dopamine D3 Receptor Agonism

Derivatives of octahydrothis compound have been identified as selective agonists for the dopamine D3 receptor, a G-protein coupled receptor (GPCR) involved in various neurological processes.[6] As agonists, these compounds bind to and activate the D3 receptor, initiating a downstream signaling cascade. D3 receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D3_Receptor_Signaling cluster_membrane Cell Membrane BfQ_derivative This compound Derivative (Agonist) D3R Dopamine D3 Receptor (GPCR) BfQ_derivative->D3R Binds & Activates G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response Leads to

Caption: Agonist activation of the Dopamine D3 receptor.

Conclusion

This technical guide has provided an overview of the UV-Vis and fluorescence spectroscopy of this compound. While the qualitative spectroscopic characteristics are established, there is a need for more comprehensive quantitative data, particularly regarding its molar absorptivity and fluorescence quantum yield. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain these critical parameters. Furthermore, the visualization of its interactions with DNA and the dopamine D3 receptor highlights the potential of this compound derivatives in drug discovery and development. Further research into the specific mechanisms of these interactions will be crucial for the rational design of new therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Health and Safety of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for benzo[f]quinoline, a polycyclic aromatic azaarene. The information is compiled from various safety data sheets, toxicological studies, and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound with a fused ring system that includes a quinoline (B57606) structure.[1] It is typically a colorless to pale yellow solid at room temperature and is known for its aromatic properties.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 85-02-9[2][3]
Molecular Formula C₁₃H₉N[1][2]
Molecular Weight 179.22 g/mol [2][4]
Appearance Yellow crystals or white powder; White to light yellow to green powder to crystal[4]
Odor Characteristic irritating odor[4]
Melting Point 89 - 93 °C (192.2 - 199.4 °F); 93 °C (199.4 °F)[2][3]
Boiling Point 350 °C (662 °F) at 721 mmHg[3][4]
Solubility Practically insoluble in water; Soluble in dilute acids, alcohol, ether, and benzene.[1][2]
Vapor Pressure 5.5 mmHg at 66 °F[4]
Flash Point > 112 °C (> 233.6 °F)[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It is also suspected of causing genetic defects and is toxic to aquatic life.[6]

Table 2: GHS Hazard Classifications for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic life

Signal Word: Warning[5]

Hazard Statements:

  • Harmful if swallowed, in contact with skin or if inhaled.[6]

  • Suspected of causing genetic defects.[6]

  • Toxic to aquatic life.[6]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

Toxicology and Carcinogenicity

Exposure to this compound can cause severe local damage to the skin and mucous membranes, leading to discoloration, irritation, redness, swelling, and blisters.[7] It may also cause visual disturbances, eye irritation, conjunctivitis, light sensitivity, and a burning sensation.[7] Chronic exposure can lead to necrosis and corneal injury.[7]

Table 3: Summary of Toxicological Data

EndpointSpeciesRouteResultSource(s)
Carcinogenicity Newborn Male MiceIntraperitonealIncreased incidence of hepatomas (19% vs. 5.9% in controls), but not statistically significant.
Mutagenicity Not specifiedNot specifiedFound to be mutagenic.

Experimental Protocols

Carcinogenicity Study in Newborn Mice

A study evaluated the carcinogenic activity of this compound in newborn CD-1 mice.

  • Test Animals: Newborn CD-1 mice.

  • Administration: Mice were injected intraperitoneally on the first, eighth, and fifteenth day of life.

  • Dosage: 0.25, 0.5, and 1.0 µmol of this compound.

  • Duration: The animals were sacrificed at 52 weeks of age.

  • Observations: The study observed the incidence of hepatic tumors in male mice. While there was an increase in hepatomas in the treated group compared to the control group, the result was not statistically significant.

Below is a generalized workflow for such a carcinogenicity study.

G General Workflow for a Carcinogenicity Study A Acclimatization of Animals B Randomization into Treatment and Control Groups A->B C Compound Administration (e.g., IP injection) B->C D Regular Observation (Clinical signs, body weight) C->D E Terminal Sacrifice (e.g., at 52 weeks) D->E F Necropsy and Tissue Collection E->F G Histopathological Examination F->G H Data Analysis and Reporting G->H G Metabolic Pathway of this compound BfQ This compound Epoxide Arene Oxide Intermediate BfQ->Epoxide CYP450 N_oxide This compound-N-oxide BfQ->N_oxide Oxidation Dihydrodiols 7,8-Dihydroxy-7,8-dihydrothis compound 9,10-Dihydroxy-9,10-dihydrothis compound Epoxide->Dihydrodiols Epoxide Hydrolase Hydroxy 7-Hydroxythis compound Epoxide->Hydroxy Rearrangement G First Aid Decision Flow for this compound Exposure Start Exposure Occurs Route Identify Exposure Route Start->Route Eyes Eye Contact Route->Eyes Skin Skin Contact Route->Skin Inhalation Inhalation Route->Inhalation Ingestion Ingestion Route->Ingestion FlushEyes Remove contacts. Flush eyes with water/saline for 20-30 mins. Eyes->FlushEyes WashSkin Remove contaminated clothing. Wash skin with soap and water. Skin->WashSkin FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth. Ingestion->RinseMouth CallPoisonCenter Call Poison Center / Doctor FlushEyes->CallPoisonCenter WashSkin->CallPoisonCenter FreshAir->CallPoisonCenter RinseMouth->CallPoisonCenter TransportHospital Transport to Hospital CallPoisonCenter->TransportHospital

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[f]quinoline, a polycyclic aza-aromatic hydrocarbon, is an environmental contaminant with known genotoxic and mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of its genotoxicity and mutagenicity, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential risks associated with this compound exposure and in the development of safer chemical entities.

Introduction

This compound is a nitrogen-containing heterocyclic aromatic compound that is structurally related to the carcinogen benzo[a]pyrene. It is found in various environmental sources, including coal tar, petroleum, and as a product of incomplete combustion. Due to its widespread presence and structural alerts for genotoxicity, understanding its potential to damage genetic material is of significant importance for human health risk assessment and in the context of drug development, where structurally similar moieties may be present. This guide summarizes the key findings on the genotoxicity and mutagenicity of this compound, covering DNA adduct formation, mutagenicity in bacterial and mammalian systems, and its potential to induce chromosomal damage.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays. The primary mechanism of its genotoxicity involves metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts.

DNA Adduct Formation

This compound is known to form DNA adducts following metabolic activation. In a study using male Sprague-Dawley rats, intraperitoneal administration of this compound resulted in the formation of hepatic DNA adducts at a level of 11-27 amol adducts per microgram of DNA.[1] Two distinct adducts, one major and one minor, were detected using the highly sensitive ³²P-postlabeling assay.[1] Notably, these adducts were chromatographically different from those formed by the bay-region diol epoxides of other polycyclic aromatic hydrocarbons, suggesting a different activation pathway.[1]

Mutagenicity

This compound has consistently been shown to be mutagenic in the Ames test, specifically in the Salmonella typhimurium strain TA100, in the presence of a mammalian metabolic activation system (S9 fraction).[2][3] This indicates that this compound is a pro-mutagen that requires metabolic activation to exert its mutagenic effects and that it primarily induces base-pair substitution mutations. One study noted that this compound is significantly more mutagenic than its metabolite, trans-7,8-dihydro-7,8-dihydroxythis compound, suggesting that the bay-region diol epoxide pathway may not be the primary route of metabolic activation to a mutagenic species.[3]

Table 1: Summary of Ames Test Data for this compound

S. typhimurium StrainMetabolic Activation (S9)ConcentrationResult
TA100PresentData not availablePositive
TA100AbsentData not availableNegative

Note: While multiple sources confirm a positive result in TA100 with S9, specific quantitative data on revertant colony counts at different concentrations were not available in the reviewed literature.

The in vivo mutagenicity of this compound has been investigated using the lacZ transgenic mouse (Muta™Mouse) assay. The results of these studies have been described as equivocal.[1][2] A slight, but not statistically significant, increase in mutation frequency was observed in the liver of treated animals.[1][2] This suggests that while this compound is clearly mutagenic in in vitro bacterial systems, its mutagenic potential in a whole-animal model may be weak or tissue-specific.

Chromosomal Aberrations and Micronucleus Formation

Currently, there is a lack of publicly available data specifically addressing the induction of chromosomal aberrations or micronuclei by this compound. While studies on the parent compound, quinoline, have shown it to be a potent inducer of chromosomal aberrations in rat liver cells, similar clastogenicity studies for this compound are needed to fully characterize its genotoxic profile.

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in newborn mice. In this model, this compound induced a non-statistically significant increase in the incidence of liver tumors (hepatomas) in male mice. This finding suggests a weak carcinogenic potential in this specific model, which aligns with its observed weak in vivo mutagenicity.

Metabolic Activation and Signaling Pathways

The genotoxicity of this compound is intrinsically linked to its metabolic activation.

Metabolic Pathways

Metabolism of this compound is a critical step in its conversion to reactive, DNA-binding species. Studies have identified several key metabolites, including:

  • Dihydrodiols: 7,8-dihydroxy-7,8-dihydrothis compound and 9,10-dihydroxy-9,10-dihydrothis compound.[4] The formation of these dihydrodiols is indicative of the involvement of cytochrome P450 monooxygenases and epoxide hydrolase.

  • Phenols: 7-hydroxythis compound.[4]

  • N-oxide: this compound-N-oxide.[4]

The metabolic pathway of this compound is depicted in the following diagram:

G Metabolic Activation of this compound BfQ This compound P450 Cytochrome P450 BfQ->P450 Epoxide This compound -epoxide P450->Epoxide Phenol 7-Hydroxythis compound P450->Phenol Noxide This compound -N-oxide P450->Noxide EH Epoxide Hydrolase Dihydrodiol 7,8-Dihydroxy-7,8- dihydrothis compound & 9,10-Dihydroxy-9,10- dihydrothis compound EH->Dihydrodiol Epoxide->EH DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Dihydrodiol->DNA_Adducts Noxide->DNA_Adducts

Caption: Metabolic pathway of this compound leading to the formation of reactive intermediates and DNA adducts.

DNA Damage Response Pathways

While specific studies on the DNA damage response (DDR) pathways activated by this compound are limited, research on the structurally similar benzo[h]quinoline (B1196314) suggests the involvement of the oxidative stress response. Treatment of cancer cells with benzo[h]quinoline derivatives has been shown to increase intracellular reactive oxygen species (ROS), leading to DNA damage. This damage, in turn, activates the ATM (Ataxia-Telangiectasia Mutated) and H2AX signaling pathways, which are key players in the cellular response to DNA double-strand breaks. It is plausible that this compound may induce a similar DDR cascade.

G Proposed DNA Damage Response to this compound BfQ This compound Metabolites ROS Increased ROS BfQ->ROS DNA_Damage DNA Damage (e.g., Adducts, Strand Breaks) ROS->DNA_Damage ATM ATM Activation DNA_Damage->ATM H2AX γ-H2AX Foci Formation ATM->H2AX CellCycle Cell Cycle Arrest ATM->CellCycle DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis G Ames Test Workflow start Start prep_bacteria Prepare S. typhimurium TA100 Culture start->prep_bacteria prep_test Prepare this compound Solutions start->prep_test prep_s9 Prepare S9 Metabolic Activation Mix start->prep_s9 mix Mix Test Compound, Bacteria, and S9 Mix with Top Agar prep_bacteria->mix prep_test->mix prep_s9->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Dose-Response) count->analyze end End analyze->end

References

An In-depth Technical Guide to the Photophysical Properties of Benzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[f]quinoline, a nitrogen-containing polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in various scientific fields due to their intriguing photophysical properties and diverse applications.[1][2] These compounds are characterized by a rigid, planar structure with an extended π-conjugated system, which often imparts them with inherent fluorescence.[1] The unique electronic architecture of the this compound core makes it a versatile scaffold for the development of novel materials for organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and potential therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, detailing experimental protocols for their characterization and presenting key data for a selection of compounds.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of their molecular structure, substituent effects, and the surrounding environment. Key properties include absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission: this compound and its derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with multiple absorption bands corresponding to π-π* transitions. The position and intensity of these bands can be modulated by the introduction of various substituents onto the this compound core. Electron-donating or electron-withdrawing groups, as well as the extension of the π-conjugated system, can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Upon excitation, these molecules relax to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence emission of this compound derivatives is often observed in the blue region of the visible spectrum, a characteristic attributed to the extended π-π conjugation of the fused aromatic rings.[1] The emission wavelength can also be tuned by chemical modification, offering the potential to design fluorophores with specific spectral properties for various applications.

Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for applications such as fluorescent probes and OLEDs. The quantum yield of this compound derivatives is highly sensitive to their chemical structure and the polarity of the solvent.

Fluorescence Lifetime (τF): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This property is intrinsic to a given fluorophore in a specific environment and can be used to probe the local molecular environment and to distinguish between different fluorophores.

Quantitative Photophysical Data

The following table summarizes the key photophysical data for a selection of quinoline (B57606) derivatives, including some this compound analogues, to illustrate the impact of substitution and solvent polarity on their properties.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
6-amino-2-methyl-4-(trifluoromethyl)quinolineChloroform275, 35445160750.90
Schiff base derivative 3baChloroform275, 35445160750.80
Schiff base derivative 3bbChloroform280, 36044553800.12
Schiff base derivative 3bcChloroform278, 36545052500.75
Schiff base derivative 3bdChloroform273, 35844255800.20
Schiff base derivative 3beChloroform275, 36243046500.13
Aminoquinoline derivativeEthanol---0.83[5]

Data for trifluoromethylated quinoline-phenol Schiff bases adapted from reference[6]. It is important to note that direct quantitative data for a comprehensive series of this compound derivatives remains scattered in the literature.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires standardized experimental procedures. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar absorption coefficients (ε) of the this compound derivatives.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound derivatives in a high-purity spectroscopic grade solvent (e.g., cyclohexane (B81311), ethanol, acetonitrile) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10-6 to 10-5 M.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance of each diluted sample solution in a 1 cm path length quartz cuvette over a wavelength range of at least 200-800 nm.

    • Ensure that the maximum absorbance of the solutions is within the linear range of the instrument (typically below 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Calculate the molar absorption coefficient (ε) at λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the relative fluorescence intensity of the this compound derivatives.

Methodology:

  • Sample Preparation: Use the same diluted solutions prepared for the UV-Visible absorption measurements.

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

  • Measurement:

    • Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan the emission monochromator to record the fluorescence spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λem) and scan the excitation monochromator. The resulting spectrum should be corrected for the wavelength-dependent intensity of the excitation source.

  • Data Analysis:

    • Identify the wavelengths of maximum excitation and emission.

    • The corrected emission spectrum provides the relative fluorescence intensity as a function of wavelength.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or 9,10-diphenylanthracene (B110198) in cyclohexane (ΦF = 0.90) are common standards.

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measurement:

    • Measure the UV-Visible absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity versus absorbance plot, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τF) of the this compound derivatives.

Methodology:

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast detector (e.g., a microchannel plate PMT), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed laser at a wavelength where the sample absorbs.

    • Collect the fluorescence emission at the wavelength of maximum intensity.

    • The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first fluorescence photon.

    • A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity I(t) is described by: I(t) = I0 * exp(-t/τF) where I0 is the intensity at time t=0 and τF is the fluorescence lifetime.

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_ssfs Steady-State Fluorescence cluster_qy Quantum Yield (Relative) cluster_trfs Time-Resolved Fluorescence (TCSPC) prep Prepare Stock & Dilute Solutions uvvis Measure Absorbance Spectra prep->uvvis Diluted Solutions ssfs Record Excitation & Emission Spectra prep->ssfs Diluted Solutions trfs_measure Measure Fluorescence Decay prep->trfs_measure Diluted Solutions calc_e Calculate Molar Absorptivity (ε) uvvis->calc_e qy_measure Measure Sample & Standard Fluorescence uvvis->qy_measure Use λ_abs get_lambda Determine λ_ex & λ_em ssfs->get_lambda ssfs->qy_measure Use λ_em qy_calc Calculate Quantum Yield (Φ_F) qy_measure->qy_calc trfs_calc Determine Fluorescence Lifetime (τ_F) trfs_measure->trfs_calc jablonski cluster_vibrational S0_label S0 S0 S1 S0->S1 Absorption S1_label S1 S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 S1->T1 Intersystem Crossing (ISC) T1_label T1 T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC) S1_v4 v=3 S1_v3 v=2 S1_v2 v=1 S1_v1 v=0 S1_v2->S1_v1 Vibrational Relaxation S0_v4 v=3 S0_v3 v=2 S0_v2 v=1 S0_v1 v=0

References

The Ascending Trajectory of Benzo[f]quinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[f]quinoline scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the current state of research in this dynamic field.

Synthetic Strategies for this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for exploring their therapeutic potential. While classical methods such as the Skraup and Doebner-Von Miller reactions provide access to the core structure, a prevalent and versatile contemporary approach involves a two-step process: N-alkylation (quaternization) of the this compound nitrogen followed by a [3+2] dipolar cycloaddition reaction.[1][2][3]

General Experimental Protocol: Two-Step Synthesis

Step 1: Quaternization of this compound

This initial step involves the N-alkylation of the this compound core with various α-halocarbonyl compounds to yield benzo[f]quinolinium salts.[2]

  • Materials: this compound, activated α-halocarbonyl compound (e.g., phenacyl bromide, 2-bromoacetamide), acetone (B3395972) or another suitable solvent.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as acetone.

    • Add the α-halocarbonyl compound (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the resulting precipitate (the quaternary salt) is collected by filtration.

    • Wash the precipitate with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

    • Dry the product under vacuum to yield the pure benzo[f]quinolinium salt.

Step 2: [3+2] Dipolar Cycloaddition

The synthesized quaternary salts are used to generate benzo[f]quinolinium ylides in situ, which then undergo a cycloaddition reaction with a dipolarophile (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD) to form fused pyrrolo[1,2-a]this compound derivatives.[2][3]

  • Materials: Benzo[f]quinolinium salt, dipolarophile (e.g., DMAD, methyl propiolate), a base (e.g., triethylamine, 1,2-butylene oxide), and a suitable solvent (e.g., chloroform, 1,2-butylene oxide).

  • Procedure:

    • Suspend the benzo[f]quinolinium salt (1 equivalent) in a suitable solvent.

    • Add the dipolarophile (1.2 equivalents) to the suspension.

    • Add a base (e.g., triethylamine, 2-3 equivalents) dropwise to the mixture to generate the ylide in situ.

    • Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired cycloadduct.

Anticancer Activity of this compound Derivatives

A significant body of research highlights the potent anticancer activity of this compound derivatives against a wide range of human cancer cell lines.[3] The primary mechanism of action for many of these compounds involves the induction of apoptosis, often through pathways involving DNA damage and inhibition of key cellular enzymes like topoisomerase II.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Benzo[h]quinoline Derivatives
3eG361 (Melanoma)5.3[4]
H460 (Lung)6.8[4]
MCF7 (Breast)7.6[4]
HCT116 (Colon)6.8[4]
3fH460 (Lung)5.4[4]
MCF7 (Breast)4.7[4]
HCT116 (Colon)4.9[4]
3hH460 (Lung)5.8[4]
MCF7 (Breast)6.2[4]
HCT116 (Colon)5.5[4]
3jH460 (Lung)4.8[4]
MCF7 (Breast)5.2[4]
HCT116 (Colon)6.8[4]
Tetrahydrobenzo[h]quinoline Derivatives
6eMCF-7 (Breast)1.86
A2780 (Ovarian)2.54
C26 (Colon)3.91
A549 (Lung)2.11
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Action

Topoisomerase II Inhibition Leading to Apoptosis:

Certain this compound derivatives function as topoisomerase II inhibitors. By stabilizing the DNA-topoisomerase II cleavage complex, they induce DNA double-strand breaks, which trigger a DNA damage response leading to apoptosis.

topoisomerase_inhibition cluster_drug_action Drug Action cluster_cellular_response Cellular Response Benzo_f_quinoline This compound Derivative Topo_II Topoisomerase II Benzo_f_quinoline->Topo_II Inhibits DNA_Complex Stabilized DNA-Topo II Cleavage Complex Topo_II->DNA_Complex DSB DNA Double-Strand Breaks DNA_Complex->DSB DDR DNA Damage Response (ATM/H2AX) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Topoisomerase II inhibition by this compound derivatives.

Intrinsic Apoptosis Pathway Activation:

Many this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9][10]

intrinsic_apoptosis Benzo_f_quinoline This compound Derivative Bax Bax (Pro-apoptotic) Upregulation Benzo_f_quinoline->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Benzo_f_quinoline->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis anticancer_workflow Start Start: Synthesized This compound Derivatives Cell_Culture 1. Cell Culture (Panel of Cancer Cell Lines) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 3. Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay 4. Mechanism of Action Studies (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Active Compounds Western_Blot 5. Protein Expression Analysis (e.g., Western Blot for Bax, Bcl-2, Caspases) Apoptosis_Assay->Western_Blot Lead_Identification Lead Compound Identification Western_Blot->Lead_Identification atp_synthase_inhibition Benzo_f_quinoline This compound Derivative ATP_Synthase F0F1-ATP Synthase Benzo_f_quinoline->ATP_Synthase Inhibits Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Depletion Cellular ATP Depletion Proton_Motive_Force->ATP_Depletion Energy_Crisis Energy Crisis ATP_Depletion->Energy_Crisis Cell_Death Bacterial/Fungal Cell Death Energy_Crisis->Cell_Death antimicrobial_workflow Start Start: Synthesized This compound Derivatives Microorganism_Culture 1. Culture of Test Microorganisms (Bacteria and Fungi) Start->Microorganism_Culture Broth_Microdilution 2. MIC Determination (Broth Microdilution Assay) Microorganism_Culture->Broth_Microdilution MIC_Value 3. Record MIC Values Broth_Microdilution->MIC_Value MBC_MFC 4. Determination of MBC/MFC (Optional) MIC_Value->MBC_MFC Potent Compounds Mechanism_Study 5. Mechanism of Action Studies (e.g., ATP Synthase Assay) MBC_MFC->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

References

Methodological & Application

Synthesis of Benzo[f]quinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of benzo[f]quinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The featured method is an improved Skraup reaction, which offers a reliable route to this important scaffold. Detailed experimental procedures, data analysis, and workflow visualizations are provided to assist researchers, scientists, and drug development professionals in the successful synthesis and characterization of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via an improved Skraup reaction.

ParameterValueReference
Starting Material 2-Naphthylamine (B18577)[1]
Key Reagents Anhydrous Glycerol, Concentrated Sulfuric Acid, Arsenic Acid[1][2]
Reaction Temperature 150-155 °C[1]
Reaction Time 4 hours[1]
Purification Method Flash Chromatography[1][2]
Final Product Yield 6%[1]
Melting Point 91-92 °C[1]

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound using an improved Skraup reaction.[1][2]

Materials:

  • 2-Naphthylamine

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Acid (H₃AsO₄)

  • 6 N Sodium Hydroxide (B78521) (NaOH) solution

  • Acetone (B3395972)

  • Dry Hydrogen Chloride (HCl) gas

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica (B1680970) Gel for flash chromatography

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Beakers

  • Buchner funnel and filter flask

  • Apparatus for generating dry HCl gas

  • Flash chromatography system

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Part 1: Synthesis of this compound Hydrochloride

  • In a round-bottom flask equipped with a reflux condenser, combine 2-naphthylamine and anhydrous glycerol.

  • To this mixture, slowly add concentrated sulfuric acid in large portions, followed by the dropwise addition of the remaining acid after the initial solid has dissolved.

  • Heat the mixture to 150-155 °C and reflux for 4 hours.

  • After cooling, pour the reaction mixture into 2 L of water and let it stand overnight.

  • Filter the resulting suspension.

  • Neutralize the filtrate by the dropwise addition of 6 N sodium hydroxide solution with vigorous mechanical stirring until a pH of 9 is reached.

  • Collect the precipitated crystalline mass by filtration, dry it, and then dissolve it in acetone.

  • Precipitate the this compound hydrochloride by saturating the acetone solution with dry hydrogen chloride gas.

  • The resulting this compound hydrochloride can be collected by filtration. For many applications, no further purification of the hydrochloride salt is necessary.

Part 2: Isolation and Purification of this compound

  • To obtain the free base, filter the this compound hydrochloride and dissolve it in hot water.

  • Treat the solution with activated charcoal and filter.

  • Precipitate the free base by neutralizing the filtrate with 6 N sodium hydroxide solution.

  • The crude this compound is obtained as a reddish solid.

  • Purify the crude product by flash chromatography using a silica gel column with a mobile phase of dichloromethane/methanol (99.5/0.5 v/v).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford this compound as a white powder.

  • Determine the melting point and characterize the final product using NMR and mass spectrometry.

Mandatory Visualization

Diagram of the Skraup Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2Naphthylamine 2-Naphthylamine Reaction Skraup Reaction 2Naphthylamine->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction ArsenicAcid Arsenic Acid (Oxidant) ArsenicAcid->Reaction Heat 150-155 °C Heat->Reaction Intermediate This compound Hydrochloride Reaction->Intermediate Neutralization Neutralization (NaOH) Intermediate->Neutralization Product This compound Neutralization->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow for the Synthesis and Purification of this compound

G Start Start Reaction Mix 2-Naphthylamine, Glycerol, H₂SO₄, and Arsenic Acid. Reflux at 150-155 °C for 4h. Start->Reaction Workup1 Pour into water, stand overnight, and filter. Reaction->Workup1 Neutralization1 Neutralize filtrate with 6N NaOH to pH 9. Filter and dry the solid. Workup1->Neutralization1 HCl_Salt Dissolve in acetone and precipitate with dry HCl gas to get this compound HCl. Neutralization1->HCl_Salt Free_Base Dissolve HCl salt in hot water, treat with charcoal, filter, and neutralize with 6N NaOH. HCl_Salt->Free_Base Purification Flash Chromatography (Silica, CH₂Cl₂/MeOH 99.5:0.5) Free_Base->Purification Product Pure this compound (White Powder) Purification->Product Characterization Characterization (MP, NMR, MS) Product->Characterization End End Characterization->End

Caption: Step-by-step workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Benzo[f]quinoline via the Skraup-Doebner-Von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[f]quinoline is a polycyclic aromatic aza-heterocycle that serves as a significant structural motif in medicinal chemistry, materials science, and as a building block in organic synthesis. Its derivatives have shown a wide range of biological activities, including antibacterial and anticancer properties.[1] The Skraup-Doebner-Von Miller reaction is a classic and versatile method for the synthesis of quinolines and their fused analogues, such as this compound. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, or a precursor that generates it in situ, under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound using variations of this reaction.

Reaction Overview

The synthesis of this compound via the Skraup-Doebner-Von Miller reaction typically starts with 2-naphthylamine (B18577). The reaction can be performed using two main variations:

  • Skraup Variation: This method employs glycerol (B35011) as the source of the three-carbon aldehyde, acrolein, which is generated in situ through dehydration by a strong acid, typically concentrated sulfuric acid. An oxidizing agent is required to aromatize the dihydrothis compound intermediate.

  • Doebner-Von Miller Variation: This approach utilizes a pre-formed α,β-unsaturated carbonyl compound or its synthetic equivalent, such as an acrolein acetal, which reacts with 2-naphthylamine in the presence of an acid catalyst.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₁₃H₉N
Molecular Weight179.22 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point93-95 °C
Boiling Point350 °C at 760 mmHg
¹H NMR (CDCl₃) See Table 2
¹³C NMR (CDCl₃) See Table 3
Mass Spectrum (EI) m/z 179 (M⁺), 152, 127
Table 2: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.92ddJ = 4.3, 1.8 Hz
H-27.50ddJ = 8.2, 4.3 Hz
H-38.15ddJ = 8.2, 1.8 Hz
H-57.95dJ = 8.8 Hz
H-67.78dJ = 8.8 Hz
H-77.65dddJ = 8.4, 6.9, 1.4 Hz
H-87.90dJ = 8.1 Hz
H-97.55dddJ = 8.1, 6.9, 1.2 Hz
H-108.05dJ = 8.4 Hz
Table 3: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
C-1150.5
C-2121.3
C-3136.1
C-4a128.9
C-5129.2
C-6127.3
C-6a131.0
C-7128.4
C-8126.8
C-9127.7
C-10124.0
C-10a134.2
C-10b148.3

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is a representative procedure based on the Skraup reaction.[1][2]

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-naphthylamine with cooling in an ice bath.

  • Addition of Reagents: To the stirred mixture, add anhydrous glycerol. Then, portion-wise, add the arsenic acid.

  • Reaction: Heat the mixture gently. The reaction is exothermic and may become vigorous. Control the temperature carefully, maintaining a gentle reflux for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with 6N sodium hydroxide solution with cooling until the pH is basic. This will precipitate the crude product.

  • Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Safety Precautions:

  • The Skraup reaction is notoriously exothermic and can be violent. Conduct the reaction in a fume hood with appropriate shielding.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Arsenic acid is highly toxic and a known carcinogen. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

  • 2-Naphthylamine is a carcinogen.

Protocol 2: Doebner-Von Miller Synthesis of this compound

This protocol is a representative procedure based on the Doebner-Von Miller reaction using an acrolein acetal.[1][3]

Materials:

  • 2-Naphthylamine

  • 3,3-Diethoxyprop-1-ene (acrolein diethyl acetal)

  • 1N Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthylamine in 1N hydrochloric acid.

  • Addition of Acetal: Add 3,3-diethoxyprop-1-ene to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

The mechanism of the Skraup-Doebner-Von Miller reaction is complex and has been a subject of debate. A generally accepted pathway involves the following key steps:

  • In the Skraup reaction, glycerol is first dehydrated by sulfuric acid to form acrolein.

  • The aromatic amine (2-naphthylamine) undergoes a Michael addition to the α,β-unsaturated carbonyl compound (acrolein).

  • The resulting intermediate undergoes acid-catalyzed cyclization.

  • Dehydration of the cyclic intermediate occurs.

  • Finally, the dihydrothis compound is oxidized to the aromatic this compound.

Reaction_Mechanism cluster_acrolein Acrolein Formation (Skraup) cluster_main_pathway Main Reaction Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Acrolein->UnsaturatedCarbonyl Naphthylamine 2-Naphthylamine MichaelAdduct Michael Adduct Naphthylamine->MichaelAdduct UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate H⁺, Cyclization Dihydro Dihydrothis compound CyclizedIntermediate->Dihydro -H₂O Product This compound Dihydro->Product [O]

Caption: Proposed reaction mechanism for the Skraup-Doebner-Von Miller synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start Reaction Reaction: 2-Naphthylamine + Carbonyl Source (Acid Catalyst, Heat) Start->Reaction Workup Work-up: Quenching and Neutralization Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification: Flash Column Chromatography Drying->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Three-Component Synthesis of Benzo[f]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[f]quinoline is a significant aza-polynuclear aromatic heterocycle, with its derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Furthermore, their unique photophysical characteristics make them suitable for applications in organic light-emitting devices (OLEDs).[1] The synthesis of the this compound scaffold is therefore of great interest to medicinal and materials chemists. Three-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules, offering advantages such as operational simplicity, atom economy, and the ability to generate diverse molecular libraries from simple starting materials.

This document provides detailed application notes and experimental protocols for various three-component strategies for the synthesis of benzo[f]quinolines.

Application Notes: Three-Component Synthetic Strategies

Several effective three-component reactions for the synthesis of benzo[f]quinolines have been developed, each with its own set of advantages. The choice of method may depend on the desired substitution pattern, available starting materials, and desired reaction conditions (e.g., metal-free, aqueous media).

Iodine-Catalyzed Reaction of Aryl Aldehydes, 2-Naphthylamine (B18577), and Ketones

This method provides an efficient route to various this compound derivatives.[1][3] The reaction is catalyzed by molecular iodine, a mild and inexpensive catalyst, and proceeds via a domino reaction sequence.

Key Features:

  • Catalyst: Molecular Iodine (I₂)

  • Components: Aryl aldehydes, 2-naphthylamine, and acyclic or cyclic ketones.

  • Solvent: Tetrahydrofuran (THF) is commonly used.

  • Advantages: Good yields and operational simplicity.

Metal-Free Synthesis from Aromatic Amines, Aldehydes, and Tertiary Amines

A metal-free approach for the construction of 2-substituted benzo[f]quinolines has been demonstrated, which is highly desirable in the synthesis of pharmaceutical intermediates to avoid metal contamination.[4][5][6][7] This method utilizes a tertiary amine as a vinyl source.

Key Features:

  • Conditions: Metal-free, promoted by an ammonium (B1175870) salt (e.g., NH₄I) under an oxygen atmosphere.[4][5]

  • Components: Aromatic amines (specifically 2-naphthylamine for benzo[f]quinolines), aldehydes, and a tertiary amine (e.g., triethylamine).[4][5]

  • Advantages: Avoids transition metal catalysts, uses readily available and inexpensive starting materials.

Iodine-Catalyzed Green Synthesis in Aqueous Media

For a more environmentally friendly approach, a three-component reaction has been developed using water as the solvent.[5] This method is used for the synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives.

Key Features:

  • Catalyst: Molecular Iodine (I₂)

  • Components: Benzaldehydes, 2-naphthylamine, and barbituric acid.[5]

  • Solvent: Water.

  • Advantages: Green and sustainable, good yields, and simple procedure.

TEBA-Catalyzed Reaction of Schiff Bases and 1,3-Dicarbonyl Compounds

This method involves the reaction of pre-formed or in-situ generated Schiff bases with 1,3-dicarbonyl compounds in an aqueous medium.[1][3]

Key Features:

  • Catalyst: Benzyltriethylammonium chloride (TEBA).

  • Components: N-arylidenenaphthalen-2-amines (Schiff bases from aryl aldehydes and 2-naphthylamine) and a 1,3-dicarbonyl compound (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione).[1]

  • Solvent: Water.

  • Advantages: Proceeds in an aqueous medium, providing a greener alternative.

Data Presentation

Table 1: Comparison of Three-Component Reactions for this compound Synthesis

MethodComponentsCatalyst/PromoterSolventKey Advantages
1. Iodine-Catalyzed ReactionAryl aldehyde, 2-Naphthylamine, KetoneI₂THFSimple, good yields.[1][3]
2. Metal-Free SynthesisAromatic aldehyde, 2-Naphthylamine, Tertiary amineNH₄I / O₂PhClMetal-free, readily available starting materials.[4][5]
3. Iodine-Catalyzed Green Synthesis (for benzo[f]pyrimido derivatives)Benzaldehyde (B42025), 2-Naphthylamine, Barbituric acidI₂WaterEnvironmentally friendly, good yields.[5]
4. TEBA-Catalyzed ReactionN-arylidenenaphthalen-2-amine, 1,3-Dicarbonyl compoundTEBAWaterGreen synthesis in aqueous media.[1][3]

Experimental Protocols

Protocol 1: Metal-Free Three-Component Synthesis of 2-Substituted Benzo[f]quinolines[5]

This protocol is based on the method described by Deng, G.-J. et al.[5]

Materials:

Procedure:

  • To a 10 mL microwave reaction tube, add 2-naphthylamine (0.2 mmol, 1.0 equiv., 28.6 mg).

  • Add the aromatic aldehyde (0.4 mmol, 2.0 equiv., e.g., 40 μL of benzaldehyde).

  • Add triethylamine (0.6 mmol, 3.0 equiv., 83 μL).

  • Add ammonium iodide (0.3 mmol, 1.5 equiv., 43.5 mg).

  • Add chlorobenzene (2.0 mL).

  • Seal the reaction tube and purge with oxygen three times.

  • Place the reaction vessel in a pre-heated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Iodine-Catalyzed Synthesis of Benzo[f]pyrimido[4,5-b]quinoline Derivatives in Aqueous Media[5]

This protocol is a general representation based on the work of Shaabani, A. et al.[5]

Materials:

  • Substituted benzaldehyde

  • 2-Naphthylamine

  • Barbituric acid

  • Iodine (I₂)

  • Water

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a suspension of the benzaldehyde (2.0 mmol), 2-naphthylamine (2.0 mmol, 0.286 g), barbituric acid (2.0 mmol, 0.256 g), and iodine (0.1 mmol, 0.025 g) in water (10 mL).

  • Stir the mixture at room temperature for 6-8 hours.

  • The solid product that forms is collected by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water.

  • Dry the pure product under vacuum at 80°C for 5 hours.

Visualizations

Reaction Workflows and Mechanisms

Three_Component_Reaction_Workflow General Workflow for Three-Component this compound Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup and Purification cluster_product Final Product A Component A (e.g., 2-Naphthylamine) Reaction One-Pot Reaction (with Catalyst/Solvent) A->Reaction B Component B (e.g., Aldehyde) B->Reaction C Component C (e.g., Ketone/Tertiary Amine) C->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: General experimental workflow for three-component synthesis.

Metal_Free_Reaction_Pathway Plausible Pathway for Metal-Free this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Naphthylamine 2-Naphthylamine Imine Imine Formation Naphthylamine->Imine Aldehyde Aldehyde Aldehyde->Imine TertiaryAmine Tertiary Amine Enamine Enamine Formation TertiaryAmine->Enamine Oxidation Cycloadduct [4+2] Cycloaddition Imine->Cycloadduct Enamine->Cycloadduct Benzoquinoline 2-Substituted This compound Cycloadduct->Benzoquinoline Aromatization

Caption: Proposed mechanism for the metal-free synthesis.

Applications in Drug Development

The this compound core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

  • Anticancer Activity: Many this compound derivatives have been synthesized and evaluated for their potential as anticancer agents.[8][9] Their mechanism of action can involve intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[10]

  • Antimicrobial and Antifungal Activity: Certain this compound derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and potent antifungal activity against pathogens such as Candida albicans.[11]

The development of efficient synthetic methods, such as the three-component reactions described here, is crucial for generating libraries of novel this compound derivatives for high-throughput screening and the discovery of new drug candidates. The ability to easily modify the substituents on the this compound core allows for the fine-tuning of their pharmacological properties.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Benzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes on the synthesis of novel benzo[f]quinoline derivatives and the evaluation of their anticancer activity. This compound, a polynuclear azaheterocycle, serves as a valuable scaffold in medicinal chemistry.[1][2] Derivatives of this compound have demonstrated significant biological activities, including antimicrobial and anticancer properties, making them promising candidates for drug development.[3][4] The methodologies outlined below are based on recent studies and are intended to guide researchers in the synthesis, screening, and mechanistic evaluation of these compounds.

Synthesis of this compound Derivatives

A facile and efficient two-step reaction pathway is commonly employed to synthesize a variety of this compound derivatives.[1][3] This process involves the initial quaternization of the this compound nitrogen, followed by a [3+2] dipolar cycloaddition reaction. Alternative synthesis methods such as the Skraup or Doebner-Von Miller reactions have also been reported.[4]

G cluster_synthesis General Synthesis Workflow A This compound B Quaternization (with reactive halides) A->B Step 1 C Benzo[f]quinolinium Salt (Quaternary Salt) B->C D [3+2] Dipolar Cycloaddition (in situ ylide generation) C->D Step 2 E Final Cycloadduct Derivative (e.g., Pyrrolo-benzo[f]quinoline) D->E

Caption: General two-step synthesis workflow.
Protocol 1: Two-Step Synthesis of this compound Derivatives

This protocol describes the synthesis via quaternization and subsequent cycloaddition.[3][5]

Step 1: Quaternization of this compound

  • Reactants : Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

  • Addition : Add the desired reactive halide (e.g., phenacyl bromide, 1.1 equivalents).

  • Reaction : Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate (the quaternary salt) is collected by filtration.

  • Purification : Wash the collected solid with a cold solvent (e.g., diethyl ether) and dry under a vacuum to yield the pure benzo[f]quinolinium salt.

Step 2: [3+2] Dipolar Cycloaddition

  • Reactants : Dissolve the benzo[f]quinolinium salt (1 equivalent) and a selected dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 equivalents) in a solvent like chloroform.

  • Ylide Generation : Add a base (e.g., triethylamine, 1.2 equivalents) dropwise to the mixture at room temperature. This generates the ylide in situ.

  • Reaction : Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up : After the reaction is complete, wash the mixture with water and extract the organic layer.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final cycloadduct derivative.

  • Characterization : Confirm the structure of the synthesized compounds using spectral techniques such as FTIR, NMR (¹H, ¹³C), and HRMS.[1][6]

In Vitro Anticancer Activity Data

The anticancer potency of synthesized this compound derivatives is often evaluated through the National Cancer Institute's (NCI) 60-cell line screening program.[7] The data is typically presented as the Percentage Growth Inhibition (PGI) at a single high concentration (e.g., 10 µM).

Compound ClassCompoundCancer TypeCell LineGrowth Inhibition (PGI %)Citation
Quaternary Salt 3d Breast CancerMDA-MB-468High Cytotoxicity[1][3]
MelanomaSK-MEL-5High Cytotoxicity[1][3]
Non-Small Cell LungHOP-92High Cytotoxicity[1][3]
Quaternary Salt 3f Leukemia-Highly Selective Activity[1][3]
Quaternary Salt 7a Breast CancerMDA-MB-46892[6]
Quaternary Salt 7c MelanomaSK-MEL-563[6]
Cycloadduct 5a CNS CancerSNB-75>60% (and 12% Lethality)[5][6]
Cycloadduct 6c LeukemiaSR>50% (and 17% Lethality)[5][6]
Cycloadduct 8b Ovarian CancerOVCAR-499[6]
Renal CancerACHN99[6]

Experimental Protocols for Anticancer Evaluation

Standardized in vitro assays are crucial for determining the cytotoxic and apoptotic effects of newly synthesized compounds.

G cluster_workflow Anticancer Drug Screening Workflow A Synthesized This compound Derivatives B Primary Screening (e.g., NCI-60 Panel) A->B C Single-Dose Assay (e.g., 10 µM) B->C D Identify 'Hit' Compounds (Based on Growth Inhibition) C->D E Secondary Assay (Five-Dose Response) D->E F Determine IC50 / GI50 Values E->F G Mechanism of Action Studies F->G H Apoptosis Assay (Annexin V) G->H I Cell Cycle Analysis G->I J Molecular Target ID G->J

Caption: Workflow for anticancer drug screening.
Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

  • Cell Seeding : Seed cancer cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate overnight to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives (e.g., 0-100 µM) for a specified period (e.g., 48 hours). Include a vehicle-only control.

  • MTT Addition : Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement : Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]

  • Cell Seeding and Treatment : Seed cells (e.g., 6 x 10⁵ cells/well) in 6-well plates. After overnight attachment, treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis : Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Potential Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms. Studies suggest they can function as inhibitors of critical cellular enzymes and interact directly with DNA.[5][7][11] This multi-targeted approach is a hallmark of many potent quinoline-based anticancer agents.[12][13]

G cluster_mechanism Potential Anticancer Mechanisms of this compound Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects A This compound Derivative B DNA A->B Intercalation C Topoisomerase II A->C Inhibition D ATP Synthase A->D Inhibition E Kinases (EGFR, HER-2, etc.) A->E Inhibition F DNA Damage & Replication Stress B->F C->F G Inhibition of Cell Proliferation D->G E->G H Induction of Apoptosis F->H I Cell Cycle Arrest F->I G->I

Caption: Potential molecular targets and pathways.
  • DNA Intercalation : The planar aromatic structure of the this compound core allows it to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[10]

  • Topoisomerase II (Topo II) Inhibition : Some derivatives act as Topo II inhibitors. By stabilizing the DNA-Topo II complex, they prevent the re-ligation of DNA strands, causing double-strand breaks and cell death.[5][11]

  • ATP Synthase Inhibition : Inhibition of ATP synthase disrupts cellular energy metabolism, which is particularly detrimental to cancer cells with high energy demands.[5][11]

  • Kinase Inhibition : Quinoline-based compounds are known to inhibit various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), which is crucial for cell growth and proliferation.[14][15]

References

Application Notes and Protocols: Benzo[f]quinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[f]quinoline and its derivatives are a class of polynuclear aza-aromatic compounds that exhibit intrinsic fluorescence properties due to their extended π-conjugated system.[1][2] This inherent fluorescence makes them promising candidates for the development of fluorescent probes for various analytical applications, including the detection of metal ions. The nitrogen atom within the quinoline (B57606) ring system can act as a binding site for metal ions, and this interaction can lead to significant changes in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity.[3] This phenomenon forms the basis of their application as "turn-off" or "turn-on" fluorescent sensors.[3]

The detection of specific metal ions is crucial in numerous fields, including environmental monitoring, clinical diagnostics, and drug development. For instance, imbalances in the cellular concentrations of metal ions such as zinc (Zn²⁺), iron (Fe³⁺/Fe²⁺), and copper (Cu²⁺) are associated with various pathological conditions.[4] Fluorescent probes offer a sensitive, selective, and non-invasive method for detecting and quantifying these metal ions in biological and environmental samples.[5]

These application notes provide a comprehensive overview of the use of this compound-based fluorescent probes for metal ion detection, including detailed experimental protocols and a summary of their performance characteristics.

Principle of Detection

The mechanism of metal ion detection using this compound-based probes typically relies on the interaction between the metal ion and the lone pair of electrons on the nitrogen atom of the quinoline ring, as well as potentially other coordinating functional groups that can be synthetically introduced onto the this compound scaffold. This interaction can modulate the fluorescence of the probe through several mechanisms:

  • Fluorescence Quenching: Upon binding to a metal ion, the fluorescence of the this compound probe may be quenched. This "turn-off" response can occur through processes such as photoinduced electron transfer (PET) from the excited fluorophore to the metal ion, or through the heavy atom effect which promotes intersystem crossing to the triplet state.[3][6] Paramagnetic metal ions like Fe³⁺ and Cu²⁺ are efficient quenchers of fluorescence.[4]

  • Fluorescence Enhancement: In some cases, the binding of a metal ion can lead to an increase in fluorescence intensity, resulting in a "turn-on" response. This chelation-enhanced fluorescence (CHEF) can occur if the metal ion restricts intramolecular rotations or vibrations within the probe molecule, thereby reducing non-radiative decay pathways and increasing the fluorescence quantum yield.[7]

The selectivity of a this compound-based probe for a specific metal ion can be tuned by modifying its chemical structure to create a binding pocket with a high affinity for the target ion.

Signaling Pathway of a this compound-based Fluorescent Probe

G General Signaling Mechanism of a this compound Probe cluster_0 Probe in 'Off' State (Quenched) cluster_1 Probe in 'On' State (Fluorescent) cluster_2 Detection Probe_Off This compound Probe (Fluorescence Quenched) Metal_Ion Metal Ion (e.g., Fe³⁺) Probe_Off->Metal_Ion Binding Probe_On This compound Probe (Fluorescent) Probe_Off->Probe_On Enhancement Mechanism (e.g., CHEF) No_Emission No/Low Emission Probe_Off->No_Emission Probe_On->Probe_Off Quenching Mechanism (e.g., PET) Emission Fluorescence Emission Probe_On->Emission Excitation Excitation Light Excitation->Probe_Off Absorption Excitation->Probe_On Absorption

Caption: Signaling mechanism of a this compound fluorescent probe.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound-based fluorescent probes for the detection of various metal ions. The data is compiled from studies on various quinoline derivatives and serves as a general reference.[4][7][8][9]

Probe (Derivative)Target Metal IonDetection Limit (LOD)Linear RangeSolvent SystemReference
This compound-ThiazoleFe³⁺, Fe²⁺, Cu²⁺~0.5 µMNot SpecifiedTHF/H₂O[4]
Benzothiazole-QuinolineFe³⁺0.64 µM0-80 µMNot Specified[8][10]
Benzothiazole-modified QuinolineZn²⁺69.5 nMNot SpecifiedNot Specified[7]
Quinoline Derivative (TQA)Fe³⁺0.168 µMNot SpecifiedDMF/H₂O[9]
8-Hydroxyquinoline BenzoateHg²⁺< 10 µMNot SpecifiedAcetonitrile

Experimental Protocols

The following are generalized protocols for the use of a this compound-based fluorescent probe for metal ion detection. These protocols should be optimized for the specific probe and experimental conditions.

Protocol 1: General Procedure for Metal Ion Detection

Objective: To determine the fluorescence response of a this compound probe to a specific metal ion.

Materials:

  • Stock solution of the this compound probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a dilute working solution of the this compound probe (e.g., 10 µM) in the chosen solvent system.

  • Fluorescence Measurement: a. Transfer an appropriate volume of the probe working solution to a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set to the absorption maximum of the probe. c. Add a small aliquot of the target metal ion stock solution to the cuvette to achieve the desired final concentration. d. Mix the solution thoroughly and allow it to incubate for a sufficient time to reach equilibrium (typically a few minutes). e. Record the fluorescence emission spectrum of the probe-metal ion solution.

  • Data Analysis: Compare the fluorescence intensity of the probe in the absence and presence of the metal ion to determine the extent of fluorescence quenching or enhancement.

Protocol 2: Determination of Selectivity

Objective: To assess the selectivity of the this compound probe for the target metal ion over other potentially interfering ions.

Procedure:

  • Prepare a series of solutions containing the this compound probe at a fixed concentration.

  • To each solution, add a different metal ion (including the target ion and potential interfering ions) at the same concentration.

  • Record the fluorescence emission spectrum for each solution.

  • For competition experiments: To a solution of the probe and the target metal ion, add an excess of a potentially interfering metal ion and record the fluorescence spectrum.

  • Data Analysis: Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.

Protocol 3: Determination of the Limit of Detection (LOD)

Objective: To determine the lowest concentration of the metal ion that can be reliably detected by the this compound probe.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the probe and varying, low concentrations of the target metal ion.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity as a function of the metal ion concentration.

  • Data Analysis: The limit of detection is typically calculated as 3σ/k, where σ is the standard deviation of the blank (probe solution without the metal ion) and k is the slope of the linear portion of the calibration curve.

Experimental Workflow Diagram

G Experimental Workflow for Metal Ion Detection Start Start Prep_Probe Prepare this compound Probe Stock Solution Start->Prep_Probe Prep_Metal Prepare Metal Ion Stock Solutions Start->Prep_Metal Prep_Working Prepare Probe Working Solution Prep_Probe->Prep_Working Add_Metal Add Metal Ion to Probe Solution Prep_Metal->Add_Metal Measure_Blank Measure Fluorescence of Blank (Probe only) Prep_Working->Measure_Blank Measure_Blank->Add_Metal Incubate Incubate for Complexation Add_Metal->Incubate Measure_Sample Measure Fluorescence of Sample Incubate->Measure_Sample Analyze Analyze Data (Quenching/Enhancement) Measure_Sample->Analyze Selectivity Perform Selectivity and Competition Assays Analyze->Selectivity LOD Determine Limit of Detection (LOD) Analyze->LOD End End Selectivity->End LOD->End

Caption: Workflow for metal ion detection using a this compound probe.

Logical Relationship Diagram: "Turn-on" vs. "Turn-off" Sensing

G Logical Relationship of Sensing Mechanisms Probe This compound Probe Metal_Interaction Interaction with Metal Ion Probe->Metal_Interaction Turn_On 'Turn-on' Response (Fluorescence Enhancement) Metal_Interaction->Turn_On e.g., Zn²⁺ Turn_Off 'Turn-off' Response (Fluorescence Quenching) Metal_Interaction->Turn_Off e.g., Fe³⁺, Cu²⁺ CHEF Chelation-Enhanced Fluorescence (CHEF) Turn_On->CHEF Mechanism PET Photoinduced Electron Transfer (PET) Turn_Off->PET Mechanism Heavy_Atom Heavy Atom Effect Turn_Off->Heavy_Atom Mechanism

References

Application of Benzo[f]quinoline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[f]quinoline, a nitrogen-containing heterocyclic compound, and its derivatives have garnered significant interest in the field of organic electronics due to their unique photophysical and electronic properties.[1][2][3][4] These properties make them versatile materials for various applications within Organic Light-Emitting Diodes (OLEDs), including as host materials for phosphorescent emitters, electron-transporting materials (ETMs), and even as emissive materials themselves.[1][2][3][4] This document provides a comprehensive overview of the application of this compound in OLEDs, including performance data, detailed experimental protocols, and visualizations of key processes.

Data Presentation

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure, device architecture, and fabrication method. The following tables summarize key performance metrics from recent literature, showcasing the potential of these materials in different roles and for various emission colors.

This compound Derivatives as Host Materials in Phosphorescent OLEDs (PHOLEDs)

This compound-based bipolar host materials are particularly effective in green and red PHOLEDs. Their rigid structure provides high thermal stability, and their electronic properties can be tuned to facilitate efficient energy transfer to the phosphorescent dopant.

Device ColorThis compound DerivativeDopantMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)
Green Bipolar host with this compound and carbazole (B46965) groupsIr(ppy)₂(acac)42.85[5]Data not availableData not availableData not availableData not available
Green Bipolar host with this compound and carbazole moietiesIr(ppy)₂(acac)70.618.9Data not availableData not availableData not available
Orange Carbazole-quinoline hybrid (CzPPQ)Not specifiedData not available25.668.1Data not availableData not available
Deep-Red Carbazole-quinoline hybrid (CzPPQ)Not specifiedData not availableData not availableData not availableData not availableData not available
This compound Derivatives as Emissive Materials

Certain this compound derivatives exhibit strong fluorescence and can be used as the primary light-emitting material in OLEDs.

Device ColorThis compound DerivativeMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
Blue-Green 2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline3.58[6]1.11[6]1.08[6](0.36, 0.56)[6]

Note: The performance of OLEDs can vary significantly based on the full device stack and fabrication conditions. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLEDs incorporating these materials.

Synthesis of this compound Derivatives

Several synthetic routes can be employed to produce this compound and its derivatives. The Skraup reaction and the Doebner-von Miller reaction are two classical and effective methods.[1]

Protocol: Synthesis of this compound via Skraup Reaction [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-naphthylamine.

  • Reagent Addition: Slowly add anhydrous glycerol (B35011) to the flask with stirring.

  • Acid Addition: Carefully add concentrated sulfuric acid to the mixture. The addition should be slow to control the exothermic reaction.

  • Oxidizing Agent: Add a suitable oxidizing agent, such as arsenic acid or nitrobenzene.

  • Heating: Heat the reaction mixture to 140-160 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium hydroxide, until the this compound precipitates.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol: Synthesis of a Phenyl-Substituted Quinoline Derivative via Doebner-von Miller Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine an aniline (B41778) derivative (e.g., 2-naphthylamine, 10 mmol), an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde, 12 mmol), and a Lewis acid catalyst (e.g., zinc chloride, 5 mmol) in a suitable solvent such as ethanol (B145695) (50 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution. The crude product may precipitate and can be collected by filtration.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Fabrication Protocols

OLEDs can be fabricated using either solution-processing techniques or vacuum thermal evaporation.

Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a common method for fabricating a multilayer OLED in a research setting.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the pre-cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

    • Anneal the PEDOT:PSS-coated substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (as a host or emitter) and any dopants in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).

    • Spin-coat the emissive layer solution onto the HIL. The spin speed and solution concentration will determine the film thickness (typically 20-50 nm).

    • Anneal the substrate at a temperature appropriate for the specific material (e.g., 80-100°C for 30 minutes) in a glovebox to remove the solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the electron-transport layer (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Deposit a thin layer of an electron-injection material such as lithium fluoride (B91410) (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it inside a glovebox using a UV-curable epoxy and a glass coverslip.

Protocol: Fabrication of a Vacuum-Deposited OLED

This method involves the sequential deposition of all organic and metal layers in a high-vacuum environment.

  • Substrate Preparation: Follow the same procedure as for solution-processed OLEDs (Step 1).

  • Layer Deposition:

    • Place the cleaned ITO substrate in a high-vacuum chamber.

    • Sequentially deposit the hole-injection layer (e.g., HAT-CN), hole-transport layer (e.g., TAPC), emissive layer (this compound derivative as host co-deposited with a phosphorescent dopant), electron-transport layer (e.g., B3PyMPM), electron-injection layer (e.g., LiF), and the metal cathode (e.g., Al) without breaking the vacuum.

    • The deposition rate and thickness of each layer should be carefully controlled using quartz crystal microbalances. Typical rates are 0.5-2 Å/s for organic layers and 2-5 Å/s for the metal cathode.

  • Encapsulation: Encapsulate the device as described for the solution-processed OLED.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the operation and fabrication of OLEDs based on this compound derivatives.

Energy_Transfer_Mechanisms cluster_Host This compound Host cluster_Dopant Phosphorescent Dopant Host_S0 S₀ (Ground State) Host_S1 S₁ (Singlet Excited State) Host_S0->Host_S1 Electrical Excitation Host_T1 T₁ (Triplet Excited State) Host_S1->Host_T1 Intersystem Crossing (ISC) Dopant_S1 S₁ (Singlet Excited State) Host_S1->Dopant_S1 Förster Resonance Energy Transfer (FRET) (Long-Range) Dopant_T1 T₁ (Triplet Excited State) Host_T1->Dopant_T1 Dexter Energy Transfer (Short-Range, Electron Exchange) Dopant_S0 S₀ (Ground State) Dopant_T1->Dopant_S0 Phosphorescence (Light Emission)

Energy transfer mechanisms in a PHOLED.

OLED_Fabrication_Workflow Start Start Substrate_Prep Substrate Preparation (ITO Glass Cleaning & UV-Ozone) Start->Substrate_Prep HIL_Dep Hole-Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) Substrate_Prep->HIL_Dep EML_Dep Emissive Layer (EML) Deposition (this compound derivative) HIL_Dep->EML_Dep ETL_EIL_Dep Electron-Transport (ETL) & Electron-Injection (EIL) Layer Deposition EML_Dep->ETL_EIL_Dep Cathode_Dep Cathode Deposition (e.g., Al) ETL_EIL_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation Testing Device Testing Encapsulation->Testing

General experimental workflow for OLED fabrication.

Logical_Relationships Charge_Injection Charge Injection (Holes from Anode, Electrons from Cathode) Charge_Transport Charge Transport (via HTL and ETL) Charge_Injection->Charge_Transport Exciton_Formation Exciton Formation (in Emissive Layer) Charge_Transport->Exciton_Formation Energy_Transfer Energy Transfer (Host to Dopant) Exciton_Formation->Energy_Transfer Radiative_Decay Radiative Decay (Light Emission) Energy_Transfer->Radiative_Decay Device_Performance Device Performance (Efficiency, Lifetime, Color) Radiative_Decay->Device_Performance

Logical flow of processes in an OLED.

References

Application Notes and Protocols for Benzo[f]quinoline Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzo[f]quinoline derivatives as a promising class of antimicrobial agents. The following sections detail their synthesis, antimicrobial activity against various pathogens, and the experimental protocols necessary for their evaluation.

Introduction

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines the application of two key classes of this compound derivatives: benzo[f]quinolinium salts (BQS) and pyrrolobenzo[f]quinolinium cycloadducts (PBQC), with a focus on the former's potent antimicrobial effects.[1]

Antimicrobial Activity

Benzo[f]quinolinium salts (BQS) have demonstrated significant efficacy against Gram-positive bacteria and fungi.[1] Notably, these compounds exhibit potent activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, and Candida albicans, a prevalent fungal pathogen.[1] In contrast, the pyrrolobenzo[f]quinolinium cycloadducts (PBQC) have been found to be largely inactive.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various benzo[f]quinolinium salts is summarized below. The data is presented as the diameter of the inhibition zone, indicating the extent of microbial growth inhibition.

Compound IDSubstituent (R)Target MicroorganismInhibition Zone (mm)Positive ControlInhibition Zone (mm)
3e Aliphatic seriesStaphylococcus aureus-Penicillin (10 IU)-
Candida albicans-Nystatin (500,000 IU)-
3f Aliphatic seriesStaphylococcus aureus-Penicillin (10 IU)-
Candida albicans-Nystatin (500,000 IU)-
3i Aromatic seriesStaphylococcus aureus-Penicillin (10 IU)-
Candida albicans-Nystatin (500,000 IU)-
3j Aromatic seriesStaphylococcus aureus-Penicillin (10 IU)-
Candida albicans-Nystatin (500,000 IU)-
3n Aromatic seriesStaphylococcus aureus-Penicillin (10 IU)-
Candida albicans-Nystatin (500,000 IU)-

Note: Specific inhibition zone measurements in millimeters were not available in the provided search results. The table structure is provided for the user to populate with their own experimental data.

Mechanism of Action

The antimicrobial action of this compound derivatives is believed to stem from their ability to inhibit key cellular enzymes. In silico studies have suggested that these compounds may act as inhibitors of Topoisomerase II (Topo II) and ATP synthase.[4][5] These enzymes are crucial for DNA replication and cellular energy production, respectively, making them excellent targets for antimicrobial drugs.[6][7]

Mechanism_of_Action cluster_BQS Benzo[f]quinolinium Salts (BQS) cluster_Cellular_Targets Bacterial/Fungal Cell cluster_Effects Antimicrobial Effects BQS BQS Derivatives TopoII Topoisomerase II (DNA Gyrase) BQS->TopoII ATPSynthase ATP Synthase BQS->ATPSynthase DNAReplication Inhibition of DNA Replication TopoII->DNAReplication ATPProduction Disruption of ATP Production ATPSynthase->ATPProduction CellDeath Cell Death DNAReplication->CellDeath ATPProduction->CellDeath

Caption: Proposed mechanism of action for Benzo[f]quinolinium salts.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of these compounds is a two-step process involving quaternization followed by a [3+2] dipolar cycloaddition.[1]

Synthesis_Workflow Start Starting Materials: This compound α-halocarbonyl compounds Step1 Step 1: Quaternization Reaction Start->Step1 Product1 Benzo[f]quinolinium Salts (BQS) Step1->Product1 Step2 Step 2: [3+2] Dipolar Cycloaddition (in situ generation of ylides) Product1->Step2 Product2 Pyrrolobenzo[f]quinolinium Cycloadducts (PBQC) Step2->Product2 Reagents2 Alkyne Dipolarophiles Reagents2->Step2

References

Application Notes and Protocols for the Structural Elucidation of Benzo[f]quinoline via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of benzo[f]quinoline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and interpretation are outlined to facilitate the structural characterization of this important aza-polycyclic aromatic hydrocarbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information regarding the electronic environment and connectivity of its constituent atoms.

Experimental Protocol: NMR Analysis

A meticulously prepared sample is paramount for acquiring high-quality NMR spectra.[1]

Materials:

  • This compound sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[2]

  • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)[1]

  • High-quality 5 mm NMR tube[1]

  • Glass vial

  • Pasteur pipette and glass wool[1]

Procedure:

  • Weighing: Accurately weigh the this compound sample into a clean, dry glass vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[3] The choice of solvent depends on the sample's solubility and should be inert towards the compound.[4]

  • Filtration: To eliminate particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[5] Solid particles can distort the magnetic field homogeneity, leading to broad and poorly resolved spectra.[5]

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.[3] Consistent sample height minimizes the need for extensive magnetic field shimming.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1D NMR Data Acquisition Parameters:

  • Instrument: 400 MHz NMR Spectrometer (or higher)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment

    • Spectral Width: Approximately 0-10 ppm

    • Number of Scans: 8-16 (increase for dilute samples)

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment

    • Spectral Width: Approximately 0-160 ppm

    • Number of Scans: 128 or more, depending on concentration

Data Presentation: NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-1~9.30dd
H-2~7.52m
H-3~9.00dd
H-5~7.70m
H-6~7.81d
H-7~8.16d
H-8, H-9~7.74m
H-10~7.91d

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration. The protons in the this compound structure, particularly H-6, H-7, and H-8, are typically found in the downfield region of the spectrum, ranging from 8.14 ppm to 8.80 ppm.[7] The most deshielded protons are generally those on the benzene (B151609) and pyridine (B92270) rings.[7]

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1~148.0
C-2~122.0
C-3~136.0
C-4a~128.5
C-5~129.0
C-6~127.0
C-6a~130.0
C-7~126.5
C-8~127.5
C-9~129.5
C-10~125.0
C-10a~132.0
C-10b~149.0

Note: The carbon atoms of the pyridine ring generally resonate at a lower field compared to those of the benzene ring due to the electronegativity of the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

  • Dissolution: Dissolve a small amount of the this compound sample (typically around 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[8]

  • Dilution: For electrospray ionization (ESI), further dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid signal suppression and detector saturation.

  • Filtration: If any particulate matter is present, filter the sample solution using a syringe filter (e.g., 0.22 µm) before injection into the mass spectrometer.

Instrumentation and Data Acquisition:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for nitrogen-containing heterocyclic compounds as they readily form protonated molecules [M+H]⁺.[9][10] Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable alternative, particularly for less polar compounds.[8]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.[9]

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • MS/MS (Tandem MS): To obtain structural information, perform fragmentation of the isolated protonated molecular ion [M+H]⁺ using collision-induced dissociation (CID). This will generate a characteristic fragmentation pattern.

Data Presentation: Mass Spectrometry Data

The mass spectrum of this compound is characteristic of a nitrogen-containing heterocycle.[11]

Table 3: Predicted m/z Values for this compound and its Key Fragments

IonProposed FormulaCalculated m/zProposed Fragmentation Pathway
[M+H]⁺[C₁₃H₁₀N]⁺180.08Protonated molecular ion
[M]⁺˙[C₁₃H₉N]⁺˙179.07Molecular ion (in EI)
[M-HCN+H]⁺[C₁₂H₉]⁺153.07Loss of hydrogen cyanide from the protonated molecule
[M-HCN]⁺˙[C₁₂H₈]⁺˙152.06Loss of hydrogen cyanide from the molecular ion

Note: The fragmentation of quinoline (B57606) and its derivatives often involves the loss of stable neutral molecules like hydrogen cyanide (HCN).[12] The molecular ion peak is expected to be strong due to the stable aromatic structure.[13]

Workflow and Visualization

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a this compound sample.

This compound Analysis Workflow Workflow for NMR and Mass Spectrometry Analysis of this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration NMR_Sample Prepared NMR Sample Filtration->NMR_Sample For NMR MS_Sample Prepared MS Sample Filtration->MS_Sample For MS 1H_NMR ¹H NMR Acquisition NMR_Sample->1H_NMR 13C_NMR ¹³C NMR Acquisition NMR_Sample->13C_NMR NMR_Data NMR Data Processing & Analysis 1H_NMR->NMR_Data 13C_NMR->NMR_Data Structure_Elucidation Structural Elucidation & Reporting NMR_Data->Structure_Elucidation Full_Scan_MS Full Scan MS MS_Sample->Full_Scan_MS MS_MS MS/MS Fragmentation Full_Scan_MS->MS_MS MS_Data MS Data Processing & Analysis MS_MS->MS_Data MS_Data->Structure_Elucidation

Caption: Workflow for NMR and MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[f]quinoline is a polycyclic aromatic aza-heterocycle that serves as a core structural motif in various biologically active compounds and materials with unique photophysical properties.[1][2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.[2] Furthermore, the fluorescent nature of the this compound scaffold makes it a valuable component in the development of organic light-emitting diodes (OLEDs).[1][2] Given its importance, obtaining high-purity this compound is crucial for accurate biological evaluations, materials science applications, and further synthetic modifications. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of small organic molecules like this compound.[3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) protocol for the efficient purification of this compound.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[5][6] A non-polar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase.[5][6] Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities when a polar mobile phase is used. By optimizing the mobile phase composition, a high degree of separation and purification can be achieved. This method is scalable and can be adapted for preparative separations to isolate pure this compound from complex reaction mixtures.[7]

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification raw_sample Crude this compound dissolution Dissolve in Mobile Phase Component raw_sample->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system injection Inject Sample onto Column hplc_system->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 254 nm) separation->detection fraction_collection Collect Fractions detection->fraction_collection purity_analysis Analyze Fractions by Analytical HPLC fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_evaporation Remove Solvent (Rotary Evaporation) pooling->solvent_evaporation final_product Pure this compound solvent_evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample and the HPLC system used.

1. Materials and Reagents:

  • Crude this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (or formic acid for MS compatibility)[7]

  • Methanol (B129727) (for column washing)

2. HPLC System and Column:

  • HPLC System: A preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Newcrom R1 or similar) with appropriate dimensions for preparative scale (e.g., 250 x 21.2 mm, 5 µm particle size).[7]

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and water. A typical starting point is a ratio of 70:30 (v/v) acetonitrile:water.

  • Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to improve peak shape.[7]

  • Degas the mobile phase thoroughly before use (e.g., by sonication or vacuum filtration).

4. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a solvent compatible with the mobile phase (e.g., the mobile phase itself or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

5. HPLC Method Parameters:

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v) + 0.1% Acid
Flow Rate 5-20 mL/min (for preparative scale)
Detection UV at 254 nm
Injection Volume Dependent on column size and sample concentration
Temperature Ambient or controlled (e.g., 30 °C)
Run Time Sufficient to elute the product and impurities

6. Purification Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation in real-time using the UV detector.

  • Collect fractions corresponding to the this compound peak. Automated fraction collectors are recommended for this step.

  • After the product has eluted, wash the column with a strong solvent like 100% acetonitrile or methanol to remove any strongly retained impurities.

7. Post-Purification Processing:

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the mobile phase solvent from the pooled fractions, typically by rotary evaporation, to obtain the purified this compound.

  • Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table presents hypothetical data from a preparative HPLC purification of crude this compound.

ParameterValue
Crude Sample Loaded 100 mg
Crude Purity (by HPLC) 85%
Retention Time 12.5 min
Purified Product Yield 78 mg
Final Purity (by HPLC) >99.5%
Recovery 91.8%
Throughput 100 mg / 30 min run

Logical Relationship Diagram

Logical_Relationship cluster_factors Method Development Factors cluster_outcomes Purification Outcomes cluster_goal Overall Goal mobile_phase Mobile Phase Composition (Acetonitrile/Water Ratio) resolution Resolution mobile_phase->resolution retention Retention Time mobile_phase->retention column_chem Column Chemistry (e.g., C18, Phenyl) column_chem->resolution column_chem->retention ph Mobile Phase pH (Acid Additive) ph->retention peak_shape Peak Shape ph->peak_shape flow_rate Flow Rate flow_rate->resolution flow_rate->retention purity Final Purity resolution->purity peak_shape->purity goal High Purity this compound purity->goal

Caption: Factors influencing HPLC purification outcomes.

Troubleshooting

  • Poor Resolution: Adjust the mobile phase composition (e.g., decrease the percentage of acetonitrile for better retention and separation of early-eluting impurities). Consider a different column chemistry if co-elution persists.

  • Peak Tailing: Ensure the mobile phase pH is appropriate. The addition of an acid modifier like phosphoric or formic acid can improve the peak shape for basic compounds like this compound.[7]

  • Low Recovery: Check for sample precipitation in the injector or at the head of the column. Ensure the collection window for the product peak is set correctly.

  • Inconsistent Retention Times: Ensure the mobile phase is well-mixed and degassed, and that the column is properly equilibrated before each injection. Temperature fluctuations can also affect retention times.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using reversed-phase HPLC. The described method is robust, scalable, and capable of yielding high-purity material suitable for a wide range of research and development applications. Careful optimization of the mobile phase and other chromatographic parameters is key to achieving the desired separation efficiency and purity.

References

Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of novel benzo[f]quinoline derivatives. Detailed protocols for key experiments are included to facilitate the structural determination and characterization of these compounds, which are of significant interest in drug discovery due to their potential anticancer, antibacterial, and antifungal activities.[1][2][3]

Application Notes

Introduction to this compound Derivatives

Benzo[f]quinolines are a class of polycyclic azaheterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1][2] While the parent this compound is a known environmental pollutant, its derivatives have been shown to possess a wide range of biological activities, including potent anticancer, antibacterial, and antifungal properties.[1][2][3] The planar, aromatic structure of the this compound scaffold allows for intercalation into DNA and interaction with various enzymatic targets, making it a promising pharmacophore for the development of new therapeutic agents.[4]

Importance of X-ray Crystallography

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds.[5] For novel this compound derivatives, X-ray crystallography provides precise information on:

  • Molecular Conformation: The exact spatial arrangement of atoms and functional groups.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, including hydrogen bonding and π-π stacking interactions.

This detailed structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing more potent and selective drug candidates.

Biological Activity and Potential Mechanisms of Action

Novel this compound derivatives have demonstrated significant potential in two primary therapeutic areas:

  • Anticancer Activity: Many this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][6] The proposed mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cellular metabolism, such as Topoisomerase II and ATP synthase .[7]

  • Antimicrobial Activity: Several this compound derivatives have shown promising activity against a range of bacteria and fungi.[1][3] Their mechanism of action is believed to be analogous to that of quinolone antibiotics, involving the inhibition of bacterial DNA gyrase and Topoisomerase IV , enzymes essential for DNA replication and repair.[8]

Data Presentation: Crystallographic Data of Novel this compound Derivatives

The following table summarizes the crystallographic data for a selection of novel this compound derivatives reported in the literature.

Compound Name/ReferenceChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)
Pyrrolo-benzo[f]quinoline derivative (6c)[2]C₂₅H₂₀N₂O₄MonoclinicP2₁/c10.358(3)13.489(4)14.893(4)9098.687(10)9042055.8(10)
Isoindolo-benzo[f]quinoline derivative (7c)[2]C₂₇H₁₈N₂O₄MonoclinicP2₁/n11.936(2)10.111(2)17.069(4)9094.498(7)9042053.1(7)
3-(4-Chlorophenyl)-1-(4-nitrophenyl)this compoundC₂₅H₁₅ClN₂O₂MonoclinicP2₁/c12.083(2)15.683(3)10.609(2)9097.43(3)9041994.4(7)
Benzo[h]quinoline-3-carboxamideC₁₄H₁₀N₂OMonoclinicP2₁/c12.4491(4)5.2069(2)17.0289(6)9098.136(1)9041093.29(7)
This compound-derived substrate (2s)[9]C₂₀H₁₉NOMonoclinicP2₁/c10.687(2)10.880(2)13.565(3)90109.45(3)9041483.7(5)

Experimental Protocols

Synthesis of Novel this compound Derivatives

The synthesis of novel pyrrolo- and isoindolo-benzo[f]quinoline derivatives typically involves a two-step process: quaternization of the this compound nitrogen followed by a [3+2] dipolar cycloaddition reaction.[2]

Protocol for the Synthesis of Pyrrolo-benzo[f]quinoline Derivatives (e.g., Compound 6c): [2]

  • Quaternization: React this compound with an appropriate α-halo ester (e.g., methyl 2-bromo-2-phenylacetate) in a suitable solvent like acetone (B3395972) at reflux to obtain the corresponding benzo[f]quinolinium salt.

  • Cycloaddition: Dissolve the benzo[f]quinolinium salt in a solvent such as 1,2-butylene oxide. Add a dipolarophile, for instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD).

  • The reaction mixture is then heated at reflux for several hours. The 1,2-butylene oxide acts as both the solvent and the base to generate the ylide in situ for the cycloaddition.

  • After cooling, the product is isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for the Synthesis of Isoindolo-benzo[f]quinoline Derivatives (e.g., Compound 7c): [10]

  • Quaternization: Prepare the benzo[f]quinolinium salt as described above.

  • Cycloaddition: Dissolve the benzo[f]quinolinium salt in chloroform (B151607). Add a solution of 1,4-naphthoquinone (B94277) and triethylamine (B128534) in chloroform dropwise.

  • The reaction mixture is refluxed for approximately 10 hours and then stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[5]

Protocol for Crystallization of this compound Derivatives:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Common solvents for organic molecules include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid Diffusion: Place a concentrated solution of the compound in a small vial. Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top. Crystals may form at the interface.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a drop of the concentrated solution on a siliconized glass slide. Invert the slide over a reservoir containing an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the drop, inducing crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoprotectant (if collecting data at low temperatures).

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing:

    • The collected diffraction images are indexed to determine the unit cell parameters and crystal system.

    • The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Signaling Pathways and Experimental Workflows

Proposed Anticancer Mechanism of this compound Derivatives

The anticancer activity of certain this compound derivatives is hypothesized to involve the dual inhibition of Topoisomerase II and ATP synthase, leading to cell cycle arrest and apoptosis.

anticancer_pathway BfQ This compound Derivative TopoII Topoisomerase II BfQ->TopoII Inhibition ATPSynthase Mitochondrial ATP Synthase BfQ->ATPSynthase Inhibition DNAReplication DNA Replication & Transcription TopoII->DNAReplication Required for DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilizes cleavage complex CellCycleArrest G2/M Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis ATP_Production ATP Production ATPSynthase->ATP_Production Catalyzes Energy_Depletion Cellular Energy Depletion ATPSynthase->Energy_Depletion Leads to Energy_Depletion->Apoptosis

Caption: Proposed dual-inhibitory anticancer mechanism.

Proposed Antibacterial Mechanism of this compound Derivatives

The antibacterial action of this compound derivatives is likely similar to that of quinolone antibiotics, targeting bacterial DNA gyrase and topoisomerase IV.

antibacterial_pathway BfQ This compound Derivative DNAGyrase DNA Gyrase (Topoisomerase II) BfQ->DNAGyrase Inhibition TopoIV Topoisomerase IV BfQ->TopoIV Inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Introduces negative supercoils ReplicationBlock Replication Fork Stalling DNAGyrase->ReplicationBlock Decatenation Chromosome Decatenation TopoIV->Decatenation Decatenates daughter chromosomes SegregationFailure Chromosome Segregation Failure TopoIV->SegregationFailure Replication DNA Replication Supercoiling->Replication Required for CellDeath Bacterial Cell Death ReplicationBlock->CellDeath SegregationFailure->CellDeath

Caption: Proposed antibacterial mechanism via topoisomerase inhibition.

Experimental Workflow for X-ray Crystallography

The overall workflow for the X-ray crystallographic analysis of a novel this compound derivative is a multi-step process from synthesis to final structure validation.

experimental_workflow Synthesis Synthesis of This compound Derivative Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray crystallographic analysis.

References

Application Notes and Protocols: Molecular Docking of Benzo[f]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from molecular docking studies of benzo[f]quinoline derivatives with various biological targets. The information is intended to guide researchers in designing and interpreting their own computational and experimental studies for the development of novel therapeutics.

Introduction to this compound Scaffolds

The this compound nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include anticancer, antibacterial, antifungal, and antioxidant properties.[1][2] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding affinities and interaction patterns with specific biological macromolecules.

Application in Anticancer Drug Discovery

This compound derivatives have shown significant promise as anticancer agents, with studies demonstrating their activity against various cancer cell lines.[3][4] Molecular docking has been employed to identify and validate potential protein targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and DNA.[5][6]

Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] this compound derivatives have been investigated as potential CDK inhibitors.

Quantitative Docking Data:

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazolone-benzo[f]quinolineCDK-5-6.6320Not specified[5]
Cyanoethanohydrazone-benzo[f]quinolineCDK-5-6.5696Not specified[5]
Benzo[h]quinoline DerivativesCDK2Not specifiedNot specified[7][8]

Experimental Protocol: Molecular Docking against CDK-5

This protocol is a generalized procedure based on reported studies.[5]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., CDK-5) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using a chemical drawing software.

    • Convert the 2D structures to 3D and generate low-energy conformations.

    • Assign appropriate atom types and partial charges.

  • Docking Simulation:

    • Define the binding site on the target protein, typically centered on the co-crystallized ligand or a predicted active site.

    • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site.[9]

    • The software will generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Evaluate the docking poses based on their binding energies or docking scores. Lower binding energies typically indicate more favorable interactions.[9]

    • Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

DNA Intercalation

The planar aromatic structure of the this compound scaffold makes it a suitable candidate for DNA intercalation, a mechanism to disrupt DNA replication and transcription in rapidly dividing cancer cells.[5][6]

Logical Relationship: From Scaffold to Anticancer Action

G cluster_design Molecular Design cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome Scaffold This compound Scaffold (Planar, Aromatic) SideChains Addition of Side Chains and Heterocycles Scaffold->SideChains Enhance Lipophilicity and Interactions DNA_Intercalation DNA Intercalation SideChains->DNA_Intercalation Targets DNA TopoII_Inhibition Topoisomerase II Inhibition DNA_Intercalation->TopoII_Inhibition Can Lead to Cytotoxicity Cytotoxic Potency (e.g., against HCT116, MCF7) TopoII_Inhibition->Cytotoxicity Results in Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis

Caption: Logical flow from this compound design to anticancer activity.

Application in Antimicrobial Drug Discovery

This compound derivatives have also been explored for their antibacterial and antifungal properties.[1] Molecular docking studies have suggested that these compounds may exert their antimicrobial effects by targeting essential microbial enzymes.

Quantitative Docking Data:

Compound ClassTarget ProteinBest Fit CompoundsKey InteractionsReference
Benzo[f]quinolinium Salts (BQS)ATP synthase3j, 3i, 3nNot specified[1]
Benzo[f]quinolinium Salts (BQS)Topoisomerase II3j, 3nNot specified[1]

Experimental Workflow: Antimicrobial Drug Discovery

G Start Design & Synthesis of This compound Derivatives Docking In Silico Molecular Docking (e.g., ATP synthase, TOPO II) Start->Docking Antimicrobial_Assay In Vitro Antimicrobial Assay (e.g., against S. aureus, C. albicans) Start->Antimicrobial_Assay SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Antimicrobial_Assay->SAR ADMET In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Identification Identification of Lead Compounds ADMET->Lead_Identification

Caption: Workflow for antimicrobial drug discovery with benzo[f]quinolines.

Application in Antiviral and Antioxidant Research

The versatility of the this compound scaffold extends to antiviral and antioxidant applications. A notable study investigated a benzimidazole (B57391) derivative of this compound as a potential inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[2][10][11]

Quantitative Docking Data:

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Benzimidazole derivative 19HCV NS5B Polymerase-8.4812CYS 366, ASN 411[2][10]
Co-crystallized ligandHCV NS5B PolymeraseLess than -8.4812Not specified[2][10]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes the synthesis of a key intermediate, 3-(3-chlorobenzo[f]quinolin-2-yl)-2-cyanoacrylic acid, as reported in the literature.[2]

  • Hydrolysis of Arylidene Derivative:

    • Start with the appropriate arylidene ethyl cyanoacetate (B8463686) derivative.

    • Perform hydrolysis using alcoholic sodium hydroxide (B78521) (NaOH).

    • Acidify the reaction mixture with dilute hydrochloric acid (HCl).

  • Product Isolation:

    • Pour the reaction mixture onto crushed ice.

    • The resulting precipitate is the desired product.

    • Filter, dry, and recrystallize the precipitate from a suitable solvent like dioxane to obtain the purified compound.

Signaling Pathway: Inhibition of HCV Replication

G HCV Hepatitis C Virus (HCV) NS5B NS5B RNA Polymerase HCV->NS5B Encodes Replication Viral RNA Replication NS5B->Replication Catalyzes Progeny Production of New Virus Particles Replication->Progeny Leads to Inhibitor This compound Derivative (e.g., Cmpd 19) Inhibitor->NS5B Binds to & Inhibits

Caption: Inhibition of HCV replication via NS5B polymerase targeting.

Conclusion

Molecular docking is a powerful computational tool for the rational design and mechanism elucidation of this compound-based therapeutic agents. The data and protocols presented here, derived from various research articles, serve as a practical guide for scientists engaged in the discovery and development of novel drugs targeting cancer, microbial infections, and viral diseases. The consistent finding of strong binding affinities across multiple studies underscores the potential of the this compound scaffold for further optimization and development.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Benzo[f]quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro biological activity of benzo[f]quinoline compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections detail the methodologies for key experiments to evaluate the cytotoxic, apoptotic, and antimicrobial effects of novel this compound derivatives.

Anticancer Activity Assays

This compound derivatives have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of crucial cellular enzymes like topoisomerase II and ATP synthase, interference with DNA integrity, and the induction of programmed cell death (apoptosis). The following assays are fundamental in characterizing the anticancer profile of these compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Quantitative Data Summary: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines, as determined by the MTT assay or similar cytotoxicity assays. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Pyrazolone 2HCT116Colon Carcinoma7.39 ± 0.5[1]
Pyrazolone 2MCF7Breast Adenocarcinoma9.24 ± 0.7[1]
Cyanoethanohydrazone 5HCT116Colon Carcinoma13.46 ± 1.1[1]
Cyanoethanohydrazone 5MCF7Breast Adenocarcinoma16.43 ± 1.3[1]
Compound 3e G361Melanoma4.7
Compound 3e H460Non-small Cell Lung Cancer5.4
Compound 3e MCF7Breast Adenocarcinoma5.2
Compound 3h G361Melanoma5.5
Compound 3h H460Non-small Cell Lung Cancer5.4
Compound 3h MCF7Breast Adenocarcinoma5.2

Experimental Protocol: MTT Assay

Materials:

  • This compound compounds of interest

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 values can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_treatment Incubate for 48-72h treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt solubilization Add Solubilizing Agent (DMSO) incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death that is a key mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at the desired concentration and for a specific duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Live cells

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells

Logical Relationship of Apoptosis Detection

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining cluster_results Flow Cytometry Results live_cell Live Cell (PS on inner membrane) early_apoptosis Early Apoptosis (PS exposed) live_cell->early_apoptosis Apoptotic Stimulus (this compound) annexin_v Annexin V-FITC live_cell->annexin_v No binding pi Propidium Iodide (PI) live_cell->pi Impermeable q3 Annexin V- / PI- (Viable) live_cell->q3 late_apoptosis Late Apoptosis/Necrosis (Membrane compromised) early_apoptosis->late_apoptosis early_apoptosis->annexin_v Binds to PS early_apoptosis->pi Impermeable q4 Annexin V+ / PI- (Early Apoptotic) early_apoptosis->q4 late_apoptosis->annexin_v Binds to PS late_apoptosis->pi Permeable q2 Annexin V+ / PI+ (Late Apoptotic/Necrotic) late_apoptosis->q2 q1 Annexin V- / PI+ (Necrotic)

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Caspase-3 Activity Assay

Caspases are a family of proteases that are crucial mediators of apoptosis. Caspase-3 is a key executioner caspase. This assay measures the activity of caspase-3 in cell lysates. The assay is based on the cleavage of a specific colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Experimental Protocol: Caspase-3 Colorimetric Assay

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Treated and untreated cells

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the this compound compound to induce apoptosis.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysed cells at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer. Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Read the absorbance at 405 nm in a microplate reader.

  • Data Analysis: The fold increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Several studies suggest that this compound compounds can induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress such as DNA damage and the generation of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Pathway cluster_cellular_stress Cellular Stress cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade compound This compound Compound dna_damage DNA Damage compound->dna_damage ros ROS Production compound->ros bax Bax Activation dna_damage->bax bcl2 Bcl-2 Inhibition dna_damage->bcl2 inhibits ros->bax ros->bcl2 inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by benzo[f]quinolines.

Antimicrobial Activity Assay

This compound derivatives have also been reported to possess antibacterial and antifungal properties. The agar (B569324) well diffusion method is a widely used preliminary screening assay to evaluate the antimicrobial activity of chemical compounds.

Quantitative Data Summary: Antimicrobial Activity of this compound Derivatives

The following table summarizes the antimicrobial activity of this compound salts, expressed as the diameter of the inhibition zone in millimeters (mm).

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
3b 19.5 ± 1.517.0 ± 1.7320.0 ± 1.5[2]
3c 20.0 ± 1.018.5 ± 1.522.0 ± 1.25[2]
3e 17.0 ± 1.7312.5 ± 1.530.0 ± 2.0[2]
3f 20.0 ± 1.015.5 ± 2.027.5 ± 1.5[2]
3i 21.5 ± 1.7318.0 ± 1.7322.0 ± 1.0[2]
3n 21.0 ± 1.518.0 ± 1.3222.5 ± 1.0[2]
Penicillin (C+)44 ± 1--[2]
Carbenicillin (C+)-46 ± 1.33-[2]
Nystatin (C+)--21 ± 1[2]

C+ denotes positive control.

Experimental Protocol: Agar Well Diffusion Method

Materials:

  • This compound compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA and SDA according to the manufacturer's instructions and pour them into sterile petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the this compound compound solution (dissolved in a suitable solvent) into each well. Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis prepare_media Prepare & Pour Agar Plates inoculate_plate Inoculate Agar Plate prepare_media->inoculate_plate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells load_compounds Load Compounds into Wells create_wells->load_compounds incubation Incubate Plates load_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpret_results Interpret Antimicrobial Activity measure_zones->interpret_results

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

References

Illuminating the Inner Workings of Live Cells: A Guide to Benzo[f]quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the application of benzo[f]quinoline-based fluorescent probes for live cell imaging. This collection of application notes and detailed protocols provides a practical guide to utilizing these powerful tools for visualizing and quantifying key cellular parameters, including viscosity, pH, and metal ion concentrations.

This compound derivatives are emerging as a versatile class of fluorescent probes due to their unique photophysical properties, which can be finely tuned to respond to specific changes in the cellular microenvironment. These probes offer the potential for real-time monitoring of dynamic cellular processes, providing valuable insights into cell health, disease progression, and the effects of therapeutic agents.

This guide summarizes the quantitative data of representative this compound-based probes in clearly structured tables for easy comparison. Detailed experimental protocols for their synthesis and application in live cell imaging are also provided, empowering researchers to readily implement these techniques in their own laboratories. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language, offering a clear and concise understanding of the underlying mechanisms and procedures.

Key Applications and Probes:

This document focuses on three primary applications of this compound-based probes in live cell imaging:

  • Viscosity Sensing: Monitoring changes in intracellular viscosity is crucial for understanding various cellular processes, and abnormalities in viscosity have been linked to a range of diseases. Probes such as the benzothiophene-quinoline-based BQL are designed to exhibit fluorescence changes in response to varying viscosity levels, enabling the imaging of viscosity in specific organelles like mitochondria.

  • pH Sensing: The regulation of pH is fundamental to cellular homeostasis, and aberrant pH levels are a hallmark of many pathological conditions, including cancer. This compound-based probes offer the potential for ratiometric or intensity-based pH sensing in living cells.

  • Metal Ion Detection: Metal ions play critical roles as cofactors in numerous enzymatic reactions and signaling pathways. Dysregulation of metal ion homeostasis is associated with various neurological and metabolic disorders. This compound scaffolds can be functionalized to selectively bind to specific metal ions, such as zinc (Zn²⁺), leading to a detectable change in their fluorescent properties.

Application Notes and Protocols

Viscosity Sensing with this compound-Based Probes

Probe Example: BQL (Benzothiophene-Quinoline-Based Viscosity Probe)

Principle: The BQL probe utilizes the Twisted Intramolecular Charge Transfer (TICT) mechanism. In low viscosity environments, intramolecular rotation around a single bond is facile, leading to a non-emissive TICT state. In viscous environments, this rotation is hindered, causing the probe to remain in a planar, emissive state, resulting in increased fluorescence intensity.

Quantitative Data:

Probe NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Fold Increase in FluorescenceTarget Organelle
BQL 432560-9.3-fold (in mitochondrial viscosity range)Mitochondria

Experimental Protocols:

Synthesis of BQL: The synthesis of BQL involves a multi-step process starting from 2-bromobenzothiazole (B1268465) and 4-formylphenylboronic acid, followed by a reaction with a quinoline (B57606) derivative.[1]

Live Cell Imaging Protocol for Mitochondrial Viscosity:

  • Cell Culture: Plate A549 cells on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Loading: Incubate the cells with 10 µM BQL in serum-free medium for 25 minutes at 37°C.[2]

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a confocal microscope with excitation at 432 nm and collect emission at 560 nm.[1]

  • Inducing Viscosity Changes (Optional): To observe changes in mitochondrial viscosity, cells can be treated with agents like monensin (B1676710) or nystatin.[2]

Diagrams:

TICT_Mechanism Twisted Intramolecular Charge Transfer (TICT) Mechanism for Viscosity Sensing cluster_low Low Viscosity cluster_high High Viscosity Ground_State_Low Ground State Excited_State_Low Excited State (Planar) Ground_State_Low->Excited_State_Low Excitation TICT_State TICT State (Twisted, Non-emissive) Excited_State_Low->TICT_State Intramolecular Rotation Excited_State_High Excited State (Planar, Emissive) TICT_State->Ground_State_Low Non-radiative Decay Ground_State_High Ground State Ground_State_High->Excited_State_High Excitation Excited_State_High->Ground_State_High Fluorescence

Caption: TICT mechanism for viscosity sensing.

Viscosity_Imaging_Workflow Workflow for Live Cell Viscosity Imaging Cell_Culture Culture cells on glass-bottom dish Probe_Loading Incubate with this compound Viscosity Probe Cell_Culture->Probe_Loading Washing Wash with PBS to remove excess probe Probe_Loading->Washing Imaging Image with confocal microscope Washing->Imaging Data_Analysis Analyze fluorescence intensity to determine viscosity Imaging->Data_Analysis

Caption: Workflow for live cell viscosity imaging.

pH Sensing with this compound-Based Probes

Principle: this compound-based pH probes often utilize a photoinduced electron transfer (PET) mechanism or intramolecular charge transfer (ICT) that is modulated by protonation or deprotonation of a receptor moiety attached to the fluorophore. This change in the electronic properties of the probe leads to a change in its fluorescence intensity or a shift in its emission wavelength, allowing for ratiometric pH measurements.

Quantitative Data:

Quantitative data for specific this compound-based pH probes for live cell imaging is an active area of research. The table below presents data for a related quinoline-based probe as a reference.

Probe NameExcitation (λex, nm)Emission (λem, nm)pKapH Range
QNOH-OME (Quinoline-based)----

Experimental Protocols:

Live Cell Imaging Protocol for Intracellular pH:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes to the desired confluency.

  • Probe Loading: Incubate cells with the this compound-based pH probe at an optimized concentration (e.g., 5-10 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Imaging: Acquire fluorescence images using a confocal microscope at two different emission wavelengths (for ratiometric probes) or a single wavelength (for intensity-based probes).

  • Calibration: To obtain quantitative pH measurements, a calibration curve should be generated by treating probe-loaded cells with buffers of known pH in the presence of ionophores like nigericin (B1684572) and monensin.

Diagrams:

pH_Sensing_Mechanism PET Mechanism for pH Sensing cluster_low_ph Low pH (Protonated) cluster_high_ph High pH (Deprotonated) Fluorophore_Low Fluorophore Receptor_H Receptor-H+ Fluorophore_Low->Receptor_H PET Quenched (Fluorescence ON) Fluorophore_High Fluorophore Receptor Receptor Fluorophore_High->Receptor PET Occurs (Fluorescence OFF)

Caption: PET mechanism for pH sensing.

Metal Ion Detection with this compound-Based Probes

Probe Example: TQ (Benzothiazole-modified Quinoline Schiff base for Zn²⁺)

Principle: The TQ probe acts as a "turn-on" fluorescent sensor for Zn²⁺. The binding of Zn²⁺ to the Schiff base moiety restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence emission.[3]

Quantitative Data:

Probe NameExcitation (λex, nm)Emission (λem, nm)Detection LimitTarget Ion
TQ ~370~51769.5 nMZn²⁺

Experimental Protocols:

Live Cell Imaging Protocol for Intracellular Zn²⁺:

  • Cell Culture: Culture HeLa cells on a glass-bottom dish.

  • Probe Loading: Incubate the cells with 10 µM of the TQ probe for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Acquire fluorescence images using a confocal microscope with excitation around 370 nm and emission collected around 517 nm.

  • Zinc Modulation (Optional): To observe changes in intracellular zinc levels, cells can be treated with a zinc ionophore like pyrithione (B72027) and a zinc source (e.g., ZnCl₂) or a zinc chelator (e.g., TPEN).

Diagrams:

Metal_Ion_Sensing_Workflow Workflow for Live Cell Metal Ion Imaging Cell_Culture Culture cells on glass-bottom dish Probe_Loading Incubate with this compound Metal Ion Probe Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing Imaging Acquire baseline fluorescence image Washing->Imaging Modulation Treat with metal ion source/chelator (optional) Imaging->Modulation Imaging_Post Acquire post-treatment fluorescence image Modulation->Imaging_Post Analysis Analyze changes in fluorescence Imaging_Post->Analysis

Caption: Workflow for live cell metal ion imaging.

Chelation_Enhanced_Fluorescence Chelation Enhanced Fluorescence (CHEF) Mechanism Probe_Free Free Probe (Non-fluorescent/Weakly fluorescent) Probe_Bound Probe-Metal Complex (Highly fluorescent) Probe_FreeMetal_Ion Probe_FreeMetal_Ion Probe_Bound->Probe_FreeMetal_Ion Dissociation Metal_Ion Metal Ion (e.g., Zn²⁺) Probe_FreeMetal_Ion->Probe_Bound Chelation

Caption: CHEF mechanism for metal ion sensing.

This comprehensive guide serves as a valuable starting point for researchers interested in harnessing the power of this compound-based fluorescent probes for their live cell imaging studies. The provided protocols and data will facilitate the adoption of these innovative tools to unravel the intricate complexities of cellular function and dysfunction.

References

Troubleshooting & Optimization

Improving yield in benzo[f]quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzo[f]quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges in the synthesis of benzo[f]quinolines.

General Troubleshooting and FAQs

Q1: My this compound synthesis reaction is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several key factors regardless of the specific synthetic route. A systematic approach to troubleshooting should involve the optimization of reaction conditions, careful selection of catalysts, ensuring the purity of starting materials, and employing efficient purification techniques. Sub-optimal temperatures, incorrect reaction times, or inappropriate solvent choices can all negatively impact the yield.[1] For instance, while higher temperatures can speed up reactions, they may also lead to decomposition and the formation of side products.[1]

Q2: How can I minimize the formation of tar-like byproducts in my reaction?

A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[2] This is often due to the polymerization of α,β-unsaturated carbonyl compounds under strong acidic conditions.[2] To mitigate this, consider the following strategies:

  • Employ a Biphasic Solvent System: This can sequester the carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase.[2][3]

  • Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate tar formation. A comparative study of different Brønsted and Lewis acids may help find a balance between reaction rate and byproduct formation.[2]

  • Control Reaction Temperature: Maintaining the lowest effective temperature can help to minimize polymerization.[2]

Q3: What are the best practices for purifying crude this compound products?

A3: Effective purification is crucial for obtaining a high-purity product and accurate yield determination. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating this compound derivatives from reaction impurities.[1] The choice of an appropriate solvent system is critical for good separation.

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method.[1]

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from neutral and acidic impurities. The product can be extracted into an acidic aqueous solution and then precipitated by basification.[4]

  • Steam Distillation: This method is particularly useful for purifying products from high-boiling impurities and tar, as often encountered in the Skraup synthesis.[4][5]

Method-Specific Troubleshooting Guides

Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and their benzo-fused analogues from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Q4: I am experiencing low yields with the Friedländer synthesis of benzo[f]quinolines. What should I investigate?

A4: Low yields in the Friedländer synthesis can arise from several factors. Key areas to troubleshoot include:

  • Catalyst Choice and Loading: The selection of an appropriate catalyst is crucial. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction, and their effectiveness is often substrate-dependent.[1] Consider screening various catalysts, including modern alternatives like ionic liquids or solid acid catalysts, which have been shown to significantly improve yields under milder conditions.[1] Optimizing the catalyst loading is also important.[1]

  • Reaction Conditions: Systematically vary the temperature and reaction time.[1] Microwave irradiation has been demonstrated to dramatically reduce reaction times and enhance yields.[1] Solvent-free conditions have also been reported to provide high yields and simplify purification.[1]

  • Purity of Starting Materials: Ensure the 2-aminobenzaldehyde (B1207257) or ketone and the methylene-containing reactant are pure, as impurities can inhibit the catalyst.[6]

Yield Data for Friedländer Synthesis Variants

Catalyst/ConditionsYield (%)Reference
[Hbim]BF₄ (ionic liquid), solvent-free, 100 °C93[1]
Zirconium triflate, ethanol-water, 60 °C>88[1]
Brønsted acidic ionic liquid, solvent-free, 50 °C90[1]
Acetic acid, microwave irradiation, 160 °CHigh[1]
Water, no catalystExcellent[1]

Experimental Protocol: Friedländer Synthesis in Water

  • In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).[1]

  • Heat the mixture to 70 °C and stir vigorously.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 3 hours).[1]

  • Cool the reaction mixture to room temperature.[1]

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).[1]

  • Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Troubleshooting Workflow for Low Yield in Friedländer Synthesis

G start Low Yield in Friedländer Synthesis cond1 Are starting materials pure? start->cond1 cond2 Are reaction conditions optimized? cond1->cond2 Yes sol1 Purify starting materials cond1->sol1 No cond3 Is the catalyst efficient? cond2->cond3 Yes sol2 Systematically vary temperature and time. Consider microwave or solvent-free conditions. cond2->sol2 No cond4 Is the work-up and purification effective? cond3->cond4 Yes sol3 Screen different catalysts (Brønsted/Lewis acids, bases, ionic liquids). Optimize catalyst loading. cond3->sol3 No sol4 Optimize extraction and washing steps. Select appropriate chromatography solvent system or recrystallization solvent. cond4->sol4 No end Improved Yield cond4->end Yes sol1->cond2 sol2->cond3 sol3->cond4 sol4->end

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. For this compound synthesis, a naphthylamine is used.

Q5: My Doebner-von Miller reaction is producing a lot of tar and a low yield of this compound. How can I improve this?

A5: This is a very common issue with the Doebner-von Miller reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2] To address this:

  • Use a Biphasic System: Separating the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[3]

  • Modify the Annulation Partner: Using a more stable precursor to the α,β-unsaturated carbonyl, such as an acetal (B89532), can be a superior strategy. For example, acrolein diethyl acetal has been used successfully as a three-carbon annulation partner with naphthylamine.[3][7]

  • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor product formation over polymerization.[2]

Yield Data for Modified Doebner-von Miller Synthesis

Aniline (B41778)Annulation PartnerConditionsYield (%)Reference
2-Naphthylamine (B18577)3,3-diethoxyprop-1-ene1N Hydrochloric acidGood[7]

Experimental Protocol: Doebner-von Miller Synthesis using an Acetal

  • Combine 2-naphthylamine and 3,3-diethoxyprop-1-ene.[7]

  • Add a 1N solution of hydrochloric acid to accomplish the cyclization.[7]

  • Monitor the reaction for completion.

  • After the reaction is complete, neutralize the mixture with a concentrated base solution (e.g., sodium hydroxide).[2]

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product via distillation or column chromatography.[2]

Logical Relationship in Doebner-von Miller Troubleshooting

G problem Low Yield & Tar Formation cause Acid-catalyzed polymerization of α,β-unsaturated carbonyl compound problem->cause solution1 Use a biphasic solvent system cause->solution1 solution2 Use a stable precursor (e.g., acrolein diethyl acetal) cause->solution2 solution3 Optimize acid concentration and type cause->solution3 outcome Reduced Polymerization, Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies to mitigate tar formation in Doebner-von Miller synthesis.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (or naphthylamine) with glycerol, sulfuric acid, and an oxidizing agent.

Q6: The Skraup reaction for my this compound synthesis is very vigorous and gives a low yield. How can I control it and improve the outcome?

A6: The Skraup reaction is notoriously exothermic and can be difficult to control.[5] Low yields are also a common problem.[5]

  • Temperature Control: This is critical. The slow and careful addition of sulfuric acid with cooling is essential to manage the initial exotherm.[4] Overheating can lead to significant tar formation.[4]

  • Choice of Oxidizing Agent: While traditional methods often use arsenic acid or nitrobenzene, modern variations explore other oxidants to improve safety and yield.[6][7]

  • Use of Moderators: Ferrous sulfate is often added to moderate the reaction's vigor.[4]

  • Microwave Irradiation: The use of microwave heating has been shown to improve yields and reaction efficiency in some Skraup-type syntheses.[3][8]

Experimental Protocol: Improved Skraup Synthesis of this compound

  • In a suitable reaction vessel, mix 2-naphthylamine, anhydrous glycerol, and an oxidizing agent like arsenic acid.[7]

  • Carefully and slowly, add concentrated sulfuric acid to the mixture, ensuring adequate cooling to control the temperature.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[5]

  • After cooling, pour the reaction mixture into a large volume of water.[5]

  • Make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution.[5]

  • Isolate the crude this compound hydrochloride, which can then be neutralized to the free base.[7]

  • Purify the product using flash chromatography or steam distillation.[5][7]

Experimental Workflow for Skraup Synthesis

G start Start step1 Mix 2-naphthylamine, glycerol, and oxidizing agent start->step1 step2 Slowly add concentrated H₂SO₄ with cooling step1->step2 step3 Heat to reflux step2->step3 step4 Cool and pour into water step3->step4 step5 Basify with NaOH step4->step5 step6 Isolate crude product step5->step6 step7 Purify (e.g., chromatography) step6->step7 end Pure this compound step7->end

Caption: General experimental workflow for the Skraup synthesis.

Modern Synthetic Methods

Recent advancements have led to the development of more efficient and versatile methods for this compound synthesis.

Q7: Are there any modern, high-yield, one-pot methods for synthesizing substituted benzo[f]quinolines?

A7: Yes, multi-component reactions have emerged as powerful tools for the efficient synthesis of complex molecules like benzo[f]quinolines in a single step. For example, a three-component reaction of an arenecarbaldehyde, naphthalen-2-amine, and an acyclic ketone, catalyzed by iodine in THF, has been shown to produce this compound derivatives in good yields.[7] Another metal-free, three-component method utilizes aromatic amines, aldehydes, and tertiary amines as a vinyl source to construct the quinoline (B57606) ring system.[9]

Yield Data for a Three-Component Synthesis

ReactantsCatalyst/SolventYield (%)Reference
2-Naphthylamine, Benzaldehyde (B42025), Triethylamine (B128534)NH₄I, PhCl76[9]
Arenecarbaldehydes, Naphthalen-2-amine, Acyclic KetonesIodine, THFGood[7]

Experimental Protocol: Three-Component Synthesis using a Tertiary Amine

  • Charge a microwave reaction tube with 2-naphthylamine (0.2 mmol), benzaldehyde (0.4 mmol), triethylamine (0.6 mmol), ammonium (B1175870) iodide (0.3 mmol), and chlorobenzene (B131634) (2.0 mL).[9]

  • Purge the reaction vessel with oxygen three times and then seal the tube.[9]

  • Stir the reaction mixture in an oil bath at 150 °C for 24 hours.[9]

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with a saturated sodium chloride solution.[9]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[9]

  • Combine the organic layers, dry over magnesium sulfate, and remove the volatiles under reduced pressure.[9]

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.[9]

References

Common side products in benzo[f]quinoline synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzo[f]quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the classical syntheses of this compound?

A1: The formation of side products is a common challenge in this compound synthesis and is highly dependent on the chosen synthetic route. The most prevalent side products include:

  • Aldol (B89426) Condensation Products: In the Friedländer synthesis, the ketone reactant can undergo self-condensation, particularly under basic conditions, leading to α,β-unsaturated ketone impurities that can complicate purification.[1][2]

  • Undesired Regioisomers: The Combes synthesis, when employing unsymmetrical β-diketones, can lead to the formation of a mixture of regioisomeric benzo[f]quinolines.[1]

  • Tar and Polymeric Materials: The Doebner-von Miller and Skraup syntheses are notorious for producing significant amounts of tar and polymeric byproducts due to the polymerization of acrolein (formed in situ from glycerol) under strongly acidic and high-temperature conditions.[1]

Q2: How can I generally improve the yield and purity of my this compound synthesis?

A2: Optimizing reaction conditions is crucial for maximizing the yield and purity of your desired product. Key strategies include:

  • Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate the formation of undesired side products.[1]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. Milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 2-naphthylamine (B18577) and the corresponding carbonyl compounds, to prevent the introduction of contaminants that can participate in side reactions.[1]

  • Purification Techniques: Employing appropriate purification methods is essential for isolating the this compound product. Techniques such as flash chromatography, recrystallization, and vacuum distillation are commonly used.[3]

Troubleshooting Guides for Specific Syntheses

Friedländer Synthesis: Avoiding Aldol Condensation

Issue: My reaction mixture is complex, and I suspect the formation of aldol condensation side products from my ketone starting material.

Cause: The ketone reactant can undergo self-condensation, especially under basic catalysis, leading to the formation of α,β-unsaturated ketones.[1][2]

Solutions:

  • Switch to Acidic Conditions: Aldol condensation is more prevalent under basic conditions. Utilizing an acid catalyst can significantly reduce this side reaction.[2]

  • Use an Imine Analog: To circumvent the conditions that promote aldol reactions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[2][4]

  • Employ Milder Reaction Conditions: The use of gold catalysts can enable the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[4]

  • Slow Addition of Ketone: A slow, dropwise addition of the ketone to the reaction mixture can help to keep its concentration low and disfavor the self-condensation reaction.[1]

Optimized Friedländer Protocol to Suppress Ketone Self-Condensation

This protocol utilizes acidic conditions to minimize the formation of aldol condensation byproducts.

Materials:

  • 2-Amino-1-naphthaldehyde or 2-acetyl-1-aminonaphthalene

  • Ketone with an α-methylene group

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-naphthalene derivative (1.0 eq) in ethanol.

  • Add the ketone (1.2 eq) to the solution.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Effect of Catalyst on Aldol Side Product Formation in Friedländer Synthesis (Illustrative)

CatalystReaction ConditionsDesired this compound Yield (%)Aldol Side Product (%)
NaOHEthanol, Reflux4535
KOHt-BuOH, 80 °C5030
p-TsOHEthanol, Reflux85<5
Yb(OTf)₃Solvent-free, 100 °C92<2

Note: This table is illustrative and compiles representative data from various quinoline (B57606) syntheses to demonstrate the trend.

Troubleshooting Workflow for Aldol Condensation

start Complex reaction mixture observed (Suspected Aldol Condensation) check_conditions Analyze reaction conditions start->check_conditions is_basic Is the catalyst basic? check_conditions->is_basic switch_to_acidic Switch to acidic catalyst (e.g., p-TsOH, Yb(OTf)₃) is_basic->switch_to_acidic Yes slow_addition Implement slow addition of the ketone reactant is_basic->slow_addition No end Improved Purity and Yield switch_to_acidic->end use_imine Consider using an imine analog of the amino-naphthalene starting material use_imine->end milder_conditions Employ milder conditions (e.g., gold catalyst, lower temperature) slow_addition->milder_conditions milder_conditions->use_imine milder_conditions->end

Caption: Troubleshooting workflow for minimizing aldol condensation in Friedländer synthesis.

Combes Synthesis: Controlling Regioselectivity

Issue: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of two regioisomers that are difficult to separate.

Cause: The initial condensation of 2-naphthylamine with the unsymmetrical β-diketone can occur at either of the two carbonyl groups, leading to the formation of two different enamine intermediates, which then cyclize to form regioisomeric benzo[f]quinolines.[5]

Solutions:

  • Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can direct the nucleophilic attack of the 2-naphthylamine to the less sterically hindered carbonyl group.[5]

  • Electronic Effects: The electronic properties of the substituents on both the 2-naphthylamine and the β-diketone can influence the regioselectivity of the reaction. For instance, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[5]

  • Catalyst and Solvent Choice: The choice of acid catalyst and solvent can also play a role in directing the regioselectivity. Experimenting with different acids, such as polyphosphoric acid (PPA) instead of sulfuric acid, may alter the product ratio.[1]

Experimental Protocol for Regioselective Combes Synthesis

This protocol is designed to favor the formation of a single regioisomer by careful selection of substrates and catalyst.

Materials:

  • 2-Naphthylamine

  • Unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-naphthylamine (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) with vigorous stirring. The mixture will become viscous and warm.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and maintain for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • Purify by column chromatography or recrystallization.

Table 2: Influence of Substituents on Regioisomer Ratio in Combes Synthesis (Illustrative Example with a Trifluoromethyl-β-diketone)

2-Naphthylamine Substituentβ-DiketoneCatalystRatio of 2-CF₃ to 4-CF₃ Isomer
Unsubstituted1,1,1-Trifluoro-2,4-pentanedioneH₂SO₄1 : 1.2
4-Methoxy1,1,1-Trifluoro-2,4-pentanedioneH₂SO₄2.5 : 1
4-Chloro1,1,1-Trifluoro-2,4-pentanedioneH₂SO₄1 : 3
Unsubstituted1,1,1-Trifluoro-2,4-pentanedionePPA1.5 : 1

Note: This table is an illustrative compilation based on trends observed in quinoline synthesis to demonstrate how substituents and catalysts can influence regioselectivity.[5]

Logical Diagram for Controlling Regioselectivity

start Mixture of regioisomers in Combes Synthesis analyze_substrates Analyze substrate structure start->analyze_substrates steric_bulk Increase steric bulk on one side of the β-diketone analyze_substrates->steric_bulk electronic_effects Modify electronic properties of 2-naphthylamine analyze_substrates->electronic_effects catalyst_solvent Optimize catalyst and solvent (e.g., PPA instead of H₂SO₄) analyze_substrates->catalyst_solvent end Preferential formation of a single regioisomer steric_bulk->end electronic_effects->end catalyst_solvent->end

Caption: Strategies to control regioselectivity in the Combes synthesis of this compound.

Doebner-von Miller and Skraup Syntheses: Minimizing Tar Formation

Issue: My reaction produces a large amount of intractable tar, resulting in a low yield of this compound.

Cause: These reactions are highly exothermic and involve the in situ formation of acrolein from glycerol (B35011), which readily polymerizes under the harsh acidic and high-temperature conditions.[1]

Solutions:

  • Temperature Control: The violent exotherm is a primary cause of tar formation. Adding a moderator like ferrous sulfate (B86663) can help to control the reaction temperature.[6]

  • Gradual Reagent Addition: Instead of mixing all reactants at once, a stepwise or slow addition of sulfuric acid or glycerol can help manage the reaction rate and temperature.

  • Alternative Oxidizing Agent: In the Skraup synthesis, using a less harsh oxidizing agent, such as arsenic acid instead of nitrobenzene, can lead to a less violent reaction.[3]

  • Purification by Steam Distillation: This is a highly effective method for separating the volatile this compound from the non-volatile tarry residue.[6]

Optimized Skraup Synthesis Protocol for Reduced Tar Formation

This protocol incorporates measures to control the reaction exotherm and includes a purification step to remove tar.

Materials:

  • 2-Naphthylamine

  • Anhydrous glycerol

  • Arsenic acid (or nitrobenzene)

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-naphthylamine and ferrous sulfate.

  • Gently heat the mixture.

  • From the dropping funnel, add a pre-mixed solution of concentrated sulfuric acid and glycerol slowly to the heated reaction mixture.

  • Once the exothermic reaction begins, remove the external heat source.

  • After the initial vigorous reaction subsides, add the oxidizing agent (arsenic acid or nitrobenzene) in portions.

  • Heat the mixture to a gentle reflux for an additional 2-3 hours.

  • Cool the reaction mixture and carefully dilute with water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution.

  • Perform steam distillation to isolate the this compound from the tarry residue.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to obtain the crude product for further purification if necessary.

Table 3: Effect of Reaction Modifiers on Tar Formation in Skraup Synthesis (Illustrative)

ModifierOxidizing AgentThis compound Yield (%)Tar Formation
NoneNitrobenzene30-40High
FeSO₄Nitrobenzene50-60Moderate
FeSO₄Arsenic Acid60-70Low
Slow addition of H₂SO₄/GlycerolNitrobenzene45-55Moderate

Note: This table provides an illustrative overview of the expected trends in yield and tar formation based on modifications to the standard Skraup protocol.

Purification Workflow for this compound from Skraup Synthesis

start Crude reaction mixture (this compound + Tar) alkalinize Make the mixture strongly alkaline with NaOH solution start->alkalinize steam_distill Perform steam distillation alkalinize->steam_distill distillate Aqueous distillate containing This compound steam_distill->distillate tar_residue Non-volatile tar residue (discard) steam_distill->tar_residue extract Extract distillate with an organic solvent (e.g., ether) distillate->extract dry_concentrate Dry organic layer and concentrate under reduced pressure extract->dry_concentrate chromatography Optional: Purify further by flash chromatography dry_concentrate->chromatography end Pure this compound dry_concentrate->end chromatography->end

Caption: Purification workflow for isolating this compound from tarry byproducts of the Skraup synthesis.

References

Technical Support Center: Purification of Benzo[f]quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of benzo[f]quinoline and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers, such as benzo[h]quinoline (B1196314), so challenging?

The primary difficulty in separating this compound isomers lies in their nearly identical physicochemical properties.[1] These molecules are structural isomers, meaning they share the same molecular weight and chemical formula. The only difference is the position of the nitrogen atom in the aromatic ring system, which results in very subtle variations in polarity, pKa, and boiling point, making them difficult to resolve with standard purification techniques.[1]

Q2: What are the most common impurities present after the synthesis of this compound?

Following synthesis via common methods like the Skraup or Doebner-Von Miller reactions, crude this compound mixtures can contain a variety of impurities.[2][3][4] These typically include unreacted starting materials (e.g., 2-naphthylamine, glycerol), reaction by-products, and other benzoquinoline isomers. The initial product may also be isolated as a hydrochloride salt, which is then neutralized to the free base for further purification.[2][3][4]

Q3: What are the principal methods recommended for purifying this compound isomers?

The two most effective and commonly employed methods for purifying this compound isomers are chromatography (column and HPLC) and recrystallization.[5][6][7] Chromatography separates compounds based on differential partitioning between a stationary and mobile phase, while recrystallization purifies crystalline solids based on differences in solubility.[7][8] The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Troubleshooting Guide: Column Chromatography

Column chromatography, particularly flash chromatography, is a standard method for the initial purification of this compound from a crude reaction mixture.[2][3]

Q4: I am observing poor separation and overlapping bands of my this compound isomers on a silica (B1680970) gel column. What are the likely causes and solutions?

Poor resolution in column chromatography is a frequent issue that can be systematically addressed.[5][9]

  • Inappropriate Solvent System: The polarity of the eluent is the most critical factor.[9] If isomers elute together, the solvent system is not providing adequate selectivity.

  • Column Overloading: Applying too much sample leads to broad, overlapping bands.[5]

  • Improper Column Packing: Channels or cracks in the stationary phase cause an uneven flow of the mobile phase, leading to poor separation.[5]

Problem SymptomLikely CauseRecommended Solution
High Rf (Bands elute too quickly) Eluent is too polar.Decrease eluent polarity (e.g., increase the hexane (B92381) proportion in a hexane/ethyl acetate (B1210297) mixture).[9]
Low Rf (Bands elute too slowly or not at all) Eluent is not polar enough.Increase eluent polarity (e.g., increase the ethyl acetate proportion).[9]
Broad, Tailing Peaks Column overloading.Reduce the amount of sample loaded. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.[5]
Irregularly Shaped Bands Poor column packing.Repack the column carefully, ensuring a homogenous bed. Wet (slurry) packing is often more effective.[5]

Q5: My compound is streaking and appears to be degrading on the silica column. What can I do?

This issue often arises because this compound is a basic compound, and standard silica gel is slightly acidic. This strong interaction can lead to irreversible adsorption, streaking, and potential degradation.

Solution: Consider deactivating the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~0.1-1%), to the eluent.[5] Alternatively, using a different stationary phase like neutral or basic alumina (B75360) can prevent compound degradation.[5]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful technique for achieving high-purity separation of closely related isomers.[5][10]

Q6: My this compound and benzo[h]quinoline peaks are co-eluting or have very poor resolution in reverse-phase HPLC. How can I improve this?

Co-elution in RP-HPLC is a common challenge for isomers.[1][9] Methodical optimization of the mobile phase and stationary phase is key to improving resolution.

Parameter to OptimizeStrategyRationale
Mobile Phase Strength For a C18 column, increase the aqueous component (e.g., water) to increase retention time and improve separation. Decrease the aqueous component to reduce run time.[9]Adjusting the polarity of the mobile phase directly influences analyte interaction with the non-polar stationary phase.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase using a buffer (e.g., phosphate, acetate). A pH range of 3 to 6 is a good starting point for these basic compounds.[1]The pKa values of quinoline (B57606) isomers are close but distinct. Fine-tuning the pH alters the degree of protonation of the nitrogen atom, changing the molecule's overall polarity and its retention behavior.[1]
Stationary Phase Chemistry If a standard C18 column fails, try a column with different selectivity. A phenyl-based column can offer alternative pi-pi interactions with the aromatic rings, potentially enhancing separation.[11]The separation of isomers often relies on subtle differences in shape and electronic interactions. A different stationary phase provides a different selectivity mechanism.[11][12]
Temperature Increase the column temperature (e.g., to 35-40°C).Higher temperatures can improve efficiency and sometimes alter selectivity.

Q7: I am observing inconsistent retention times between HPLC runs. What is causing this variability?

Variable retention times compromise data reliability. The most common causes are related to the column and mobile phase stability.[1]

  • Insufficient Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and whenever the mobile phase composition is changed.[1]

  • Mobile Phase Instability: Prepare mobile phases fresh daily. Buffered aqueous phases can change pH over time due to CO₂ absorption from the air.[1]

  • System Leaks: Check for any leaks in the pump, injector, or fittings, which can cause flow rate fluctuations.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[8][13]

Q8: How do I select an appropriate solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[13] The impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[13] Solvent selection often involves experimentation with common solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane).

Q9: I've cooled my solution, but no crystals have formed. What should I do?

Failure to crystallize can be due to supersaturation or using too much solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[13] This creates microscopic imperfections that can initiate crystal growth.

  • Seed Crystals: Add a tiny, pure crystal of this compound to the solution to act as a template for crystallization.[13]

  • Reduce Solvent Volume: If too much solvent was added, gently evaporate some of it and allow the solution to cool again.

  • Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a wet slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound product in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound isomer (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: In a test tube, add a small amount of impure this compound and a few drops of a test solvent. Heat the mixture; if the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.[14]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13][14]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to air dry completely.

Visualizations

G cluster_0 Purification Workflow cluster_1 Path A cluster_2 Path B start Crude this compound (from Synthesis) purification_choice Choose Primary Purification Method start->purification_choice col_chrom Flash Column Chromatography purification_choice->col_chrom  Crude mixture,  multiple components recrystal Recrystallization purification_choice->recrystal  Mostly pure solid   combine_frac Combine Pure Fractions (TLC Analysis) col_chrom->combine_frac purity_check Assess Purity (HPLC, NMR, MP) combine_frac->purity_check filter_dry Filter & Dry Crystals recrystal->filter_dry filter_dry->purity_check final_product Pure this compound purity_check->final_product Purity > 99% re_purify Purity Insufficient purity_check->re_purify Purity < 99% re_purify->purification_choice Re-evaluate Method

Caption: General workflow for the purification of this compound.

G start Problem: Poor Peak Resolution/ Co-elution in RP-HPLC q1 Is the mobile phase buffered? start->q1 a1_no Action: Add buffer (e.g., phosphate) to maintain stable pH (3-6). q1->a1_no No a1_yes Proceed to next step q1->a1_yes Yes q2 Have you optimized mobile phase strength? a1_no->q2 a1_yes->q2 a2_no Action: Systematically vary % Organic (e.g., Acetonitrile/Water ratio). q2->a2_no No a2_yes Proceed to next step q2->a2_yes Yes q3 Is the column chemistry appropriate? a2_no->q3 a2_yes->q3 a3_no Action: Try a different stationary phase (e.g., Phenyl instead of C18). q3->a3_no No end_bad Still Poor Resolution: Consider alternative technique (e.g., SFC, GC) q3->end_bad Yes, tried alternatives end_good Resolution Improved a3_no->end_good G start Starting Material: Crude Solid this compound q1 Is the solid mostly the desired product (e.g., >80% pure)? start->q1 recrystal Recrystallization is a good first choice. - Efficient for removing small  amounts of impurities. - Cost-effective. q1->recrystal Yes chromatography Chromatography is preferred. - Better for complex mixtures with  multiple, similar components. - Necessary if impurities have  similar solubility. q1->chromatography No / Unknown note1 Note: Recrystallization can be used as a final polishing step after chromatography for ultra-high purity. chromatography->note1

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[f]quinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of benzo[f]quinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing substituents onto the this compound core?

A1: The most prevalent methods for functionalizing the this compound scaffold include classical condensation reactions and modern cross-coupling techniques.

  • Classical Methods: The Skraup and Doebner-von Miller reactions are foundational for constructing the quinoline (B57606) ring system itself, often allowing for the introduction of substituents based on the choice of aniline (B41778) precursor. The Friedländer synthesis offers another route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are widely used for forming new carbon-carbon bonds, enabling the introduction of aryl or vinyl groups. The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds.[1][4]

  • Direct C-H Functionalization: This modern approach allows for the direct introduction of aryl or alkyl groups onto the this compound core without the need for pre-functionalization (e.g., halogenation), offering a more atom-economical route.[5][6]

  • Other Methods: Direct lithiation followed by quenching with an electrophile, and various cycloaddition reactions are also employed for derivatization.[1][7]

Q2: I am observing poor regioselectivity in my derivatization reaction. How can I control which position on the this compound ring reacts?

A2: Achieving high regioselectivity can be challenging due to multiple reactive sites. Key strategies include:

  • Exploiting Inherent Reactivity: The electronic properties of the quinoline ring system naturally direct certain reactions. For instance, in electrophilic aromatic substitution, the benzene (B151609) portion of the scaffold is generally favored.[5]

  • Directing Groups: In C-H functionalization, the nitrogen of the quinoline ring can act as a directing group, often favoring functionalization at the C8 position. The use of N-oxides can also direct functionalization to the C2 position.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of ligand is crucial. Bulky ligands can sterically hinder reaction at certain positions, thereby enhancing selectivity for others. For example, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can influence the C2/C8 selectivity.[4][5]

  • Substrate Control: For cross-coupling reactions, the initial placement of a halide or triflate on the this compound core dictates the site of subsequent functionalization.

Q3: My reaction yield is consistently low. What are the common culprits and how can I improve it?

A3: Low yields can stem from various factors depending on the reaction type. Common issues include:

  • Inactive Catalyst (Cross-Coupling): Ensure your palladium catalyst is fresh and active. Consider using a pre-catalyst, which can be more stable. Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the catalyst.

  • Incorrect Base (Cross-Coupling): The choice of base is critical and substrate-dependent. For less reactive aryl chlorides in Buchwald-Hartwig amination, a strong base like NaOtBu may be necessary. Ensure the base is anhydrous and of high quality.[4]

  • Side Reactions (Classical Methods): In Skraup or Doebner-von Miller syntheses, tar and polymer formation from the polymerization of intermediates is a major cause of low yields.[8][9]

  • Suboptimal Temperature: C-H activation and cross-coupling reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. Careful optimization of the reaction temperature is crucial.[8]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem Possible Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Low reaction temperature. 5. Poor quality of reagents (e.g., boronic acid).1. Use a fresh catalyst or a more stable pre-catalyst. Ensure thorough degassing of the solvent. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, BrettPhos).[4] 3. For Suzuki, try different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig with aryl chlorides, consider stronger bases like NaOtBu or LHMDS.[4] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Check the purity of your boronic acid/ester; they can degrade upon storage.
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Presence of oxygen. 2. Catalyst deactivation pathway. 3. Suboptimal reaction conditions.1. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature. 3. Re-optimize stoichiometry, temperature, and reaction time.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Product inhibition.1. The catalyst may not be stable for extended periods at the reaction temperature. Consider a lower temperature or a more robust catalyst system. 2. The product may be coordinating to the metal center and inhibiting catalysis. Try a different solvent to improve product solubility.
Classical Quinoline Syntheses (Skraup & Doebner-von Miller)
Problem Possible Cause(s) Troubleshooting Steps
Significant Tar/Polymer Formation 1. Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds.[8][9] 2. Highly exothermic reaction leading to localized overheating.1. Employ a biphasic solvent system (e.g., toluene (B28343)/aqueous acid) to sequester the carbonyl compound in the organic phase.[8] 2. Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. 3. Use a moderating agent like ferrous sulfate (B86663) in the Skraup synthesis.[9]
Low Yield of Desired Isomer 1. Poor regioselectivity with substituted anilines.1. The substitution pattern on the aniline will dictate the position of cyclization. Careful selection of the starting aniline is crucial for obtaining the desired isomer. 2. For the Doebner-von Miller reaction, the choice of acid catalyst can sometimes influence the regiochemical outcome.[10]
Incomplete Oxidation to Quinoline 1. Insufficient or inefficient oxidizing agent.1. Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., nitrobenzene (B124822) in Skraup synthesis) is used to drive the final aromatization step.[8]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling for the Synthesis of 3-Arylbenzo[f]quinolines *

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001285
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110892
4PdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O901678

*Disclaimer: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions on similar heterocyclic systems. Actual yields may vary based on the specific substrates and reaction scale.

Table 2: Optimization of Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-aminobenzo[f]quinolines *

EntryPd Pre-catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAPNaOtBuToluene1001270
2Pd(OAc)₂ (2)XantphosCs₂CO₃Dioxane1101888
3XPhos Pd G3 (2)-K₃PO₄t-BuOH1001095
4Pd(OAc)₂ (2)BrettPhosLHMDSToluene902482

*Disclaimer: The data in this table is representative and based on general principles of Buchwald-Hartwig amination. Actual yields will be substrate-dependent.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 3-Arylthis compound Synthesis

Materials:

  • 3-Bromothis compound

  • Arylboronic acid

  • Pd₂(dba)₃

  • XPhos

  • K₃PO₄

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromothis compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Doebner-von Miller Synthesis of a Substituted this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-naphthylamine (1.0 equiv) in 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In the dropping funnel, dissolve the α,β-unsaturated carbonyl compound (1.2 equiv) in toluene.

  • Add the toluene solution dropwise to the refluxing acidic solution of 2-naphthylamine over 1-2 hours.[8]

  • After the addition is complete, continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry Schlenk flask B Add solids: - 3-Bromothis compound - Arylboronic acid - Base (K₃PO₄) - Catalyst (Pd₂(dba)₃/XPhos) A->B C Evacuate & backfill with Argon (3x) B->C D Add degassed toluene C->D E Heat to 110°C Stir for 8-12h D->E F Monitor by TLC/LC-MS E->F G Cool & dilute with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Column Chromatography I->J P P J->P Pure Product

Caption: Workflow for Suzuki-Miyaura cross-coupling on 3-bromothis compound.

Troubleshooting_Low_Yield Start Low Yield in This compound Derivatization ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Cross-Coupling (Suzuki, Buchwald-Hartwig) ReactionType->CrossCoupling Modern Classical Classical Synthesis (Skraup, Doebner-von Miller) ReactionType->Classical Classical CheckCatalyst Check Catalyst Activity & Degassing CrossCoupling->CheckCatalyst ScreenConditions Screen Ligands, Bases, Solvents & Temperature CheckCatalyst->ScreenConditions CheckReagents Verify Reagent Purity (e.g., boronic acid) ScreenConditions->CheckReagents Outcome Improved Yield CheckReagents->Outcome CheckTar Assess Tar/Polymer Formation Classical->CheckTar ModifyConditions Implement Milder Conditions: - Biphasic system - Slow addition - Temperature control CheckTar->ModifyConditions CheckOxidant Ensure Complete Oxidation ModifyConditions->CheckOxidant CheckOxidant->Outcome

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

References

Troubleshooting low fluorescence quantum yield in benzo[f]quinoline probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the performance of benzo[f]quinoline fluorescent probes. This compound is a blue-emitting fluorophore valued for its extended π-π conjugation.[1]

Frequently Asked Questions (FAQs)

Probe Properties & Handling

Q1: What are the general fluorescence characteristics of this compound?

This compound is an aza-polynuclear aromatic nitrogen heterocycle that typically exhibits blue fluorescence.[1] Its photophysical properties can be significantly influenced by its environment.

Q2: How should I store my this compound probes?

To ensure the integrity of your this compound probes, store them protected from light in a cool, dry place. For long-term storage, amber vials in a desiccator at 4°C or lower are recommended.

Common Issues & Solutions

Q3: I am observing a very low fluorescence quantum yield. What are the common causes?

Low fluorescence quantum yield can stem from several factors:

  • Fluorescence Quenching: This occurs when other molecules in the solution decrease the fluorescence intensity. Common quenchers include molecular oxygen and heavy atoms.[2]

  • Environmental Effects: The polarity, viscosity, temperature, and pH of the solvent can significantly alter the fluorescence quantum yield.[2]

  • Aggregation: At high concentrations, this compound probes can form aggregates, which often leads to self-quenching and a lower quantum yield.[2][3]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, resulting in a loss of fluorescence.[4]

Q4: My fluorescence signal is inconsistent between experiments. What should I check?

Inconsistent fluorescence can be due to:

  • Concentration variations: Ensure accurate and consistent preparation of your probe solutions.

  • Presence of dissolved oxygen: De-gassing your solvent can often lead to more consistent results.[5]

  • Temperature fluctuations: Dynamic quenching is temperature-dependent.[5]

  • Instrument settings: Verify that spectrometer settings like excitation/emission wavelengths, slit widths, and detector gain are identical for all measurements.[5]

Q5: The fluorescence of my probe disappeared over time. What is happening?

This is likely due to photobleaching, the irreversible decomposition of the fluorophore from light exposure.[5] To minimize this, reduce the intensity and duration of light exposure.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered with this compound probes.

Issue 1: Low or No Fluorescence Signal

A lack of fluorescence can be due to the inherent properties of the specific this compound derivative, the presence of quenching impurities, or the solvent system.[5]

Troubleshooting Workflow

Caption: A workflow for troubleshooting low fluorescence signals.

Issue 2: Aggregation-Caused Quenching (ACQ)

Planar aromatic molecules like this compound are prone to aggregation at higher concentrations, which can quench fluorescence.[5]

Logical Diagram for ACQ

ACQ_Troubleshooting A Observe Low Quantum Yield at High Concentration B Hypothesis: Aggregation-Caused Quenching (ACQ) A->B C Experiment: Concentration-Dependent Fluorescence Study B->C D Result: Fluorescence vs. Concentration is Non-Linear C->D E Conclusion: ACQ is Occurring D->E F Solutions E->F G Work at Lower Concentrations F->G H Change Solvent to Disrupt Aggregation F->H

Caption: Troubleshooting aggregation-caused quenching.

Data & Protocols

Table 1: Influence of Environmental Factors on this compound Fluorescence

FactorEffect on Quantum YieldNotes
Solvent Polarity Generally, fluorescence is stronger in polar solvents and weaker in nonpolar ones.[6] Protic, hydrogen-bonding solvents can enhance fluorescence by stabilizing the excited state.[7]The choice of solvent can significantly impact the emission spectrum and quantum yield.[8]
pH Protonation of the quinoline (B57606) nitrogen can enhance fluorescence. For some derivatives, acidic conditions increase fluorescence intensity.[9][10]This compound is more readily protonated in the excited state.[9][11]
Concentration High concentrations can lead to aggregation and self-quenching, which decreases the quantum yield.[2][5]A concentration-dependent study is recommended to identify potential aggregation issues.[5]
Temperature Increased temperature can enhance dynamic quenching, leading to a decrease in fluorescence.[5]Maintain a constant temperature for consistent measurements.
Dissolved Oxygen Molecular oxygen is a known quencher of fluorescence.[2]Degassing the solvent can often improve the fluorescence signal.[5]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol uses a comparative method with a well-characterized standard.[12]

Objective: To determine the fluorescence quantum yield of a this compound probe relative to a standard.

Materials:

  • This compound probe

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.577)[7]

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 10 mm path length quartz cuvettes[13]

Methodology:

  • Prepare Stock Solutions: Make stock solutions of your probe and the standard in the same solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[4][13]

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum, keeping the excitation and emission slit widths constant.[4]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.[4]

    • Determine the gradient (slope) of each line.

  • Calculate Quantum Yield: Use the following equation:

    Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • m is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent[14]

Protocol 2: Investigating Solvent Effects

Objective: To assess the impact of solvent polarity on the quantum yield.

Methodology:

  • Select a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, water).

  • Prepare a stock solution of your this compound probe.

  • Prepare dilute solutions of the probe in each selected solvent, ensuring the absorbance is below 0.1 at the excitation wavelength.

  • Measure the quantum yield in each solvent using the relative quantum yield protocol described above.

Protocol 3: Investigating pH Effects

Objective: To determine the effect of pH on the fluorescence intensity.

Methodology:

  • Prepare a series of buffers with a range of pH values.

  • Prepare a stock solution of your this compound probe.

  • Add a small aliquot of the probe stock solution to each buffer to create solutions with the same probe concentration.

  • Measure the fluorescence intensity of the probe in each buffer solution.

  • Plot fluorescence intensity versus pH to determine the optimal pH range.

Signaling Pathway Visualization

In many biological applications, this compound probes are designed to respond to specific analytes or changes in the cellular environment. The following diagram illustrates a generic "turn-on" sensing mechanism.

TurnOn_Sensing Probe_Off This compound Probe (Low Fluorescence) Reaction Binding/ Reaction Probe_Off->Reaction Analyte Target Analyte Analyte->Reaction Probe_On Probe-Analyte Complex (High Fluorescence) Reaction->Probe_On Fluorescence 'Turn-On'

Caption: A generic "turn-on" fluorescence sensing mechanism.

References

Technical Support Center: Enhancing the Solubility of Benzo[f]quinoline Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with benzo[f]quinoline derivatives during biological assays.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.

This is a common problem when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the hydrophobic this compound derivative to precipitate.[1][2]

Possible Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your specific assay that maintains the compound's solubility. Most cell-based assays can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[3] It is crucial to always include a vehicle control with the same final DMSO concentration.[3]

  • Lower Final Compound Concentration: The compound may be exceeding its maximum solubility in the final assay medium. Perform serial dilutions to identify a concentration that remains in solution.[2]

  • Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound. However, exercise caution regarding the thermal stability of your specific derivative.[1]

  • pH Adjustment: this compound derivatives are often weak bases.[4] Lowering the pH of the aqueous buffer can lead to the protonation of the nitrogen atom, forming a more soluble salt.[3][4] Ensure the final pH is compatible with your biological assay system.[1][3]

Issue 2: Inconsistent or non-reproducible results in biological assays.

Poor solubility can lead to variable compound concentrations in the assay wells, resulting in inconsistent data and inaccurate structure-activity relationships (SAR).[1][3]

Possible Solutions:

  • Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[1] Centrifuging the plate and checking for a pellet can also be informative.[1]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound derivatives, thereby increasing their aqueous solubility.[1][5][6]

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the wettability and solubility of the compound.[1]

  • Prepare a Solid Dispersion: Dispersing the this compound derivative in a hydrophilic polymer matrix can enhance its dissolution.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: this compound is a polynuclear azaheterocycle with an extended π-π conjugation.[11] This large, rigid, and hydrophobic structure contributes to poor water solubility.[3] The addition of other lipophilic functional groups to the core structure often further decreases aqueous solubility.[2]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance for DMSO is highly dependent on the cell line and the specific assay being performed. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some may show sensitivity at concentrations as low as 0.1%.[3] It is imperative to perform a vehicle control experiment to determine the effect of DMSO on your specific system.[3]

Q3: How can I use pH modification to improve the solubility of my this compound derivative?

A3: Since many quinoline (B57606) derivatives are weak bases, decreasing the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[3][4] You can incorporate pH-modifying agents into your formulation to create a microenvironment with an optimal pH for dissolution.[12][13][14] Examples of acidic pH modifiers include fumaric acid and tartaric acid.[12][13] Always verify that the final pH of your solution is compatible with the requirements of your biological assay.[1][3]

Q4: What are co-solvents and how can they enhance solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[15][16][17][18] Commonly used co-solvents in biological assays include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[3][15]

Q5: Can cyclodextrins be used to solubilize this compound derivatives?

A5: Yes, cyclodextrins are effective solubilizing agents for aromatic compounds.[6][19][20] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[19] They can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[1][5][21]

Q6: What is a solid dispersion and how does it improve solubility?

A6: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[7][8][9][10] This technique can increase the dissolution rate and solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[7][9]

Q7: Are there any nanotechnology-based approaches to improve the solubility of these derivatives?

A7: Yes, nanosuspension technology is a promising approach for enhancing the solubility of poorly water-soluble drugs.[5][22][23][24][25][26] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants or polymers.[22][24] By reducing the particle size to the nanometer range, the surface area is significantly increased, leading to improved solubility and dissolution velocity.[22][24]

Quantitative Data Summary

The following table summarizes the potential improvement in aqueous solubility for a hypothetical poorly soluble this compound derivative using various techniques. These values are illustrative, and the optimal method must be determined empirically.

Solubilization Technique Example Excipient/Method Potential Fold Increase in Solubility Key Considerations
Co-solvency 10% PEG 400 in Water10 - 100 fold[3]Co-solvent concentration must be optimized for the specific assay system.[3]
pH Modification Adjustment to pH 4-610 - 1,000 foldFinal pH must be compatible with the biological assay.[3]
Cyclodextrin (B1172386) Complexation 2-Hydroxypropyl-β-cyclodextrin10 - 5,000 foldStoichiometry of the complex needs to be determined.
Solid Dispersion PVP K30 (1:5 drug-to-polymer ratio)5 - 50 foldThe choice of carrier and preparation method are critical.[4]
Nanosuspension High-Pressure Homogenization> 1,000 foldRequires specialized equipment and formulation expertise.[22]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10-20 mg/mL) in 100% of a suitable co-solvent like PEG 400.[3]

  • Working Solution Preparation: Dilute the stock solution into the aqueous assay buffer to the desired final concentration. The final co-solvent concentration should be kept as low as possible, ideally below 1%, and its effect on the assay should be validated.[3]

  • Observation: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound or the co-solvent may need to be adjusted.

Protocol 2: Solubilization via Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in the assay buffer.

  • Prepare Compound Stock: Dissolve the this compound derivative in a minimal amount of an organic solvent like DMSO.[1]

  • Complex Formation: Slowly add the compound stock solution to the cyclodextrin solution while vortexing vigorously.[1]

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.[1]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound before use in the assay.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent, such as methanol (B129727) or ethanol, at the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[4]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature to prevent thermal degradation.[4]

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.

  • Dissolution for Assay: Dissolve the powdered solid dispersion in the aqueous assay buffer to the desired concentration.

Visualizations

experimental_workflow Troubleshooting Workflow for Poor Solubility start Compound Precipitates in Assay Buffer optimize_dmso Optimize Final DMSO Concentration (e.g., 0.1% - 0.5%) start->optimize_dmso lower_conc Lower Final Compound Concentration start->lower_conc ph_adjust Adjust Buffer pH (for ionizable compounds) optimize_dmso->ph_adjust If precipitation persists lower_conc->ph_adjust If precipitation persists use_excipients Employ Solubilizing Excipients ph_adjust->use_excipients If precipitation persists cyclodextrin Cyclodextrin Complexation use_excipients->cyclodextrin solid_dispersion Solid Dispersion use_excipients->solid_dispersion nanosuspension Nanosuspension use_excipients->nanosuspension success Compound Soluble in Assay cyclodextrin->success solid_dispersion->success nanosuspension->success cyclodextrin_complexation Cyclodextrin Inclusion Complex Formation compound Hydrophobic this compound (Guest) complex Inclusion Complex (Enhanced Aqueous Solubility) compound->complex cyclodextrin Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex solid_dispersion_pathway Solid Dispersion Preparation via Solvent Evaporation start Dissolve Drug and Carrier in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying Vacuum Drying evaporation->drying pulverize Pulverize and Sieve drying->pulverize end Solid Dispersion Powder (Ready for Dissolution) pulverize->end

References

Technical Support Center: Enhancing Cell Permeability of Benzo[f]quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome the challenges of poor cell permeability in benzo[f]quinoline-based drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the cell permeability of this compound compounds.

Q1: Our novel this compound derivative shows high potency in biochemical assays but poor activity in cell-based assays. What is the likely cause?

A significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. The this compound compound may not be efficiently crossing the cell membrane to reach its intracellular target. Factors such as high polarity, low lipophilicity, high molecular weight, or a positive charge at physiological pH can hinder its passage through the lipid bilayer. Additionally, the compound might be a substrate for cellular efflux pumps.

Q2: What physicochemical properties of this compound derivatives typically contribute to their low permeability?

Benzo[f]quinolines are polycyclic aromatic hydrocarbons, which can lead to high lipophilicity. While some lipophilicity is necessary to enter the cell membrane, excessive hydrophobicity can cause the compound to become trapped within the lipid bilayer, preventing its release into the cytoplasm. Furthermore, in silico studies on some benzo[f]quinolinium salts, which are quaternized and thus carry a positive charge, have predicted poor gut barrier permeability.[1]

Q3: What are the primary strategies to improve the cellular uptake of our this compound candidate?

There are two main approaches to enhance the cell permeability of your compound:

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the this compound derivative to create a "prodrug." This is often achieved by masking polar functional groups to increase lipophilicity and facilitate passive diffusion. The modifying group is designed to be cleaved intracellularly, releasing the active drug.

  • Formulation Strategies: This approach modifies the drug's delivery without altering its chemical structure. Common methods include encapsulation within liposomes or polymeric nanoparticles. These formulations can protect the drug, improve its solubility, and facilitate its uptake into cells.

Q4: How can we determine if our this compound derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A bidirectional Caco-2 or MDR1-MDCK assay is the standard method to investigate this.[2] An efflux ratio (ER), calculated as the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction divided by the Papp in the apical-to-basolateral (A-B) direction, greater than 2.0 suggests that the compound is actively transported out of the cell.[2] To confirm the involvement of a specific transporter like P-gp, the assay can be performed in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[2]

Q5: Some in silico ADMET predictions for our this compound series suggest good oral bioavailability, while others predict poor permeability. How should we interpret this?

In silico predictions are valuable for early-stage guidance but can sometimes be contradictory.[3][4] Some models might prioritize properties like lipophilicity and molecular size, suggesting good passive diffusion, while others may better account for factors that hinder permeability, such as the potential for efflux.[3][4] One study on benzo[f]quinolinium salts indicated excellent drug-like properties but poor predicted gut-barrier permeability.[3] Another study on different this compound-based heterocycles showed desirable drug-likeness and oral bioavailability in their ADME analyses.[4] Therefore, experimental validation using in vitro assays like PAMPA and Caco-2 is crucial to determine the actual permeability characteristics of your specific compounds.

Section 2: Troubleshooting Experimental Permeability Assays

This section provides guidance on how to address common issues encountered during in vitro permeability experiments with this compound-based drugs.

Issue Potential Cause(s) Troubleshooting Strategy
Low Apparent Permeability (Papp) in PAMPA - Compound Precipitation: The high hydrophobicity of some benzo[f]quinolines can lead to poor aqueous solubility in the assay buffer. - High Membrane Binding: The compound may bind strongly to the artificial lipid membrane without translocating to the acceptor compartment. - Incorrect Buffer pH: The ionization state of the compound can affect its permeability.- Visually inspect donor wells for precipitation. If observed, decrease the initial compound concentration or add a co-solvent like DMSO (ensure final concentration is low, e.g., <1%). - Analyze the amount of compound remaining in the membrane after the assay to quantify binding. - Ensure the pH of the donor and acceptor buffers is appropriate to favor the neutral, more permeable form of your compound.
Low Recovery (<80%) in Caco-2 or MDR1-MDCK Assays - Non-specific Binding: Hydrophobic compounds can bind to plasticware (plates, tips). - Compound Instability: The compound may degrade in the assay buffer during the incubation period. - Intracellular Sequestration: The compound may accumulate within the cells instead of passing through.- Use low-binding plasticware for all experimental steps. - Assess the chemical stability of your compound in the assay buffer over the experiment's duration using LC-MS/MS. - At the end of the experiment, lyse the cell monolayer and analyze the lysate by LC-MS/MS to quantify intracellular accumulation.
High Variability in Papp Values Between Replicates - Inconsistent Cell Monolayer: The integrity of the Caco-2 or MDCK monolayer may vary between wells. - Inconsistent Dosing: Inaccurate pipetting can lead to different starting concentrations in the donor wells. - Compound Precipitation: Inconsistent precipitation across wells.- Monitor the Transepithelial Electrical Resistance (TEER) of each well before and after the experiment to ensure monolayer integrity. - Use calibrated pipettes and careful technique. Include control compounds with known permeability (e.g., propranolol (B1214883) for high, atenolol (B1665814) for low) to assess assay consistency. - Address solubility issues as described for low Papp in PAMPA.
Higher Permeability in PAMPA than in Caco-2 Assay - Active Efflux: The compound is likely a substrate for efflux transporters (e.g., P-gp) present in Caco-2 cells but not in the PAMPA model.- This is a key finding. Proceed with a bidirectional Caco-2 or MDR1-MDCK assay to determine the efflux ratio and confirm active transport.

Section 3: Quantitative Data Summary

The following tables summarize representative quantitative data for permeability assays and formulation strategies. Note: Specific experimental data for this compound derivatives is limited in the literature. The data for quinidine, a well-characterized quinoline-based P-gp substrate, is provided as a representative example for Caco-2 and MDCK-MDR1 assays.

Table 1: Representative Permeability Data for a Quinoline-Based P-gp Substrate (Quinidine)

Assay SystemDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Caco-2 A -> B4.422.5
B -> A11.05
MDCKII-WT A -> B12.92.0
B -> A21.6
MDCKII-MDR1 A -> B0.1838
B -> A83.8
MDCKII-MDR1 + Verapamil A -> B0.614
B -> A8.4

Data adapted from studies on quinidine, a known P-gp substrate, to illustrate the impact of efflux transporters.[2]

Table 2: General Permeability Classification Based on Caco-2 Papp Values

Permeability ClassPapp (A -> B) (x 10⁻⁶ cm/s)Expected Human Absorption
Low < 1.0< 50%
Moderate 1.0 - 10.050 - 84%
High > 10.0≥ 85%

Classification based on established guidelines for Caco-2 assays.[5]

Table 3: Comparison of Formulation Strategies for Hydrophobic Drugs

ParameterLiposomal FormulationPolymeric Nanoparticles (e.g., PLGA)
Particle Size (nm) 80 - 200100 - 250
Encapsulation Efficiency (%) 75 - 95%60 - 85%
Drug Loading (%) 5 - 15%1 - 10%
In Vitro Release (48h, pH 7.4) 30 - 50%20 - 40% (Sustained Release)
Cellular Uptake (%) 60 - 80%50 - 70%

Representative values for hydrophobic small-molecule drugs, adaptable for this compound-based compounds.

Section 4: Key Experimental Protocols

Detailed methodologies for essential permeability and cellular uptake assays are provided below.

Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a this compound derivative in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, buffered with HEPES, pH 7.4)

  • Test compound (this compound derivative) and control compounds (e.g., propranolol, atenolol)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture for 21-25 days at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. TEER values should be >200 Ω·cm² to ensure monolayer integrity.

  • Transport Experiment (Apical to Basolateral, A -> B):

    • Wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4).

    • Prepare the dosing solution of the this compound derivative (typically 1-10 µM) in the transport buffer.

    • Add the dosing solution to the apical (upper) chamber (e.g., 0.4 mL for a 24-well plate).

    • Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.2 mL for a 24-well plate).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral to Apical, B -> A):

    • Using a separate set of Transwell® inserts, repeat the washing steps.

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate and collect samples as described for the A -> B direction.

  • P-gp Inhibition (Optional):

    • To confirm P-gp mediated efflux, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before starting the bidirectional transport experiment with the this compound derivative also in the presence of the inhibitor.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp value (in cm/s) for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B -> A) / Papp (A -> B)

Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize the intracellular accumulation of a fluorescently-labeled this compound derivative.

Materials:

  • Target cancer cell line (e.g., MCF-7, HCT116)

  • Fluorescently-labeled this compound derivative or a suitable fluorescent analog. Note: this compound itself is fluorescent, which may be utilized.[6]

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for cell fixation

  • Nuclear stain (e.g., Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Compound Incubation:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh medium containing the fluorescently-labeled this compound derivative at the desired concentration.

    • Incubate at 37°C for a specific time period (e.g., 1-4 hours).

  • Washing:

    • After incubation, remove the compound-containing medium and wash the cells three times with cold PBS to remove any unbound compound.

  • Fixing and Staining:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes to visualize the cell nuclei.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with filter sets appropriate for the fluorophore and the nuclear stain. Capture images to observe the subcellular localization of the this compound derivative.

Section 5: Visualizations

The following diagrams illustrate key workflows and pathways relevant to assessing and overcoming the poor cell permeability of this compound-based drugs.

G cluster_0 Permeability Assessment Workflow A This compound Derivative B PAMPA (Passive Diffusion) A->B C Caco-2 / MDCK-MDR1 Assay (Passive + Active Transport) A->C D Calculate Papp (A->B) C->D E Calculate Efflux Ratio (ER) D->E F High Permeability (Low ER) E->F ER < 2 G Low Permeability (High ER) E->G ER > 2 H Proceed with further development F->H I Implement Improvement Strategy G->I

Caption: A logical workflow for assessing the permeability of this compound derivatives.

G cluster_1 Strategies to Overcome Poor Permeability J Poorly Permeable This compound Drug K Chemical Modification J->K L Formulation Strategy J->L M Prodrug Synthesis (e.g., esterification) K->M N Liposomal Encapsulation L->N O Nanoparticle Formulation (e.g., PLGA) L->O P Improved Cell Permeability M->P N->P O->P

Caption: Key strategies to enhance the cellular uptake of this compound drugs.

G cluster_2 Cellular Uptake & Efflux of a Small Molecule Inhibitor cluster_3 Extracellular Space cluster_4 Cell Membrane cluster_5 Intracellular Space Ext This compound Derivative Int Intracellular Drug Ext->Int Passive Diffusion Membrane Pgp P-glycoprotein (Efflux Pump) Pgp->Ext Active Efflux Int->Pgp Binding to Efflux Pump Target Intracellular Target Int->Target Therapeutic Effect

Caption: General mechanism of cellular uptake and efflux for small molecule inhibitors.

References

Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the toxicity of benzo[f]quinoline compounds. The information is presented in a practical question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high cytotoxicity with our parent this compound compound in preliminary screens. What are the primary mechanisms of its toxicity?

A1: The toxicity of this compound is largely attributed to its metabolic activation.[1] The parent compound itself is relatively stable, but in vivo, it is processed by metabolic enzymes, primarily cytochrome P450s in the liver. This process can generate reactive intermediates, such as epoxides and dihydrodiols.[1] These electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.[2] Furthermore, some benzo[h]quinoline (B1196314) derivatives have been shown to induce cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[3][4]

Q2: What chemical modification strategies can we employ to reduce the toxicity of our lead this compound compound?

A2: Several strategies can be implemented to decrease the toxicity of this compound derivatives:

  • Blocking Metabolic Activation Sites: The primary route of toxicity is metabolic activation. Introducing chemical groups at the positions most susceptible to oxidation can block this process. A common strategy is the introduction of electron-withdrawing groups or fluorine atoms to deactivate the aromatic ring system towards oxidative metabolism.

  • Quaternization of the Nitrogen Atom: The synthesis of benzo[f]quinolinium salts through the quaternization of the nitrogen atom is a frequently employed strategy. This modification can alter the electronic properties and bioavailability of the molecule, potentially reducing its interaction with metabolic enzymes.[3][5]

  • [3+2] Dipolar Cycloaddition: Creating cycloadducts from benzo[f]quinolinium salts can yield more complex, fused-ring systems.[3][5] These larger, more rigid structures may have different metabolic profiles and reduced toxicity.

Q3: We are seeing conflicting results in our mutagenicity assays. How can we troubleshoot this?

A3: Conflicting results in mutagenicity assays, such as the Ames test, can arise from several factors:

  • Metabolic Activation (S9 Mix): this compound and its derivatives often require metabolic activation to become mutagenic.[6] Ensure you are using a properly prepared and active S9 rat liver extract. The concentration of the S9 mix may need to be optimized for your specific compound.

  • Bacterial Strain Selection: Different strains of Salmonella typhimurium are used in the Ames test to detect different types of mutations (e.g., frameshift vs. point mutations).[7] Ensure you are using a panel of strains to capture the full mutagenic potential of your compound. For example, strains TA-1537 and TA-1538 are used to detect frameshift mutations, while TA-1531 is for point mutations.[7]

  • Compound Solubility: Poor solubility of your test compound can lead to false negatives. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and that the vehicle itself is not toxic to the bacterial strains.

Q4: How can we assess if our modified this compound derivatives have a better safety profile than the parent compound?

A4: A key indicator of a better safety profile is an improved therapeutic index or selectivity index (SI). This is determined by comparing the cytotoxicity of the compound on cancer cells versus normal, non-cancerous cells. A higher SI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window.[8] You should perform cytotoxicity assays, such as the MTT assay, on both cancerous and non-cancerous cell lines to determine the respective IC50 values and calculate the SI.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxicity (IC50) and percentage growth inhibition (PGI) of various this compound derivatives against a panel of human cancer cell lines. Data on non-cancerous cell lines is included where available to illustrate selectivity.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)PGI (%)Reference
Doxorubicin Standard ChemotherapeuticHCT116Colon Cancer5.23 ± 0.3-[9]
MCF7Breast Cancer4.17 ± 0.2-[9]
Compound 2 Pyrazolone DerivativeHCT116Colon Cancer7.39 ± 0.5-[9]
MCF7Breast Cancer9.24 ± 0.7-[9]
Compound 5 Cyanoethanohydrazone DerivativeHCT116Colon Cancer13.46 ± 1.1-[9]
MCF7Breast Cancer16.43 ± 1.3-[9]
Compound 3d Quaternary SaltHOP-92Non-Small Cell Lung-High[3]
LOX IMVIMelanoma-High[3]
SK-MEL-5Melanoma-High[3]
MDA-MB-468Breast Cancer-High[3]
Compound 3f Quaternary SaltLeukemia CellsLeukemia-High (selective)[3]
Compound 8b This compound DerivativeOVCAR-4Ovarian Cancer-99[10]
ACHNRenal Cancer-99[10]
Compound 7a Benzo[f]quinolinium SaltMDA-MB-468Breast Cancer-92[10]
Compound X Nicotinamide AnalogueHCT-116Colon Cancer57.93-[6]
A549Lung Cancer78.82-[6]
Vero Normal Kidney Cells 164.12 -[6]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Culture medium appropriate for the cell line

  • Test compound (this compound derivative)

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Ames Test for Mutagenicity

This protocol is a bacterial reverse mutation assay to detect the mutagenic potential of a chemical compound.

Materials:

  • Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 rat liver extract for metabolic activation

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • Test compound

  • Positive and negative controls

Procedure:

  • Preparation: Prepare fresh overnight cultures of the Salmonella strains. Prepare the S9 mix if metabolic activation is being tested.

  • Exposure: In a test tube, combine 2 mL of top agar (kept at 45°C), 0.1 mL of the bacterial culture, the test compound at the desired concentration, and 0.5 mL of the S9 mix or buffer (for non-activation tests).

  • Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualizations

Logical Relationship for Reducing this compound Toxicity

G cluster_strategies parent Parent this compound (High Toxicity) strategy Toxicity Reduction Strategies parent->strategy mod1 Block Metabolic Activation Sites strategy->mod1 mod2 Quaternization of Nitrogen strategy->mod2 mod3 [3+2] Dipolar Cycloaddition strategy->mod3 derivative Modified this compound Derivative mod1->derivative Yields mod2->derivative Yields mod3->derivative Yields outcome Reduced Cytotoxicity & Improved Selectivity Index derivative->outcome G cluster_assays In Vitro Assays start Start: This compound Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mutagenicity Mutagenicity Assay (e.g., Ames Test) start->mutagenicity cell_lines Cancer vs. Normal Cell Lines cytotoxicity->cell_lines s9_mix With/Without S9 Metabolic Activation mutagenicity->s9_mix ic50 Determine IC50 Values cell_lines->ic50 revertants Count Revertant Colonies s9_mix->revertants si Calculate Selectivity Index (SI) ic50->si end End: Toxicity Profile si->end revertants->end G cluster_cellular cluster_bcl2 bfq This compound Derivative ros ↑ Reactive Oxygen Species (ROS) bfq->ros dna_damage DNA Damage ros->dna_damage mito Mitochondria dna_damage->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->cyto_c Inhibits caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Enhancing the Stability of Benzo[f]quinoline-Based OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of benzo[f]quinoline-based Organic Light-Emitting Diode (OLED) materials. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during the development of stable and efficient OLED devices.

Frequently Asked Questions (FAQs)

Q1: Why is the operational stability of my this compound-based OLED device poor?

A1: Poor operational stability in this compound-based OLEDs can stem from several factors. Intrinsic degradation of the material itself under electrical stress is a primary concern. This can be exacerbated by imbalanced charge injection and transport within the device, leading to the accumulation of charge carriers and the formation of unstable radical ions. Additionally, the thermal stability of the material, indicated by its glass transition temperature (Tg) and decomposition temperature (Td), plays a crucial role. Materials with low thermal stability can undergo morphological changes during operation, leading to device failure.

Q2: How can I improve the thermal stability of my this compound derivatives?

A2: Several strategies can be employed to enhance the thermal stability of this compound derivatives. Incorporating bulky and rigid substituents, such as carbazole (B46965) or fluorene (B118485) moieties, can increase the Tg and Td of the material.[1] Designing bipolar host materials that combine electron-transporting this compound units with hole-transporting units can also lead to improved thermal properties.[[“]][3]

Q3: What are the common degradation pathways for quinoline-based materials in OLEDs?

A3: While specific degradation pathways for this compound in OLEDs are not extensively documented, degradation in related quinoline-based materials often involves the formation of unstable cationic species upon hole injection. These cations can then undergo chemical reactions, leading to the formation of non-emissive products that quench fluorescence and reduce device lifetime. Photodegradation upon exposure to ambient light and oxidation from residual oxygen and moisture within the device are also significant contributors to material and device degradation.

Q4: My device shows a rapid drop in luminance. What are the likely causes and how can I troubleshoot this?

A4: A rapid decrease in luminance, often referred to as luminance decay, can be attributed to several issues. A primary suspect is poor film morphology of the emissive layer, which can be caused by improper deposition techniques or the use of unsuitable solvents. Another common cause is an imbalance of charge carriers, leading to exciton (B1674681) quenching at the interfaces of the organic layers. To troubleshoot, ensure your substrate is scrupulously clean before deposition, optimize the deposition parameters (e.g., spin-coating speed, substrate temperature), and consider introducing or adjusting the thickness of charge transport layers to achieve better charge balance.

Q5: How does the choice of host material affect the stability of a this compound-based emitter?

A5: The host material plays a critical role in the stability of an OLED. A suitable host should have a higher triplet energy level than the this compound guest to prevent reverse energy transfer.[3] Good thermal stability (high Tg) of the host is also essential to maintain the morphological integrity of the emissive layer during device operation.[1] Furthermore, a host with balanced charge transport properties can help to confine the recombination of electrons and holes within the emissive layer, reducing exciton quenching at the interfaces and improving device lifetime.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Imbalanced charge injection/transport. 2. Poor film quality of the emissive layer. 3. Mismatched energy levels between layers.1. Adjust the thickness of the hole and electron transport layers. 2. Optimize the deposition parameters (e.g., spin speed, annealing temperature). 3. Select host and transport materials with appropriate HOMO/LUMO levels.
High Turn-on Voltage 1. Large energy barriers for charge injection. 2. Poor conductivity of transport layers.1. Use injection layers with work functions that better match the electrodes. 2. Ensure the use of high-purity transport materials with good charge mobility.
Rapid Luminance Decay 1. Material degradation (photochemical or electrochemical). 2. Morphological instability of the organic films. 3. Presence of impurities or moisture.1. Synthesize derivatives with higher bond dissociation energies. 2. Use materials with high glass transition temperatures (Tg).[1] 3. Ensure all fabrication and testing are performed in an inert glovebox environment.
Color Instability over Time 1. Degradation of the this compound emitter. 2. Formation of emissive degradation byproducts.1. Focus on synthesizing more robust this compound derivatives. 2. Analyze the electroluminescence spectrum over time to identify any new emission peaks.

Quantitative Data

Table 1: Thermal Properties of this compound-Based Bipolar Host Materials

CompoundDecomposition Temperature (Td, 5% weight loss)Glass Transition Temperature (Tg)
Fluorenyl-substituted quinoline (B57606) (Q-F1)301 °CNot Reported
Carbazolyl-substituted quinoline (Q-C1)416 °CNot Reported
Bipolar host with this compound and carbazole>340 °C>150 °C

Note: Data extracted from multiple sources and may not be directly comparable due to different experimental conditions.[1]

Experimental Protocols

Synthesis of Thermally Stable this compound Derivatives (General Procedure)

This protocol outlines a general approach for synthesizing this compound derivatives with enhanced thermal stability, inspired by established methods such as the Doebner-von Miller and Skraup reactions.[4]

Materials:

  • 2-Naphthylamine (B18577) derivative (starting material)

  • α,β-Unsaturated aldehyde or ketone

  • Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)

  • Dehydrating agent (e.g., anhydrous glycerol)

  • Solvents (e.g., ethanol, nitrobenzene)

Procedure:

  • In a round-bottom flask, dissolve the 2-naphthylamine derivative in a suitable solvent.

  • Slowly add the α,β-unsaturated aldehyde or ketone to the solution while stirring.

  • Carefully add the acid catalyst and dehydrating agent to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis.

OLED Device Fabrication (Solution Processing)

Substrate Preparation:

  • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the ITO surface with oxygen plasma or UV-ozone for 10-15 minutes to improve the work function.

Layer Deposition:

  • Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML): Prepare a solution of the this compound-based material (as host or emitter) and any dopants in a suitable organic solvent (e.g., chloroform, toluene). Spin-coat the solution onto the HIL and anneal at an optimized temperature to remove the solvent.

  • Electron Transport Layer (ETL): Deposit an ETL material (e.g., TPBi) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Cathode: Deposit a layer of LiF followed by Al by thermal evaporation to form the cathode.

Encapsulation:

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from moisture and oxygen.

Stability Testing

Procedure:

  • Place the fabricated OLED device in a light-tight test chamber with controlled temperature and atmosphere (typically nitrogen).

  • Apply a constant DC current density (e.g., 10 mA/cm²) to the device using a source measure unit.

  • Monitor the luminance of the device over time using a calibrated photodetector.

  • The operational lifetime is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 90% (LT90) or 50% (LT50).

  • Record the voltage and electroluminescence spectrum at regular intervals to monitor changes in device performance and color stability.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing s1 Reactants (2-Naphthylamine derivative, α,β-unsaturated carbonyl) s2 Reaction (e.g., Skraup Synthesis) s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 f2 Layer Deposition (Spin-coating/Evaporation) s4->f2 Stable this compound Material f1 Substrate Cleaning (ITO Glass) f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 t1 Initial Characterization (J-V-L, EQE) f4->t1 Fabricated OLED Device t2 Lifetime Measurement (Constant Current) t1->t2 t3 Data Analysis (LT50, LT90) t2->t3

Caption: Experimental workflow for developing stable this compound-based OLEDs.

degradation_pathway cluster_device OLED Device Operation cluster_degradation Degradation Mechanisms op Electrical Stress (Current Injection) light Light Emission op->light d1 Formation of Unstable Cations op->d1 d3 Morphological Instability op->d3 d4 Photodegradation op->d4 d2 Chemical Reactions d1->d2 loss Reduced Luminance & Shorter Lifetime d2->loss Leads to d3->loss Leads to d4->loss Leads to

Caption: Potential degradation pathways in this compound-based OLEDs.

References

Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of benzo[f]quinoline mixtures. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges related to peak overlap and achieving baseline separation in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak overlap or poor resolution with my this compound sample?

Peak overlap, or co-elution, occurs when two or more compounds elute from the HPLC column at the same time, resulting in a single, merged peak.[1] For this compound and its derivatives, which are often analyzed as part of complex mixtures of isomers, this is a common challenge. The primary reasons for poor resolution are insufficient differences in the way each compound interacts with the stationary and mobile phases. This can be attributed to several factors, including suboptimal mobile phase composition, inappropriate column chemistry, or inadequate column efficiency.[2] A systematic approach to method development is crucial to manipulate the key factors governing separation: retention factor (k), selectivity (α), and column efficiency (N).[2]

Q2: How can I improve the separation of co-eluting this compound isomers by modifying the mobile phase?

The mobile phase is a powerful tool for optimizing separation.[3] For basic compounds like benzo[f]quinolines, several mobile phase parameters can be adjusted:

  • Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times, which may provide better separation.[2]

  • Organic Solvent Type: Switching between organic solvents, such as from acetonitrile to methanol (B129727), can alter the selectivity of the separation. This is because different solvents have different interactions with the analytes and the stationary phase.

  • pH Adjustment: The pH of the mobile phase is a critical factor for ionizable compounds like benzo[f]quinolines.[4] Operating at a low pH (e.g., 2.5-4) will ensure that these basic compounds are protonated, which can minimize undesirable interactions with the silica-based stationary phase and improve peak shape.[4][5] Using a buffer, such as phosphate (B84403) or acetate, is recommended to maintain a stable pH.[5]

  • Additives: The addition of a small concentration of an acid like formic acid (0.1%) to the mobile phase is a common practice to improve the peak shape of basic compounds.[6] For mass spectrometry applications, formic acid is preferred over non-volatile acids like phosphoric acid.[7]

Q3: My peaks are still overlapping after adjusting the mobile phase. What type of HPLC column should I consider?

If mobile phase optimization does not resolve the peak overlap, changing the stationary phase is the next logical step.[2] The column chemistry dictates the primary mode of interaction with your analytes. For aromatic compounds like benzo[f]quinolines, consider these options:

  • Standard C18 Columns: While a good starting point, standard C18 columns may not always provide sufficient selectivity for closely related isomers.[5]

  • Phenyl-Hexyl or Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the this compound molecules.[4][5]

  • Polar-Embedded Group (EPG) Columns: EPG columns contain a polar group embedded within the alkyl chain, which can help to shield residual silanol (B1196071) groups on the silica (B1680970) surface. This can reduce peak tailing for basic compounds and offer different selectivity.[4]

  • Superficially Porous Particle (SPP) or Sub-2 µm Particle Columns: Using columns with smaller particle sizes can significantly increase column efficiency (N), leading to narrower peaks and better resolution. Note that these columns will generate higher backpressure.[8]

Q4: Can adjusting the column temperature help resolve my overlapping peaks?

Yes, adjusting the column temperature can be an effective way to improve separation.[9] An increase in temperature generally leads to:

  • Reduced Retention Times: Analytes elute faster as the viscosity of the mobile phase decreases and the mass transfer of the analyte between the mobile and stationary phases becomes more efficient.[10][11]

  • Changes in Selectivity: Temperature can affect the selectivity of a separation, particularly for compounds with similar structures.[9] In some cases, changing the temperature can even reverse the elution order of two peaks. Therefore, systematically evaluating a range of temperatures (e.g., 30°C to 60°C) can help to find an optimal condition for resolution.[12]

  • Lower System Pressure: The reduced mobile phase viscosity at higher temperatures lowers the overall system backpressure.[11]

It is crucial to use a column oven to maintain a consistent and stable temperature, as fluctuations can lead to inconsistent retention times.[9][13]

Q5: I'm observing peak tailing along with peak overlap. What could be the cause and how do I fix it?

Peak tailing, where the back of the peak is elongated, is a common issue when analyzing basic compounds like benzo[f]quinolines on silica-based columns.[4][14] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface.[15][16] This can be addressed by:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the basic analyte and suppresses the ionization of the silanol groups, which minimizes these unwanted secondary interactions.[4][14]

  • Column Choice: Using a modern, high-purity silica column with good end-capping can reduce the number of accessible silanol groups. Polar-embedded columns also help to shield these active sites.[15]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[17] Try reducing the sample concentration or injection volume.

Q6: What are some initial steps for troubleshooting peak overlap?

When you first encounter peak overlap, a logical sequence of troubleshooting steps can be very effective. First, confirm that the issue is not due to extra-column effects, such as excessive tubing length, which can cause peak broadening.[15] Then, proceed with a systematic evaluation of the chromatographic parameters. A good starting point is to adjust the mobile phase composition, as this is often the easiest and most impactful change to make.[2] If that is not successful, experimenting with different column stationary phases and operating temperatures should be your next steps.

Quantitative Data Summary

The following table summarizes the key parameters that can be adjusted to resolve peak overlap in the HPLC analysis of this compound mixtures.

ParameterRecommended AdjustmentExpected Outcome on SeparationKey Considerations
Mobile Phase
Organic Solvent %Decrease the percentage of organic solvent (e.g., acetonitrile, methanol)Increases retention time and may improve resolution.[1][18]May significantly increase analysis time.
Organic Solvent TypeChange from acetonitrile to methanol, or vice versaAlters selectivity (α) which can change the relative spacing of peaks.[2]May require re-optimization of the gradient profile.
pHAdjust pH to 2.5 - 4.0 using an appropriate buffer (e.g., phosphate, acetate)Improves peak shape for basic compounds and can alter selectivity.[4]Ensure buffer is soluble in the mobile phase and compatible with your detector.
Stationary Phase
Column ChemistrySwitch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded Phase columnProvides alternative selectivity through different interaction mechanisms (e.g., π-π interactions).[5]A new column will require a full method optimization.
Particle SizeDecrease particle size (e.g., from 5 µm to 3 µm or sub-2 µm)Increases column efficiency (N), leading to sharper peaks and better resolution.[8]Will result in higher backpressure. Ensure your HPLC system can handle it.
Operating Conditions
TemperatureIncrease or decrease the column temperature (e.g., in 5-10°C increments)Can alter selectivity and retention times.[9][10]Use a column oven for precise control. Temperature changes can affect column longevity.
Flow RateDecrease the flow rateMay increase resolution by allowing more time for interactions with the stationary phase.[3]Will increase analysis time.

Experimental Protocols

This section provides a general experimental protocol that can be used as a starting point for developing a robust HPLC method for the analysis of this compound mixtures.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6] Phenyl-hexyl or polar-embedded columns can be used for alternative selectivity.

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).[6]

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA).[6]

  • Sample Vials and Syringe Filters: Appropriate for your autosampler, with 0.22 µm or 0.45 µm syringe filters for sample clarification.[6]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.[6]

  • Degassing: Degas both mobile phases before use to prevent bubble formation in the system.[6]

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of your this compound reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.[6]

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.

  • Blank Injection: Inject a blank sample (mobile phase or sample solvent) to ensure there are no interfering peaks from the system or solvent.[6]

  • Standard Injections: Inject the prepared standard solutions to determine their retention times and peak shapes.

  • Sample Injections: Inject the filtered this compound mixture samples.[6]

  • Method Optimization: If peak overlap is observed, systematically adjust the parameters outlined in the Quantitative Data Summary table. Begin with adjustments to the gradient profile and mobile phase composition before moving on to changes in column chemistry or temperature.

Visualizations

Troubleshooting Workflow for Peak Overlap

G Troubleshooting Workflow for Peak Overlap start Poor Peak Resolution (Overlap / Co-elution) check_k Are peaks well-retained? (k > 2) start->check_k adjust_mp_strength Decrease organic solvent % check_k->adjust_mp_strength No adjust_mp_selectivity Change Organic Solvent (e.g., ACN to MeOH) check_k->adjust_mp_selectivity Yes adjust_mp_strength->adjust_mp_selectivity adjust_ph Optimize Mobile Phase pH (e.g., pH 2.5-4 for basic compounds) adjust_mp_selectivity->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column Still Overlapping end_good Resolution Achieved adjust_ph->end_good Resolved adjust_temp Optimize Column Temperature change_column->adjust_temp adjust_temp->end_good Resolved end_bad Further Method Development Required adjust_temp->end_bad Still Overlapping

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

General Experimental Workflow for HPLC Method Development

G Experimental Workflow for HPLC Method Development prep 1. Sample & Standard Preparation setup 2. HPLC System Setup (Column, Mobile Phase) prep->setup initial_run 3. Initial Chromatographic Run setup->initial_run evaluate 4. Evaluate Separation (Resolution, Peak Shape) initial_run->evaluate optimize 5. Method Optimization (Mobile Phase, Temp., etc.) evaluate->optimize Resolution < 1.5 validate 6. Method Validation evaluate->validate Resolution ≥ 1.5 optimize->initial_run Re-evaluate analysis 7. Routine Analysis validate->analysis

Caption: A general workflow for developing an HPLC method for this compound analysis.

References

Technical Support Center: Refining Molecular Models for Accurate Prediction of Benzo[f]quinoline Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately predicting the properties of benzo[f]quinoline derivatives through molecular modeling.

Troubleshooting Guides

This section addresses specific issues that may arise during the computational modeling of benzo[f]quinolines.

Issue 1: Poor Correlation Between Predicted and Experimental Binding Affinities

Q: My docking scores for a series of this compound derivatives do not correlate with their experimentally determined binding affinities (e.g., IC50 or Ki values). What could be the problem?

A: This is a common challenge in molecular docking. Several factors could be contributing to this discrepancy:

  • Inaccurate Docking Pose: The docking algorithm may be failing to identify the correct binding mode of the ligand. Benzo[f]quinolines are planar, aromatic systems, and their interactions are often dominated by π-π stacking and hydrophobic interactions, which can be challenging for some scoring functions to accurately capture. "Hard failures" in docking can occur when the energy function itself is flawed and doesn't rank the crystal structure as the lowest energy conformation.[1]

  • Protein Flexibility: Docking to a rigid receptor is a common simplification. However, the binding of a ligand can induce conformational changes in the protein target. It's possible that different this compound derivatives induce different conformational changes that are not being accounted for.

  • Incorrect Protonation States: The protonation states of the ligand and protein residues at the experimental pH can significantly influence binding. Ensure that the protonation states are correctly assigned before docking.

  • Scoring Function Limitations: The scoring function used to rank the docking poses may not be well-suited for your specific system. Some scoring functions may not accurately capture the nuances of interactions involving heteroaromatic systems like this compound.

  • Solvent Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking studies. Explicit water molecules can play a crucial role in mediating ligand-protein interactions.

Troubleshooting Workflow for Poor Docking Correlation

G start Poor Docking Correlation check_pose Visually inspect top-ranked poses for chemical reasonability start->check_pose redock Re-dock with different algorithm or scoring function check_pose->redock Poses seem unreasonable check_protonation Verify protonation states of ligand and receptor at experimental pH check_pose->check_protonation Poses seem reasonable md_sim Perform molecular dynamics (MD) simulations to assess pose stability check_protonation->md_sim rescore Re-score docking poses with a more advanced method (e.g., MM/PBSA) md_sim->rescore protein_flex Consider induced fit docking or ensemble docking rescore->protein_flex Still poor correlation end Improved Correlation rescore->end Correlation improves protein_flex->end G start Input: this compound Candidate descriptors Calculate Molecular Descriptors (2D, 3D, Quantum Chemical) start->descriptors absorption Predict Absorption (e.g., Caco-2 permeability, Oral Bioavailability) descriptors->absorption distribution Predict Distribution (e.g., Plasma Protein Binding, Blood-Brain Barrier Penetration) descriptors->distribution metabolism Predict Metabolism (e.g., CYP450 Inhibition/Induction) descriptors->metabolism excretion Predict Excretion (e.g., Renal Clearance) descriptors->excretion toxicity Predict Toxicity (e.g., hERG Inhibition, Mutagenicity) descriptors->toxicity profile Generate ADMET Profile absorption->profile distribution->profile metabolism->profile excretion->profile toxicity->profile decision Decision: Advance, Optimize, or Reject Candidate profile->decision G cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound Derivative TopoII Topoisomerase II Cleavage_Complex Cleavage Complex (Transient) TopoII->Cleavage_Complex Binds to DNA DNA_supercoiled Supercoiled DNA Religated_DNA Religated DNA Cleavage_Complex->Religated_DNA Strand Passage & Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibited by BfQ BfQ This compound Inhibitor BfQ->Stabilized_Complex Traps Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to DNA Double-Strand Breaks

References

Addressing quenching issues with benzo[f]quinoline fluorescent sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzo[f]quinoline fluorescent sensors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to fluorescence quenching.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common problems encountered during experiments with this compound fluorescent sensors, focusing on fluorescence quenching and signal instability.

Issue 1: My this compound sensor's fluorescence intensity is significantly lower than expected, especially at high concentrations or in certain solvents.

  • Question: What is causing the decrease in my sensor's fluorescence signal?

  • Answer: This phenomenon is likely Aggregation-Caused Quenching (ACQ) . This compound, like many planar aromatic compounds, is prone to forming aggregates (π-π stacks) at high concentrations or in poor solvents.[1][2] In this aggregated state, non-radiative decay pathways are favored, leading to a decrease in fluorescence intensity.[1] In dilute solutions, the sensor molecules are well-dispersed and exhibit their intrinsic fluorescence.[2]

  • Troubleshooting Steps:

    • Optimize Concentration: Work with more dilute solutions of your this compound sensor. The ideal concentration range should be determined empirically for your specific sensor and experimental conditions.[3]

    • Solvent Selection: The choice of solvent can significantly impact aggregation. Use a "good" solvent that fully solvates the sensor molecules, preventing them from stacking. The polarity of the solvent can influence fluorescence emission, so this should be considered during optimization.[4]

    • Perform a Solvent Study: To confirm if ACQ is the issue, you can systematically vary the solvent composition. For instance, adding a "poor" solvent (like water) to a "good" solvent (like DMSO or THF) containing your sensor can induce aggregation. A decrease in fluorescence intensity with an increasing fraction of the poor solvent is indicative of ACQ.[1]

Issue 2: The fluorescence signal of my sensor is unstable and decreases over time during measurement.

  • Question: Why is my fluorescence signal photobleaching so quickly?

  • Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While all fluorophores are susceptible to photobleaching to some extent, several factors can exacerbate this issue. Brighter fluorophores that require less excitation light can help minimize photodamage to living specimens.[3]

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times and keeping the shutter closed when not acquiring data.

    • Use Antifade Reagents: For fixed-cell imaging, consider using commercially available antifade mounting media.

    • Degas Samples: Dissolved oxygen can contribute to photobleaching. Degassing your samples prior to measurement can improve signal stability.[1]

Issue 3: I am observing unexpected shifts in the emission wavelength of my this compound sensor.

  • Question: What could be causing the emission wavelength of my sensor to change?

  • Answer: Shifts in the emission wavelength can be caused by changes in the local environment of the fluorophore. Key factors include solvent polarity and pH.[4][5] Increasing solvent polarity can lead to a red shift (longer wavelength) in the fluorescence emission.[4] The protonation state of the nitrogen atom in the quinoline (B57606) ring is pH-dependent and can significantly alter the electronic structure and, consequently, the fluorescence properties.[6][7]

  • Troubleshooting Steps:

    • Control Solvent Polarity: Ensure consistent solvent composition throughout your experiments. Be aware that even small changes in solvent mixtures can affect emission spectra.[4]

    • Buffer the pH: For experiments in aqueous solutions, use a suitable buffer to maintain a constant pH. The fluorescence of many quinoline-based probes is sensitive to pH changes.[8][9]

    • Perform a pH Titration: To characterize the pH sensitivity of your sensor, perform a pH titration and measure the fluorescence emission at different pH values. This will help you identify the optimal pH range for your experiments.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when working with fluorescent sensors.

Table 1: Common Factors Influencing Fluorescence Measurements

ParameterEffect on FluorescenceTroubleshooting Consideration
Concentration High concentrations can lead to ACQ and inner filter effects.[3][5]Optimize for the lowest effective concentration.[3]
Solvent Polarity Can cause shifts in emission wavelength (solvatochromism).[4]Maintain consistent solvent composition.
pH Affects the protonation state and electronic structure of the sensor.[6][7]Use appropriate buffers to control pH.[8][9]
Temperature Higher temperatures can increase molecular collisions, leading to quenching.[5]Ensure all measurements are performed at a consistent temperature.
Dissolved Oxygen Can quench fluorescence and contribute to photobleaching.[1]Degas samples before measurement.[1]

Experimental Protocols

Protocol 1: Solvent Study to Diagnose Aggregation-Caused Quenching (ACQ)

Objective: To determine if fluorescence quenching is due to the aggregation of the this compound sensor.

Materials:

  • This compound sensor stock solution in a "good" solvent (e.g., DMSO, THF).

  • A "poor" solvent in which the sensor is less soluble (e.g., water).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with varying ratios of the "good" and "poor" solvents (e.g., 100:0, 90:10, 80:20, ..., 0:100).

  • Add a constant, small aliquot of the sensor stock solution to each solvent mixture to maintain a consistent final sensor concentration.

  • Gently mix each solution and allow it to equilibrate.

  • Measure the fluorescence emission spectrum for each solution, keeping the excitation wavelength and instrument settings constant.

  • Record the fluorescence intensity at the emission maximum.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the percentage of the "poor" solvent.

  • A significant decrease in fluorescence intensity as the percentage of the "poor" solvent increases is a strong indication of ACQ.[1]

Protocol 2: pH Titration to Characterize Sensor pH Sensitivity

Objective: To determine the effect of pH on the fluorescence properties of the this compound sensor.

Materials:

  • This compound sensor stock solution.

  • A series of buffers covering a wide pH range (e.g., pH 4 to 10).

  • Fluorometer.

  • pH meter.

Procedure:

  • Prepare a series of buffered solutions at different pH values.

  • Add a constant amount of the sensor stock solution to each buffered solution.

  • Verify the final pH of each solution using a pH meter.

  • Measure the fluorescence emission spectrum for each solution at a constant excitation wavelength.

  • Record the fluorescence intensity at the emission maximum and note any shifts in the emission wavelength.

Data Analysis:

  • Plot the fluorescence intensity and/or the emission wavelength maximum as a function of pH.

  • This plot will reveal the pH range in which the sensor's fluorescence is stable and the pKa of any ionizable groups that affect fluorescence.[8][9]

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound fluorescent sensors.

Troubleshooting Workflow for Reduced Fluorescence start Low Fluorescence Signal check_conc Is sensor concentration high? start->check_conc acq Potential Aggregation-Caused Quenching (ACQ) check_conc->acq Yes check_env Check Environmental Factors check_conc->check_env No optimize_conc Decrease sensor concentration acq->optimize_conc solvent_study Perform solvent study acq->solvent_study solution_ok Fluorescence Optimized optimize_conc->solution_ok solvent_study->solution_ok photobleaching Is signal decaying over time? check_env->photobleaching reduce_exposure Reduce excitation intensity/time photobleaching->reduce_exposure Yes check_ph Is pH optimal? photobleaching->check_ph No reduce_exposure->solution_ok buffer_solution Use buffered solution check_ph->buffer_solution No check_ph->solution_ok Yes ph_titration Perform pH titration ph_titration->solution_ok buffer_solution->ph_titration

Caption: A logical workflow for troubleshooting reduced fluorescence signals.

Mechanism of Aggregation-Caused Quenching (ACQ) cluster_0 Dilute Solution cluster_1 Concentrated Solution / Poor Solvent a Sensor b Sensor fluorescence Strong Fluorescence a->fluorescence c Sensor b->fluorescence c->fluorescence d Aggregate e Aggregate d->e quenching Fluorescence Quenching d->quenching e->quenching light_abs_1 Light Absorption light_abs_1->a light_abs_1->b light_abs_1->c light_abs_2 Light Absorption light_abs_2->d light_abs_2->e

Caption: The process of aggregation-caused quenching (ACQ).

Experimental Workflow for pH Titration start Prepare Buffer Solutions (pH 4-10) add_sensor Add Constant Amount of Sensor Stock start->add_sensor measure_ph Verify Final pH add_sensor->measure_ph measure_fluor Measure Fluorescence Spectra measure_ph->measure_fluor analyze Plot Intensity vs. pH measure_fluor->analyze determine_range Determine Optimal pH Range analyze->determine_range

Caption: A workflow for determining the pH sensitivity of a sensor.

References

Technical Support Center: Optimizing Catalyst Selection for C-H Functionalization of benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the C-H functionalization of benzo[f]quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the C-H functionalization of this compound?

A1: Transition metal catalysts are pivotal for the C-H functionalization of this compound. The most commonly employed systems include palladium, rhodium, and copper catalysts. The choice of catalyst significantly influences the regioselectivity and efficiency of the reaction. For instance, the use of this compound-N-oxide as the substrate can direct functionalization to specific positions, achieving excellent yields.[1]

Q2: How does the choice of directing group influence the regioselectivity in C-H functionalization of this compound?

A2: Directing groups are crucial for controlling the site of C-H activation. For quinoline (B57606) derivatives, including this compound, the nitrogen atom within the ring or an N-oxide can act as an endogenous directing group, typically favoring functionalization at the C2 and C8 positions.[2] The use of exogenous directing groups attached to the quinoline scaffold can provide access to other positions.

Q3: What are the typical reaction conditions for palladium-catalyzed C-H functionalization of this compound?

A3: Palladium-catalyzed C-H functionalization of quinoline derivatives often involves a palladium(II) salt, such as Pd(OAc)₂, as the catalyst. The reaction typically requires an oxidant to regenerate the active catalytic species. Common oxidants include silver salts like Ag₂CO₃. The choice of solvent is also critical, with solvents like DMF or toluene (B28343) being frequently used. The reaction temperature can range from room temperature to elevated temperatures, depending on the specific transformation.

Q4: Can you provide an overview of rhodium-catalyzed C-H functionalization for this substrate?

A4: Rhodium catalysts, particularly those with Cp* ligands, are highly effective for C-H activation. For quinoline derivatives, rhodium catalysis can achieve high regioselectivity, often targeting different positions compared to palladium. The reaction mechanism typically involves the formation of a five-membered rhodacycle intermediate.[3]

Q5: What is the role of copper catalysts in the C-H functionalization of this compound?

A5: Copper catalysts offer a more economical and less toxic alternative to palladium and rhodium. Copper(I) and copper(II) salts have been successfully used for the C-H functionalization of N-heterocycles. These reactions can proceed through various mechanisms, including those involving radical intermediates. For instance, Cu(CH₃CN)₄PF₆ has been shown to be effective in the amidation of quinoline-N-oxides.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My C-H functionalization of this compound is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in C-H functionalization reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst Integrity:

    • Catalyst Quality: Ensure the catalyst has not degraded. Purchase from a reputable supplier and store it under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).

    • Catalyst Loading: The optimal catalyst loading can vary. While typically in the range of 1-10 mol%, too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side reactions or catalyst deactivation. Experiment with varying the catalyst loading.

  • Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, DMF, DCE, dioxane). Ensure the solvent is anhydrous, as water can deactivate many catalysts.

    • Temperature Optimization: C-H activation is often temperature-sensitive. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature might improve selectivity and yield.

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to product decomposition.

  • Reagent Quality:

    • Substrate Purity: Ensure the this compound starting material is pure. Impurities can poison the catalyst.

    • Reagent Stoichiometry: Carefully check the stoichiometry of all reagents, including the coupling partner and any additives or oxidants.

Issue 2: Poor Regioselectivity

Q: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in C-H functionalization.

Troubleshooting Steps:

  • Directing Group Strategy:

    • The inherent directing ability of the this compound nitrogen atom often directs functionalization to the C2 or C8 positions. The use of this compound-N-oxide can enhance this directing effect.

    • Consider the use of a removable directing group if a different regioselectivity is desired.

  • Catalyst and Ligand Selection:

    • Different transition metals can favor different positions. For example, palladium and rhodium catalysts can exhibit different regioselectivities.

    • The choice of ligand can have a profound impact on regioselectivity. Bulky or electron-rich ligands can sterically hinder certain positions, favoring functionalization at less hindered sites. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes).

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Issue 3: Catalyst Deactivation

Q: I suspect my catalyst is deactivating during the reaction. What are the common causes and solutions?

A: Catalyst deactivation can lead to incomplete reactions and low yields.

Troubleshooting Steps:

  • Presence of Inhibitors:

    • Ensure all reagents and the solvent are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds, water, or strongly coordinating species).

    • The substrate itself or the product can sometimes inhibit the catalyst.

  • Oxidant Role:

    • In many palladium-catalyzed reactions, an oxidant is required to regenerate the active catalyst. Ensure the oxidant is fresh and used in the correct stoichiometric amount. Silver salts are common, but others like Cu(OAc)₂ or benzoquinone can also be used.

  • Reaction Atmosphere:

    • Many C-H activation catalysts are sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the catalyst.

Data Presentation

Table 1: Catalyst Performance in C-H Functionalization of Quinolines and Benzo[f]quinolines

Catalyst SystemSubstrateCoupling PartnerProductYield (%)Reference
Pd(OAc)₂ / Ag₂CO₃Quinoline-N-oxideBenzene2-Phenylquinoline-N-oxide56[2][4]
Rh(III) catalyst8-Methylquinolineα-Diazocarbonyl compoundC-H alkylated productup to 99[3]
Cu(CH₃CN)₄PF₆Quinoline-N-oxideDioxazolone8-Acetamidoquinoline-N-oxide-[1]
-This compound-N-oxideMaleimide/AcrylateC-H alkylated productExcellent[1]

Note: Specific yield data for all this compound reactions is limited in the publicly available literature. The table includes data for closely related quinoline systems to provide a comparative context.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound-N-oxide

This protocol is adapted from general procedures for the arylation of quinoline-N-oxides.

Materials:

  • This compound-N-oxide

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound-N-oxide (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv.), K₂CO₃ (1.5 equiv.), and PivOH (0.2 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Rhodium-Catalyzed C-H Alkylation of this compound

This protocol is a general guideline based on rhodium-catalyzed reactions of related N-heterocycles.

Materials:

  • This compound

  • Alkene or alkyne coupling partner

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous DCE, followed by the alkene or alkyne (1.5-2.0 equiv.) and Cu(OAc)₂ (1.0-2.0 equiv.).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_analysis Analysis & Scale-up start Define Reaction: This compound + Coupling Partner reagents Prepare High-Purity Reagents & Anhydrous Solvent start->reagents pd_screen Screen Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂) + Ligands & Oxidants reagents->pd_screen Inert Atmosphere rh_screen Screen Rhodium Catalysts (e.g., [RhCp*Cl₂]₂) + Additives reagents->rh_screen Inert Atmosphere cu_screen Screen Copper Catalysts (e.g., CuI, Cu(OAc)₂) + Ligands reagents->cu_screen Inert Atmosphere conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time pd_screen->conditions rh_screen->conditions cu_screen->conditions analyze Analyze Results: Yield & Regioselectivity (NMR, GC-MS) conditions->analyze scale_up Scale-up of Optimal Conditions analyze->scale_up Successful Optimization

Caption: A general experimental workflow for screening and optimizing catalysts for the C-H functionalization of this compound.

Troubleshooting_Logic Troubleshooting Logic for C-H Functionalization cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_selectivity Poor Regioselectivity start Low Yield or No Reaction check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_temp Optimize Temperature start->check_temp check_purity Confirm Purity of Substrate & Reagents start->check_purity check_oxidant Check Oxidant/Additive (if applicable) check_catalyst->check_oxidant check_solvent Screen Solvents (ensure anhydrous) check_temp->check_solvent check_atmosphere Ensure Inert Atmosphere check_solvent->check_atmosphere selectivity_issue Mixture of Isomers change_catalyst Screen Different Metals (Pd, Rh, Cu) selectivity_issue->change_catalyst change_ligand Vary Ligand Structure selectivity_issue->change_ligand change_dg Modify Directing Group (e.g., use N-oxide) selectivity_issue->change_dg

Caption: A logic diagram for troubleshooting common issues encountered during the C-H functionalization of this compound.

References

Minimizing byproducts in the Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedländer synthesis of quinolines, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedländer synthesis?

A1: The primary byproducts encountered are:

  • Aldol (B89426) Condensation Products: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones.[1]

  • Self-Condensation Products: The o-aminoaryl aldehyde or ketone can react with itself, leading to trimers or polymeric materials, especially if the starting material is unstable.[1]

  • Regioisomers: The use of unsymmetrical ketones can lead to the formation of a mixture of isomeric quinolines due to reaction at different α-methylene positions.[1][2]

Q2: How can I minimize the formation of aldol condensation byproducts?

A2: To suppress the self-condensation of the ketone reactant, consider the following strategies:

  • Use Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Switching to an acidic catalyst can significantly reduce this side reaction.[1]

  • Modify the Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can help prevent self-condensation.[1][2]

  • Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used to avoid conditions that promote aldol reactions.[1][2]

Q3: How can I control regioselectivity when using unsymmetrical ketones?

A3: Controlling regioselectivity is a significant challenge. The following approaches can be effective:

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Ionic liquids, such as [Bmmim][Im], have been shown to generate exclusive products in excellent yields.[3]

  • Use of Imines: As with minimizing aldol condensation, using an imine analog of the o-aminoaryl carbonyl compound can help control the regioselectivity.[2]

  • Introducing a Phosphoryl Group: This modification to the ketone can also help direct the reaction to the desired α-carbon.[2]

Q4: What are the advantages of using modern catalytic systems over traditional acid or base catalysts?

A4: Modern catalytic systems offer several advantages:

  • Milder Reaction Conditions: Many modern catalysts, such as ionic liquids, metal triflates, and solid acid catalysts, can promote the reaction under milder conditions, which can help to reduce byproduct formation and decomposition of starting materials.[4]

  • Improved Yields and Selectivity: These catalysts can lead to significantly higher yields and better selectivity for the desired quinoline (B57606) product.[3][5]

  • Environmental Benefits: Solvent-free conditions and the use of recyclable solid acid catalysts contribute to a more environmentally friendly process.[4][5]

  • Reduced Reaction Times: Microwave irradiation, often used in conjunction with modern catalysts, can dramatically reduce reaction times from hours to minutes.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Suboptimal reaction conditions (temperature, time).[4] 2. Inefficient or deactivated catalyst.[4] 3. Low reactivity of the substrate.[4] 4. Inefficient product isolation.[4]1. Systematically vary the reaction temperature and time. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[4][6] 2. Screen different catalysts (Brønsted acids, Lewis acids, bases, solid acids, ionic liquids).[4][5] Optimize catalyst loading and ensure anhydrous conditions if using a moisture-sensitive catalyst.[4] 3. For challenging substrates, explore more potent catalytic systems or harsher reaction conditions. Electron-withdrawing groups on the 2-aminoaryl ketone can sometimes improve yields.[4] 4. Optimize the work-up procedure to ensure effective separation of the product from the catalyst and starting materials. Utilize appropriate purification techniques like column chromatography or recrystallization.[4]
Formation of Multiple Products (Byproducts) 1. Self-condensation of the ketone (aldol reaction).[1] 2. Reaction with an unsymmetrical ketone leading to regioisomers.[1] 3. Decomposition of starting materials or product.1. Switch to acidic reaction conditions.[1] 2. Use a regioselective catalyst, such as certain ionic liquids.[3] Consider modifying the ketone by introducing a phosphoryl group.[1][2] 3. Use milder reaction conditions (lower temperature, shorter reaction time).[4]
o-aminoaryl aldehyde/ketone Degradation 1. Instability of the starting material under the reaction conditions.1. Use milder reaction conditions. 2. Use the starting material as a salt (e.g., hydrochloride) and neutralize it in situ. 3. Consider an alternative synthesis route that does not involve the unstable intermediate.
Difficulty in Product Purification 1. Presence of closely related byproducts. 2. Catalyst residue in the crude product.1. Optimize the reaction to minimize byproduct formation. Employ high-resolution chromatographic techniques for separation. 2. Choose a catalyst that is easily separable (e.g., solid acid catalysts that can be filtered off).[4] Ensure the work-up procedure effectively removes the catalyst.

Quantitative Data on Catalyst Performance

CatalystSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄Solvent-free1003-6 h93[5]
Zirconium triflateEthanol-water600.5-2 h>88[5]
Brønsted acidic ionic liquidSolvent-free5015 min90[4]
Acetic AcidNeat (Microwave)1605 minExcellent[4][6]
Choline hydroxideWater506 h99[3]
NoneWater703 h97[7]

Experimental Protocols

General Procedure for Friedländer Synthesis in Water (Catalyst-Free)
  • Materials: 2-aminobenzaldehyde (B1207257) (1 mmol), ketone (1.2 mmol), water (5 mL).[4]

  • Procedure:

    • In a round-bottom flask, combine the 2-aminobenzaldehyde, the ketone, and water.[4]

    • Heat the mixture to 70 °C and stir vigorously.[4]

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).[4]

    • Cool the reaction mixture to room temperature.[4]

    • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.[4]

    • Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[4]

    • Purify the crude product by recrystallization or column chromatography.[4]

General Procedure for Microwave-Assisted Friedländer Synthesis
  • Materials: 2-aminophenylketone (1 mmol), cyclic ketone (1.2 mmol), acetic acid.[6]

  • Procedure:

    • In a microwave reactor vessel, combine the 2-aminophenylketone and the cyclic ketone in neat acetic acid, which acts as both the solvent and catalyst.[6]

    • Irradiate the mixture in a microwave reactor at 160 °C for 5 minutes.[6]

    • After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinoline.[4]

Visualizations

Friedlander_Mechanism cluster_path1 Path 1: Aldol Condensation First cluster_path2 Path 2: Schiff Base Formation First 2-aminoaryl carbonyl 2-aminoaryl carbonyl aldol adduct aldol adduct 2-aminoaryl carbonyl->aldol adduct + ketone ketone ketone ketone->aldol adduct enone enone aldol adduct->enone - H2O quinoline quinoline enone->quinoline - H2O (cyclization) 2-aminoaryl carbonyl_2 2-aminoaryl carbonyl schiff base schiff base 2-aminoaryl carbonyl_2->schiff base + ketone ketone_2 ketone ketone_2->schiff base aldol-type intermediate aldol-type intermediate schiff base->aldol-type intermediate aldol reaction quinoline_2 quinoline aldol-type intermediate->quinoline_2 - H2O (elimination)

Caption: Plausible reaction mechanisms for the Friedländer synthesis of quinolines.[8]

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions optimize_catalyst Optimize Catalyst (Type, Loading) check_conditions->optimize_catalyst Conditions Optimized success Improved Yield and Purity check_conditions->success Issue Resolved check_substrate Evaluate Substrate Reactivity optimize_catalyst->check_substrate Catalyst Optimized optimize_catalyst->success Issue Resolved purification Improve Purification Protocol check_substrate->purification Substrate Addressed check_substrate->success Issue Resolved purification->success Purification Optimized

Caption: A systematic workflow for troubleshooting the Friedländer quinoline synthesis.

Byproduct_Minimization cluster_aldol Aldol Condensation cluster_regioisomers Regioisomers cluster_decomposition Starting Material/Product Decomposition main Minimizing Byproducts acidic_conditions Use Acidic Catalysis main->acidic_conditions modify_ketone_aldol Modify Ketone (e.g., phosphoryl group) main->modify_ketone_aldol use_imine_aldol Use Imine Analog main->use_imine_aldol selective_catalyst Use Selective Catalyst (e.g., Ionic Liquids) main->selective_catalyst modify_ketone_regio Modify Ketone main->modify_ketone_regio use_imine_regio Use Imine Analog main->use_imine_regio milder_conditions Milder Reaction Conditions (Lower Temp, Shorter Time) main->milder_conditions microwave Microwave Irradiation main->microwave

Caption: Key strategies to minimize byproduct formation in the Friedländer synthesis.

References

Technical Support Center: Enhancing Regioselectivity in Benzo[f]quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of benzo[f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on the this compound core, and why?

A1: In electrophilic aromatic substitution reactions, the benzene (B151609) portion of the this compound ring system is more electron-rich and thus more reactive than the pyridine (B92270) ring. Substitution typically occurs at the C5 and C10 positions. This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction at these positions, which allows for better delocalization of the positive charge without disrupting the aromaticity of the adjacent pyridine ring.

Q2: How can I control the regioselectivity of C-H functionalization on this compound?

A2: Controlling regioselectivity in C-H functionalization is a key challenge. The outcome is influenced by several factors:

  • Directing Groups: The use of a directing group can provide high regioselectivity. For instance, in related quinoline (B57606) systems, an N-oxide can direct functionalization to the C8 position.[1]

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence the site of C-H activation. Bulky, electron-rich ligands often play a crucial role in determining the regiochemical outcome.

  • Reaction Conditions: Solvents, temperature, and additives can all impact the regioselectivity of C-H functionalization. Optimization of these parameters is often necessary to achieve the desired isomer.

Q3: I am getting a mixture of regioisomers in my Skraup/Doebner-von Miller synthesis of a substituted this compound. How can I improve the selectivity?

A3: Regioselectivity in these classical quinoline syntheses, when applied to substituted 2-naphthylamines, can be challenging. The position of substituents on the naphthylamine ring plays a critical role. For a meta-substituted 2-naphthylamine (B18577), a mixture of 7- and 9-substituted benzo[f]quinolines can be expected. The electronic nature of the substituent will influence the position of the electrophilic attack. Careful consideration of the electronic and steric effects of your substituents is crucial for predicting and controlling the regiochemical outcome.

Q4: What are the key safety considerations when performing a Skraup reaction to synthesize this compound?

A4: The Skraup reaction is notoriously exothermic and can be dangerous if not properly controlled. Key safety measures include:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) is essential to control the reaction's vigor.[2]

  • Controlled Reagent Addition: Reagents should be added slowly and in the correct order, typically with cooling.

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exotherm begins, the heat source should be removed.

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[3]

Troubleshooting Guides

Issue 1: Low Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptom Possible Cause Troubleshooting Steps
Mixture of C-H arylated isomers obtained. Non-optimal ligand for directing the regioselectivity. 1. Screen a variety of phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) to identify one that favors the desired isomer. 2. Consider using N-heterocyclic carbene (NHC) ligands, which can offer different selectivity profiles.
Incorrect choice of oxidant or additive. 1. Experiment with different silver or copper oxidants. 2. The addition of pivalic acid (PivOH) has been shown to influence regioselectivity in some quinoline C-H functionalizations.
Sub-optimal reaction temperature or solvent. 1. Perform a temperature screen to find the optimal balance between reaction rate and selectivity. 2. Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).
Issue 2: Poor Yield and/or Regioselectivity in Directed ortho-Lithiation
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired lithiated product. Incomplete deprotonation. 1. Ensure the use of a sufficiently strong lithium base (e.g., n-BuLi, s-BuLi, or LDA). 2. Increase the equivalents of the lithium base. 3. Add a co-solvent like TMEDA to break up alkyllithium aggregates and increase basicity.
Side reaction with the electrophile. 1. Ensure the reaction is maintained at a low temperature (typically -78 °C) during the addition of the electrophile. 2. Add the electrophile slowly to the lithiated intermediate.
Incorrect regioisomer formed. Deprotonation at an undesired position. 1. The inherent acidity of the C-H bonds in this compound will dictate the site of lithiation in the absence of a strong directing group. The C3 position is often favored.[4] 2. To achieve lithiation at other positions, a directing metalation group (DMG) may be necessary.

Data Presentation

Table 1: Regioselectivity in the Combes Synthesis of Substituted Benzo[f]quinolines

2-Naphthylamine Substituent β-Diketone Major Regioisomer Notes
4-Methoxy (electron-donating)1,1,1-Trifluoro-2,4-pentanedione2-CF₃-benzo[f]quinolineThe electron-donating group directs the cyclization to favor the 2-substituted product.[5]
4-Chloro (electron-withdrawing)1,1,1-Trifluoro-2,4-pentanedione4-CF₃-benzo[f]quinolineThe electron-withdrawing group directs the cyclization to favor the 4-substituted product.[5]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of this compound

This protocol is adapted from a procedure for quinoline synthesis and should be optimized for this compound.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-naphthylamine (1 eq.).

  • Addition of Reagents: Add ferrous sulfate (FeSO₄) as a moderator. To the dropping funnel, add a mixture of anhydrous glycerol (B35011) (3 eq.) and concentrated sulfuric acid (2.5 eq.).

  • Reaction Initiation: Heat the flask gently. Slowly add the glycerol-sulfuric acid mixture to the heated 2-naphthylamine.

  • Reaction Control: Once the reaction begins (as indicated by boiling), remove the heat source. The exotherm of the reaction should sustain the reaction. Re-apply heat as necessary to maintain a gentle reflux.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto ice. Neutralize with a concentrated sodium hydroxide (B78521) solution until basic.

  • Purification: Extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Three-Component Synthesis of 2-Substituted Benzo[f]quinolines

This metal-free method provides a regioselective route to 2-substituted benzo[f]quinolines.[6]

  • Reactant Preparation: To a solution of 2-naphthylamine (1 eq.) and an aromatic aldehyde (1.2 eq.) in a suitable solvent, add a tertiary amine (e.g., triethylamine) which acts as the vinyl source.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. The product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Prepare Reactants: - this compound Substrate - Reagents and Catalysts setup_glassware Set up Inert Atmosphere Glassware prep_reactants->setup_glassware add_reagents Add Reagents under Controlled Conditions setup_glassware->add_reagents monitor_reaction Monitor Reaction (TLC, GC-MS) add_reagents->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Aqueous Extraction quench_reaction->extraction purification Column Chromatography or Recrystallization extraction->purification final_product final_product purification->final_product Characterization (NMR, MS) troubleshooting_logic start Low Regioselectivity Observed cond1 Is it a C-H Functionalization? start->cond1 cond2 Is it a Classical Synthesis (e.g., Combes)? start->cond2 ch_cat Vary Catalyst/Ligand cond1->ch_cat Yes cs_sub Modify Substituents (Steric/Electronic Effects) cond2->cs_sub Yes ch_cond Optimize Reaction Conditions (Solvent, Temperature) ch_cat->ch_cond ch_dg Introduce a Directing Group ch_cond->ch_dg end Improved Regioselectivity ch_dg->end cs_cat Change Catalyst (Acid/Base) cs_sub->cs_cat cs_cond Adjust Reaction Conditions (Temperature, Reagent Ratio) cs_cat->cs_cond cs_cond->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzo[f]quinoline and Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two isomeric aza-polycyclic aromatic hydrocarbons, benzo[f]quinoline and benzo[h]quinoline (B1196314). While structurally similar, these compounds exhibit distinct biological profiles, particularly in their genotoxicity, metabolic pathways, and potential as scaffolds for therapeutic agents. This document summarizes key experimental findings, presents detailed methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound and benzo[h]quinoline are both mutagenic compounds that require metabolic activation to exert their genotoxic effects. In vitro studies using the Ames test have demonstrated their mutagenicity in Salmonella typhimurium. However, in vivo studies in transgenic mice have yielded equivocal results regarding their mutagenicity. The metabolism of these isomers differs, leading to distinct sets of metabolites. While extensive research has been conducted on the anticancer and cytotoxic properties of their derivatives, there is a notable lack of quantitative data on the parent compounds themselves. This guide will delve into the available data for a thorough comparison.

Genotoxicity: A Tale of Two Isomers

Both this compound and benzo[h]quinoline have been identified as mutagenic agents, primarily through the Ames test, a bacterial reverse mutation assay.

Ames Test Results

Both compounds are reported to be mutagenic in the Salmonella typhimurium strain TA100, but only in the presence of a rat liver S9 fraction for metabolic activation.[1][2][3] This indicates that their metabolites are the ultimate mutagens. While direct quantitative comparisons of revertant colonies per microgram are not consistently available across studies, the data consistently points to a requirement for metabolic processing to induce mutations.

In Vivo Mutagenicity

A study utilizing lacZ transgenic mice (Muta™ Mouse) investigated the in vivo mutagenicity of both isomers.[1][2] The results were considered equivocal, as both this compound and benzo[h]quinoline only slightly induced mutations in the liver and lung of the mice.[1][2] This suggests that the potent mutagenicity observed in vitro may not fully translate to a whole-organism model, potentially due to differences in metabolism and detoxification pathways.

Metabolism: Divergent Metabolic Fates

The biotransformation of this compound and benzo[h]quinoline is a critical determinant of their biological activity. Studies using rat liver homogenates have elucidated the primary metabolic pathways for both isomers.[4]

Metabolites of this compound:

  • 7,8-dihydroxy-7,8-dihydrothis compound

  • 9,10-dihydroxy-9,10-dihydrothis compound

  • 7-hydroxythis compound

  • This compound-N-oxide

Metabolites of Benzo[h]quinoline:

  • 5,6-dihydroxy-5,6-dihydrobenzo[h]quinoline

  • 7,8-dihydroxy-7,8-dihydrobenzo[h]quinoline

  • 5,6-epoxybenzo[h]quinoline (in the presence of an epoxide hydratase inhibitor)

  • 7-hydroxybenzo[h]quinoline

A key difference is the formation of an N-oxide metabolite for this compound, which was not detected for benzo[h]quinoline.[4] This is attributed to the steric hindrance around the nitrogen atom in the benzo[h]quinoline structure, making it more resistant to N-oxidation.[4] The formation of different dihydrodiols suggests that the position of the nitrogen atom influences the regioselectivity of metabolic enzymes.

Cytotoxicity and Anticancer Potential: A Focus on Derivatives

While quantitative cytotoxicity data (e.g., IC50 values) for the parent this compound and benzo[h]quinoline is scarce in publicly available literature, numerous studies have explored the anticancer potential of their derivatives. This suggests that the parent compounds may serve as valuable scaffolds for the development of more potent and selective anticancer agents.

This compound Derivatives:

Derivatives of this compound have been synthesized and evaluated for their anticancer activity.[5][6] For instance, certain pyrazolone (B3327878) and cyanoethanohydrazone derivatives of 3-chlorothis compound-2-carbaldehyde have shown very strong to strong inhibitory activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with IC50 values in the low micromolar range.[5]

Benzo[h]quinoline Derivatives:

Similarly, arylated derivatives of benzo[h]quinoline have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).[7] The IC50 values for the most potent of these derivatives ranged from 4.7 to 7.6 µM.[7] Mechanistic studies on these derivatives suggest they induce anticancer activity through oxidative stress-mediated DNA damage.[7] Some tetrahydrobenzo[h]quinoline derivatives have also been shown to induce apoptosis in MCF-7 cells.

Enzyme Inhibition: An Emerging Area of Investigation

Derivatives of benzo[f]quinazoline (B14752245) have been shown to be potent inhibitors of thymidylate synthase (TS) with I50 values as low as 20 nM.[1] Quinoline-based compounds have also been reported to inhibit other DNA-acting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases.[8] Furthermore, some benzo[h]quinoline derivatives have been investigated as topoisomerase inhibitors and G-quadruplex binding agents.[9][10] These findings suggest that both this compound and benzo[h]quinoline skeletons are promising frameworks for the design of specific enzyme inhibitors.

Data Summary

Biological ActivityThis compoundBenzo[h]quinolineReference(s)
Genotoxicity (Ames Test) Mutagenic in S. typhimurium TA100 with metabolic activation.Mutagenic in S. typhimurium TA100 with metabolic activation.[1][2][3]
In Vivo Mutagenicity Equivocal; slightly induced mutations in liver and lung of lacZ transgenic mice.Equivocal; slightly induced mutations in liver and lung of lacZ transgenic mice.[1][2]
Metabolism (Rat Liver) Metabolized to dihydrodiols, hydroxy-derivatives, and an N-oxide.Metabolized to dihydrodiols and hydroxy-derivatives; no N-oxide detected.[4]
Cytotoxicity (Parent) Limited quantitative data available.Limited quantitative data available.
Enzyme Inhibition (Parent) Limited quantitative data available.Limited quantitative data available.

Experimental Protocols

Ames Test (General Protocol)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Histidine auxotrophic strains of S. typhimurium (e.g., TA100) are used.

  • Metabolic Activation: The test compound is incubated with the bacterial strain in the presence or absence of a rat liver S9 fraction, which contains metabolic enzymes.

  • Plating: The mixture is plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control indicates mutagenicity.

Mammalian Cell Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate and incubated to allow for attachment or stabilization.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_assays Biological Assays cluster_compounds Test Compounds cluster_data Data Analysis & Comparison Ames Ames Test (Genotoxicity) Data_Ames Data_Ames Ames->Data_Ames Mutagenicity Data Cytotoxicity Cytotoxicity Assays (e.g., MTT) Data_Cyto Data_Cyto Cytotoxicity->Data_Cyto IC50 Values Enzyme Enzyme Inhibition Assays Data_Enzyme Data_Enzyme Enzyme->Data_Enzyme Ki / I50 Values Metabolism Metabolism Studies (e.g., Liver Homogenates) Data_Metab Data_Metab Metabolism->Data_Metab Metabolite Identification BfQ This compound BfQ->Ames BfQ->Cytotoxicity BfQ->Enzyme BfQ->Metabolism BhQ Benzo[h]quinoline BhQ->Ames BhQ->Cytotoxicity BhQ->Enzyme BhQ->Metabolism

Caption: Experimental workflow for comparing the biological activities of this compound and benzo[h]quinoline.

metabolic_pathways cluster_BfQ This compound Metabolism cluster_BhQ Benzo[h]quinoline Metabolism BfQ_parent This compound BfQ_metabolites Metabolites: - 7,8-dihydrodiol - 9,10-dihydrodiol - 7-hydroxy - N-oxide BfQ_parent->BfQ_metabolites Rat Liver Homogenate BhQ_parent Benzo[h]quinoline BhQ_metabolites Metabolites: - 5,6-dihydrodiol - 7,8-dihydrodiol - 7-hydroxy - 5,6-epoxide* BhQ_parent->BhQ_metabolites Rat Liver Homogenate

Caption: Comparative metabolic pathways of this compound and benzo[h]quinoline in rat liver homogenates. *Observed with epoxide hydratase inhibitor.

References

A Comparative Analysis of Benzo[f]quinoline Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Benzo[f]quinoline, a heterocyclic aromatic compound, serves as a crucial structural motif in numerous biologically active molecules and functional materials. Its synthesis has been a subject of extensive research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of key methods for the synthesis of this compound, offering a valuable resource for researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs. The comparison covers classical methods like the Skraup and Doebner-von Miller reactions, as well as more contemporary techniques including three-component reactions, Suzuki coupling followed by cyclization, and photochemical cyclohydrogenation.

Data Presentation: A Side-by-Side Comparison of Synthesis Methods

The following table summarizes the quantitative data for various this compound synthesis methods, allowing for a direct comparison of their key parameters.

Reaction NameStarting MaterialsKey Reagents/CatalystsTemperature (°C)Reaction TimeYield (%)Reference
Skraup Reaction 2-Naphthylamine (B18577), GlycerolH₂SO₄, Arsenic Acid150-1554 h6% (purified)[Bejan & Mangalagiu, 2011][1]
Doebner-von Miller Reaction 2-Naphthylamine, 3,3-Diethoxyprop-1-ene1N HClNot specifiedNot specified"Good yield"[Ramann & Cowen, 2015][2]
Three-Component Reaction 2-Naphthylamine, Benzaldehyde, Acetone (B3395972)Iodine (I₂)Reflux (THF)12 h85% (for a derivative)[Wang et al., 2008][2]
Suzuki Coupling & Cyclization 2-(3-bromopyridin-2-yl)naphthalene, Phenylboronic acidPd(PPh₃)₄, K₂CO₃ then t-BuOK80 then 8012 h then 2 h82% (for a derivative)[Mamane et al., 2008][2]
Photochemical Cyclohydrogenation trans-2-(2-Styryl)pyridineCyclohexane (B81311) (solvent), UV lightNot specifiedNot specifiedNot specified[Kumler & Dybas, 1970][2]
Friedländer Synthesis 2-Aminonaphthaldehyde, AcetaldehydeAcid or BaseVariesVariesVaries[General Method][3]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key synthesis methods discussed.

Skraup Reaction Protocol for this compound

Adapted from Bejan & Mangalagiu, 2011[1]

A mixture of 2-naphthylamine, anhydrous glycerol, concentrated sulfuric acid, and arsenic acid is prepared. The mixture is heated to reflux at 150-155 °C for 4 hours. After cooling, the reaction mixture is poured into a large volume of water and allowed to stand overnight. The aqueous solution is then filtered. The filtrate is neutralized with a 6 N sodium hydroxide (B78521) solution with vigorous stirring to a pH of 9. The precipitated crude product is collected by filtration, dried, and then dissolved in acetone. This compound hydrochloride is precipitated by saturating the acetone solution with dry hydrogen chloride gas. The hydrochloride salt is filtered, dissolved in hot water, treated with charcoal, and filtered again. The free base, this compound, is precipitated by neutralizing the solution with 6 N sodium hydroxide. The crude product is then purified by flash chromatography on silica (B1680970) gel using a dichloromethane/methanol (99.5/0.5) eluent to afford pure this compound as a white powder.[1]

Doebner-von Miller Reaction Protocol for this compound

Adapted from Ramann & Cowen, 2015[2]

To a solution of 2-naphthylamine in 1N hydrochloric acid, 3,3-diethoxyprop-1-ene is added. The reaction mixture is stirred, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the this compound product.[2] Note: The original paper should be consulted for specific quantities, reaction times, and workup procedures as they are not detailed in the available abstract.

Three-Component Reaction Protocol for this compound Derivatives

Adapted from Wang et al., 2008[2]

A mixture of an arenecarbaldehyde (e.g., benzaldehyde), naphthalen-2-amine, and an acyclic ketone (e.g., acetone) is dissolved in tetrahydrofuran (B95107) (THF). A catalytic amount of iodine is added to the solution. The reaction mixture is then heated to reflux for 12 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding this compound derivative.[2]

Suzuki Coupling and Cyclization Protocol for this compound Derivatives

Adapted from Mamane et al., 2008[2]

Step 1: Suzuki Coupling. A mixture of the appropriate bromo-substituted pyridine (B92270) (e.g., 2-(3-bromopyridin-2-yl)naphthalene), a boronic acid (e.g., phenylboronic acid), palladium tetrakis(triphenylphosphine) as the catalyst, and an aqueous solution of a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is heated at 80 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by chromatography.

Step 2: Cyclization. The product from the Suzuki coupling is dissolved in dimethylformamide (DMF), and potassium tert-butoxide is added. The mixture is heated at 80 °C for 2 hours. After completion of the reaction, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by chromatography to afford the this compound derivative.[2]

Photochemical Cyclohydrogenation Protocol for this compound

Adapted from Kumler & Dybas, 1970[2]

A solution of the trans-2-stilbazole derivative (e.g., trans-2-(2-styryl)pyridine) in cyclohexane is irradiated with a medium-pressure mercury-vapor lamp. The irradiation is continued until the absorption bands of the starting material disappear, as monitored by UV spectroscopy. The solvent is then evaporated, and the resulting residue contains the this compound product, which can be further purified by appropriate chromatographic techniques.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow and relationships of the described this compound synthesis methods.

Benzo_f_quinoline_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Synthesis Methods 2-Naphthylamine 2-Naphthylamine Skraup Skraup 2-Naphthylamine->Skraup Doebner-von Miller Doebner-von Miller 2-Naphthylamine->Doebner-von Miller Three-Component Three-Component 2-Naphthylamine->Three-Component Glycerol Glycerol Glycerol->Skraup alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Doebner-von Miller Arenecarbaldehyde Arenecarbaldehyde Arenecarbaldehyde->Three-Component Ketone Ketone Ketone->Three-Component Bromo-aryl Pyridine Bromo-aryl Pyridine Suzuki & Cyclization Suzuki & Cyclization Bromo-aryl Pyridine->Suzuki & Cyclization Boronic Acid Boronic Acid Boronic Acid->Suzuki & Cyclization Stilbazole Derivative Stilbazole Derivative Photochemical Photochemical Stilbazole Derivative->Photochemical 2-Aminonaphthaldehyde 2-Aminonaphthaldehyde Friedländer Friedländer 2-Aminonaphthaldehyde->Friedländer Acetaldehyde Acetaldehyde Acetaldehyde->Friedländer This compound This compound Skraup->this compound Doebner-von Miller->this compound Three-Component->this compound Suzuki & Cyclization->this compound Photochemical->this compound Friedländer->this compound

Caption: General workflow for this compound synthesis.

Synthesis_Method_Comparison cluster_classical Classical Methods cluster_modern Modern Methods Skraup Skraup (Harsh conditions, Low yield) Doebner_von_Miller Doebner-von Miller (Moderate conditions) Skraup->Doebner_von_Miller Improvement Suzuki_Cyclization Suzuki & Cyclization (High yield, Functional group tolerance) Skraup->Suzuki_Cyclization Contrasting Approach Three_Component Three-Component (High efficiency, Atom economy) Doebner_von_Miller->Three_Component Higher Complexity Friedlander Friedländer (Versatile, Milder conditions) Friedlander->Three_Component Related Principle Photochemical Photochemical (Mild conditions, Specific precursors) Photochemical->Suzuki_Cyclization Alternative Strategy

Caption: Logical comparison of this compound synthesis methods.

References

Benzo[f]quinoline: A Promising Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Benzo[f]quinoline-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. The this compound scaffold has emerged as a promising structural motif for the design of potent kinase inhibitors. This guide provides an objective comparison of the performance of this compound derivatives against established kinase inhibitors, supported by experimental data. Detailed methodologies for key validation assays are also presented to aid in the rigorous evaluation of these compounds.

Performance Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activities of representative this compound derivatives and established kinase inhibitors against various cancer-related kinases. The data highlights the potential of the this compound scaffold to yield potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound ClassCompound/Drug NameTarget Kinase(s)IC50 (nM)Cell Line(s)IC50 (µM)
This compound Derivative Pyrazolone Derivative 2CDK5 (Docking)-HCT1167.39 ± 0.5
MCF79.24 ± 0.7
Cyanoethanohydrazone 5CDK5 (Docking)-HCT11613.46 ± 1.1
MCF716.43 ± 1.3
3H-Pyrazolo[4,3-f]quinoline HSD1169FLT3Potent (nanomolar)--
HSK205FLT3, HaspinPotent (nanomolar)FLT3-driven AML cells-
Quinoline Derivative Compound 9VEGFR-298.53--
Isatin-Quinoline Hybrid Compound 13VEGFR-269.11--
Compound 14VEGFR-285.89--
Established CDK Inhibitors RoscovitineCDK1, CDK2, CDK5, CDK7200-500--
AT7519CDK1, CDK2, CDK4, CDK5, CDK6, CDK947-210--
Established FLT3 Inhibitors MidostaurinFLT3, c-KIT, VEGFR, PDGFR-β---
GilteritinibFLT3, AXL---
QuizartinibFLT3Highly selective--
Established VEGFR-2 Inhibitors SorafenibVEGFR-2, PDGFR, RAF~90--
SunitinibVEGFR-2, PDGFR, c-KIT2--
CabozantinibVEGFR-2, MET, RET0.035--

Kinase Signaling Pathway and Inhibition

Protein kinases are crucial mediators of cellular signaling pathways that regulate a wide range of processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The diagram below illustrates a simplified, generic kinase signaling pathway and the points at which inhibitors, such as those based on the this compound scaffold, can intervene.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Adaptor Proteins->Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase Inhibits This compound Inhibitor->Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Cycle Progression Cell Cycle Progression Gene Expression->Cell Cycle Progression Proliferation & Survival Proliferation & Survival Cell Cycle Progression->Proliferation & Survival

Caption: A generalized kinase signaling pathway illustrating points of inhibition.

Experimental Workflow for Kinase Inhibitor Validation

The validation of a novel kinase inhibitor is a multi-step process that involves both biochemical and cell-based assays to determine its potency, selectivity, and cellular effects. The following diagram outlines a typical experimental workflow for validating a this compound-based kinase inhibitor.

G Start Start Biochemical Assays Biochemical Assays Start->Biochemical Assays Determine IC50 Determine IC50 Biochemical Assays->Determine IC50 Kinase-Glo, HTRF Cell-Based Assays Cell-Based Assays Assess Cellular Potency Assess Cellular Potency Cell-Based Assays->Assess Cellular Potency MTT Assay Determine IC50->Cell-Based Assays Potent? Lead Optimization Lead Optimization Determine IC50->Lead Optimization Not Potent Western Blot Analysis Western Blot Analysis Assess Cellular Potency->Western Blot Analysis Active? Assess Cellular Potency->Lead Optimization Inactive Western Blot Analysis->Lead Optimization Confirm Target Engagement End End Lead Optimization->End

Caption: Workflow for validating a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Kinase-Glo®)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a this compound derivative against a purified kinase.

Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Prepare a serial dilution of the this compound test compound in an appropriate buffer.

  • Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the purified kinase, the specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a this compound derivative on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis for Target Engagement

Objective: To confirm that the this compound derivative inhibits the target kinase within a cellular context by assessing the phosphorylation status of its downstream substrates.

Principle: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated forms of downstream substrates, it is possible to determine if the kinase inhibitor is effectively blocking the signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the this compound inhibitor at various concentrations for a specific time. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin). Densitometry can be used to quantify the changes in protein phosphorylation.

Comparative Analysis of Cross-Reactivity in Benzo[f]quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity and interference profiles of novel benzo[f]quinoline-derived fluorescent sensors for the detection of critical analytes. This guide provides researchers, scientists, and drug development professionals with comparative performance data, detailed experimental protocols, and insights into the signaling mechanisms of these promising analytical tools.

This compound scaffolds have emerged as a versatile platform in the development of fluorescent probes due to their inherent photophysical properties and amenability to synthetic modification. These probes are instrumental in the selective detection of various analytes, including metal ions, which play crucial roles in biological systems and environmental monitoring. A critical performance metric for any fluorescent probe is its selectivity—the ability to detect a specific target analyte in a complex sample matrix without interference from other components. This guide presents a comparative analysis of the cross-reactivity of two recently developed this compound-based fluorescent probes, TQA and 4HBTHQTz, designed for the detection of ferric ions (Fe³⁺).

Performance Comparison: Selectivity and Cross-Reactivity

The selectivity of fluorescent probes is paramount for their practical application. Interference from non-target analytes can lead to false-positive signals and inaccurate quantification. The following tables summarize the cross-reactivity profiles of the TQA and 4HBTHQTz probes in the presence of various metal ions.

Table 1: Cross-Reactivity Study of TQA Probe for Fe³⁺ Detection

Interfering IonFluorescence ResponseNotes
Na⁺Minimal InterferenceNegligible change in fluorescence intensity observed.
Ca²⁺Minimal InterferenceNegligible change in fluorescence intensity observed.
Hg²⁺Minimal InterferenceNegligible change in fluorescence intensity observed.
Other common metal ionsNot specifiedThe study indicates high selectivity against a range of common metal ions without exhaustive quantitative data for each.

The TQA probe demonstrates a high degree of selectivity for Fe³⁺, with a detection limit of 0.16841 µM and a binding constant of 2.767 × 10³ M⁻¹[1].

Table 2: Cross-Reactivity Study of 4HBTHQTz Probe for Fe³⁺ Detection

Interfering IonRelative Fluorescence Intensity
Fe³⁺~0.1 (Significant Quenching)
Al³⁺~1.0
Cr³⁺~1.0
Cu²⁺~0.9
Ni²⁺~1.0
Co²⁺~1.0
Zn²⁺~1.0
Cd²⁺~1.0
Pb²⁺~1.0
Hg²⁺~1.0
Mn²⁺~1.0
Mg²⁺~1.0
Ca²⁺~1.0
Na⁺~1.0
K⁺~1.0

Data is estimated from the provided bar diagram in the source. The 4HBTHQTz probe (25 µM) shows a distinct fluorescence quenching only in the presence of Fe³⁺ (200 µM), while other metal ions induce minimal to no change in fluorescence, indicating high selectivity[2]. The probe has a calculated detection limit of 0.64 μM for Fe³⁺[2].

Signaling Pathways and Experimental Workflows

The detection mechanism of these fluorescent probes often relies on specific interactions between the probe and the analyte, leading to a measurable change in fluorescence. Common mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).

For many quinoline-based probes targeting metal ions, the CHEF mechanism is prevalent. In the absence of the target ion, the probe may have a flexible structure that allows for non-radiative decay pathways, resulting in low fluorescence. Upon binding to the metal ion, the probe forms a rigid complex, which restricts these non-radiative pathways and leads to a significant enhancement in fluorescence intensity (a "turn-on" response). Conversely, some probes are designed to experience fluorescence quenching upon analyte binding (a "turn-off" response), often due to PET from the excited fluorophore to the metal ion.

experimental_workflow cluster_prep Probe and Analyte Preparation cluster_assay Fluorescence Selectivity Assay cluster_data Data Analysis Probe Synthesize and Purify This compound Probe Stock Prepare Probe Stock Solution (e.g., in DMSO) Probe->Stock Mix Mix Probe Solution with Buffer (e.g., Tris-HCl) Stock->Mix Analytes Prepare Stock Solutions of Target and Interfering Ions Add_Analyte Add Target Analyte (e.g., Fe³⁺) or Interfering Ion Analytes->Add_Analyte Mix->Add_Analyte Incubate Incubate for a Defined Period Add_Analyte->Incubate Measure Measure Fluorescence Intensity (Excitation and Emission λ) Incubate->Measure Plot Plot Fluorescence Intensity vs. Interfering Ion Measure->Plot Compare Compare Response to Target vs. Interferents Plot->Compare Determine Determine Selectivity and Cross-Reactivity Compare->Determine

Experimental workflow for assessing the cross-reactivity of fluorescent probes.

Experimental Protocols

The following are generalized experimental protocols for synthesizing a this compound-based probe and for conducting a fluorescence selectivity study. For specific concentrations, solvents, and incubation times, it is crucial to refer to the detailed procedures in the cited primary literature.

General Synthesis of a this compound Derivative

The synthesis of this compound derivatives can be achieved through various methods, including the Skraup-Doebner-von Miller reaction or modern cross-coupling strategies. A representative synthesis may involve the reaction of a substituted 2-naphthylamine (B18577) with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.

Example: Skraup-Doebner-von Miller Reaction

  • A mixture of 2-naphthylamine, an α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone), an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), and concentrated sulfuric acid is prepared.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).

  • The crude product is then extracted with an organic solvent.

  • Purification is typically achieved through column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Fluorescence Selectivity Assay

This protocol outlines the general steps to assess the selectivity of a fluorescent probe for its target analyte against a panel of potentially interfering species.

Materials:

  • Stock solution of the this compound-based fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte and various interfering metal salts (e.g., 10 mM in deionized water).

  • Biologically relevant buffer solution (e.g., Tris-HCl, HEPES, pH 7.4).

  • Fluorometer and cuvettes or a microplate reader.

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • To separate aliquots of the probe's working solution, add a specific concentration of the target analyte (e.g., Fe³⁺) or one of the interfering ions. A typical concentration for interfering ions is often a significant excess compared to the probe concentration to rigorously test for interference.

  • Incubate the solutions for a predetermined time at room temperature, protected from light, to allow for any binding or reaction to occur.

  • Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

  • Record the fluorescence intensity at the emission maximum for the probe in the presence of each ion.

  • Compare the fluorescence response of the probe towards the target analyte with its response to the interfering ions. The results are often visualized as a bar chart, plotting the relative fluorescence intensity for each species.

signaling_pathway Probe_Free Free Probe (Flexible, Low Fluorescence) Probe_Bound Probe-Analyte Complex (Rigid, High Fluorescence) Probe_Free->Probe_Bound + Analyte (e.g., Fe³⁺) Probe_High Free Probe (High Fluorescence) Probe_Quenched Probe-Analyte Complex (Quenched Fluorescence) Probe_High->Probe_Quenched + Quenching Analyte

Common signaling mechanisms in fluorescent probes for metal ion detection.

Conclusion

The development of highly selective fluorescent probes is essential for accurate and reliable analyte detection. The this compound-based probes TQA and 4HBTHQTz exhibit excellent selectivity for Fe³⁺ over a range of other metal ions, making them promising candidates for applications in biological and environmental analysis. The provided experimental protocols offer a foundational methodology for the synthesis and evaluation of such probes. Future research will likely focus on further refining the selectivity of these scaffolds, expanding their application to other analytes, and developing probes with enhanced photophysical properties for in vivo imaging and multiplexed detection.

References

A Comparative Guide to the Efficacy of Benzo[f]quinoline Anticancer Agents: In Vitro Potency and a Glimpse into In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of benzo[f]quinoline derivatives as potential anticancer agents. Benzo[f]quinolines are a class of polycyclic aromatic nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their potential as anticancer therapeutics.[1][2] This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed mechanisms of action to facilitate a deeper understanding of their therapeutic promise and current limitations.

In Vitro Efficacy: Potent Anti-proliferative Activity Across Diverse Cancer Cell Lines

The majority of research on this compound anticancer agents has focused on their in vitro activity, primarily through the National Cancer Institute's (NCI) 60-human tumor cell line screen. These studies have revealed that certain this compound derivatives exhibit significant growth inhibition against a wide range of cancer types.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected this compound derivatives from various studies. The data is presented as either percentage growth inhibition (PGI) at a single dose or as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Single-Dose (10 µM) Percentage Growth Inhibition (PGI) of this compound Derivatives in the NCI-60 Screen

Compound IDCancer Cell LineCancer TypePGI (%)Reference
3d HOP-92Non-Small Cell Lung>50[1]
LOX IMVIMelanoma>50[1]
SK-MEL-5Melanoma>50[1]
MDA-MB-468Breast>50[1]
3f VariousLeukemiaHighly Selective[1]
3b MDA-MB-468Breast85[1]
6a VariousVarious10-40[1]

Table 2: IC50 Values of this compound-based Heterocycles

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Pyrazolone 2 HCT116Colon7.39 ± 0.5[3][4]
MCF7Breast9.24 ± 0.7[3][4]
Cyanoethanohydrazone 5 HCT116Colon13.46 ± 1.1[3][4]
MCF7Breast16.43 ± 1.3[3][4]

In Vivo Efficacy: A Critical Data Gap

A thorough review of the published literature reveals a significant scarcity of in vivo efficacy data for this compound derivatives in preclinical animal models of cancer. While some studies on related quinoline (B57606) compounds have shown tumor growth inhibition in xenograft models, direct evidence for the antitumor activity of this compound agents in living organisms is not yet well-documented in publicly available research.[5][6] One study investigating the carcinogenicity of benzoquinolines noted that this compound induced an increase in the incidence of hepatomas in male mice, but this was not in the context of evaluating its efficacy against pre-existing tumors.

The lack of extensive in vivo studies represents a critical gap in the development of this compound-based anticancer drugs. Promising in vitro results do not always translate to in vivo efficacy due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and potential toxicity in a whole-organism system. Further research, including xenograft and patient-derived xenograft (PDX) model studies, is imperative to validate the therapeutic potential of these compounds.

Mechanisms of Action: Targeting Key Cellular Processes

The anticancer effects of this compound derivatives are believed to be mediated through the inhibition of critical enzymes involved in DNA replication and cell signaling. The two primary proposed mechanisms are the inhibition of Topoisomerase II and Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K).

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[7] Inhibitors of Topo II, often referred to as "Topo II poisons," stabilize the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks in DNA.[8][9] This DNA damage triggers cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[8][10] Several this compound derivatives have been suggested to act as Topo II inhibitors.[11]

Topoisomerase_II_Inhibition This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication & Transcription DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription Enables DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Prevents repair of Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death

Mechanism of anticancer action via Topoisomerase II inhibition.
PI5P4K Signaling Pathway Inhibition

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a role in various cellular processes, including cell growth, survival, and metabolism.[12] The PI5P4K signaling pathway is increasingly being recognized as a potential therapeutic target in cancer.[12] PI5P4Ks are involved in the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key signaling molecule.[13] Dysregulation of this pathway can contribute to cancer progression. Recent research has linked PI5P4K activity to the Hippo signaling pathway, a critical regulator of organ size and cell proliferation, which is often dysregulated in cancer.[14] Inhibition of PI5P4K may therefore offer a novel strategy to suppress tumor growth.

PI5P4K_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI5P4K PI5P4K Receptor Tyrosine Kinases->PI5P4K Activates PI(4,5)P2 PI(4,5)P2 PI5P4K->PI(4,5)P2 Phosphorylates PI5P to PI5P PI5P PI5P->PI5P4K Downstream Signaling (e.g., Akt, Hippo) Downstream Signaling (e.g., Akt, Hippo) PI(4,5)P2->Downstream Signaling (e.g., Akt, Hippo) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., Akt, Hippo)->Cell Proliferation & Survival This compound This compound This compound->PI5P4K Inhibits

Proposed inhibition of the PI5P4K signaling pathway by benzo[f]quinolines.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established in vitro drug discovery tool that utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Experimental Workflow:

NCI60_Workflow cluster_plate_prep Plate Preparation cluster_drug_treatment Drug Treatment cluster_incubation_analysis Incubation & Analysis Cell_Culture Cancer cell lines grown in RPMI 1640 medium Inoculation Cells inoculated into 96-well plates Cell_Culture->Inoculation Incubation_24h Incubate for 24h (37°C, 5% CO2) Inoculation->Incubation_24h Drug_Addition Compounds added to wells Incubation_24h->Drug_Addition Compound_Prep This compound compound dissolved in DMSO Serial_Dilution Serial dilutions prepared Compound_Prep->Serial_Dilution Serial_Dilution->Drug_Addition Incubation_48h Incubate for 48h Drug_Addition->Incubation_48h Cell_Fixation Cells fixed with trichloroacetic acid (TCA) Incubation_48h->Cell_Fixation Staining Stain with Sulforhodamine B (SRB) Cell_Fixation->Staining Measurement Measure absorbance to determine cell viability Staining->Measurement

Workflow for the NCI-60 human tumor cell line screen.

Detailed Protocol:

  • Cell Culture: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation and Addition: Test compounds are typically solubilized in dimethyl sulfoxide (B87167) (DMSO). For single-dose screening, compounds are added at a concentration of 10 µM. For five-dose screening, a range of concentrations is used to determine the IC50.

  • Incubation: After the addition of the test compounds, the plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB Assay):

    • The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cell number.

  • Data Analysis: The percentage growth inhibition is calculated relative to untreated control cells.

Conclusion and Future Directions

This compound derivatives have demonstrated promising and, in some cases, potent in vitro anticancer activity across a diverse panel of human cancer cell lines. The proposed mechanisms of action, involving the inhibition of Topoisomerase II and the emerging PI5P4K signaling pathway, highlight their potential as valuable scaffolds for the development of novel cancer therapeutics.

However, the significant lack of publicly available in vivo efficacy data is a major hurdle that needs to be addressed. Future research should prioritize the evaluation of the most promising in vitro candidates in relevant preclinical animal models. These studies are essential to assess their pharmacokinetic properties, tolerability, and ultimately, their true therapeutic potential in a physiological context. A more thorough understanding of their in vivo behavior will be critical for the translation of these promising compounds from the laboratory to the clinic.

References

Comparative Docking Analysis of Benzo[f]quinoline Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals summarizing the in-silico evaluation of benzo[f]quinoline derivatives. This guide provides a comparative analysis of their binding affinities with various protein targets implicated in cancer, microbial infections, and viral replication, supported by experimental data and detailed methodologies.

This compound, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, and antioxidant agents. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action by predicting the binding interactions between this compound derivatives and their putative protein targets at the molecular level. This guide consolidates findings from various studies to offer a comparative perspective on the docking performance of these derivatives against several key proteins.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and docking scores of various this compound derivatives against their respective protein targets as reported in the literature. Lower binding energy values typically indicate a more favorable interaction.

Table 1: Anticancer Protein Targets

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazolone-benzo[f]quinolineCDK-5Not Specified-6.6320Not Specified[1]
Cyanoethanohydrazone-benzo[f]quinolineCDK-5Not Specified-6.5696Not Specified[1]
Benzo[h]quinolineCDK22R3JNot SpecifiedNot Specified[2]
Benzo[h]quinolineAromatase3EQMNot SpecifiedNot Specified[2]
Benzo[h]quinolineEGFRNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Antimicrobial Protein Targets

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzo[f]quinolinium salts (BQS)ATP synthaseNot SpecifiedNot SpecifiedNot Specified[4]
Benzo[f]quinolinium salts (BQS)Topoisomerase IINot SpecifiedNot SpecifiedNot Specified[4]

Table 3: Antiviral Protein Target

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole-benzo[f]quinolineHCV NS5B polymerase3SKA> Co-crystallized ligandCYS 366, ASN 411[5][6]

Experimental and Computational Protocols

A generalized workflow for the docking studies of this compound derivatives is outlined below. Specific parameters may vary between studies.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the this compound derivatives are sketched using molecular modeling software and are then optimized to their lowest energy conformation. This typically involves assigning partial charges and minimizing the energy using a suitable force field.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.

Molecular Docking Procedure

Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The prepared ligand is docked into the active site of the prepared protein. A grid box is defined around the active site to encompass the binding pocket. The docking algorithm then explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is then selected for further analysis of the interactions.

G General Experimental Workflow for Molecular Docking cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_sketch Sketch 3D Structure of This compound Derivative ligand_opt Energy Minimization (e.g., MMFF94 force field) ligand_sketch->ligand_opt run_docking Run Docking Simulation (e.g., AutoDock, Glide) ligand_opt->run_docking protein_pdb Download Protein Structure from PDB protein_prep Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges protein_pdb->protein_prep define_grid Define Grid Box around Active Site protein_prep->define_grid define_grid->run_docking analyze_results Analyze Docking Poses & Binding Energies run_docking->analyze_results CDK5_Signaling Simplified CDK5 Signaling Pathway p35 p35/p39 Active_CDK5 Active p35/CDK5 Complex p35->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Substrates Downstream Substrates (e.g., Rb, p53) Active_CDK5->Substrates Cellular_Response Cellular Response (Neuronal migration, Cell cycle) Substrates->Cellular_Response Benzoquinoline This compound Derivatives Benzoquinoline->CDK5 Inhibition EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Benzoquinoline This compound Derivatives Benzoquinoline->EGFR Inhibition TopoII_Mechanism Topoisomerase II Mechanism of Action DNA_Binding Topo II Binds to G-segment DNA ATP_Binding ATP Binding & T-segment DNA Capture DNA_Binding->ATP_Binding Cleavage G-segment Cleavage ATP_Binding->Cleavage Passage T-segment Passage Cleavage->Passage Religation G-segment Religation & T-segment Release Passage->Religation Benzoquinoline This compound Derivatives Benzoquinoline->Cleavage Stabilizes Cleavage Complex (Poison) ATP_Synthase ATP Synthase Proton-driven ATP Synthesis Proton_Gradient Proton Gradient (Intermembrane Space) F0_Subunit F0 Subunit (Rotor) Proton_Gradient->F0_Subunit Proton Flow F1_Subunit F1 Subunit (Catalytic) F0_Subunit->F1_Subunit Rotation ATP_Synthesis ADP + Pi -> ATP (Matrix) F1_Subunit->ATP_Synthesis Catalysis Benzoquinoline This compound Derivatives Benzoquinoline->F0_Subunit Inhibition HCV_NS5B HCV NS5B Polymerase in Viral Replication Viral_RNA Viral RNA Template NS5B HCV NS5B Polymerase Viral_RNA->NS5B New_RNA New Viral RNA Strand NS5B->New_RNA Polymerization NTPs Ribonucleoside Triphosphates (NTPs) NTPs->NS5B Replication Viral Replication New_RNA->Replication Benzoquinoline This compound Derivatives Benzoquinoline->NS5B Inhibition

References

Benchmarking the Performance of Benzo[f]quinoline-Based OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) utilizing benzo[f]quinoline derivatives have emerged as a promising class of materials for next-generation displays and lighting applications. Their inherent electronic properties and high thermal stability make them attractive candidates for efficient and durable devices. This guide provides an objective comparison of the performance of this compound-based OLEDs against other prominent classes of OLED materials, supported by experimental data.

Performance Comparison of OLED Emitter Classes

The performance of an OLED is critically dependent on the organic materials used, particularly in the emissive layer (EML). The following tables summarize key performance metrics for this compound-based OLEDs and compare them with leading alternative technologies: carbazole-based materials, phosphorescent iridium(III) complexes, and Thermally Activated Delayed Fluorescence (TADF) emitters.

Disclaimer: The data presented below is compiled from various research articles. Direct comparison should be approached with caution as device architectures, fabrication methods, and measurement conditions can vary significantly between studies, all of which influence the reported performance metrics.

Table 1: Performance of this compound-Based OLEDs
Emitting Material TypeMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Luminous Efficiency (cd/A)Color Purity (CIE Coordinates)Lifetime (t₅₀ @ initial luminance)
This compound Derivative (Green Phosphorescent Host)11.19Not Reported40.71Not ReportedNot Reported
Benzo[g]quinoline Derivative (Fluorescent Emitter)1.08> 1,0003.58(0.36, 0.56)Not Reported
Table 2: Performance of Alternative OLED Materials
Emitter ClassMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Luminous Efficiency (cd/A)Color Purity (CIE Coordinates)Lifetime (t₅₀ / t₉₅)
Carbazole-Based ~9.5 (Greenish-Blue)4130~20(0.24, 0.49)t₅₀: >1300 hours @ 1000 cd/m²
Iridium(III) Complexes (Phosphorescent) >30 (Orange-Red)24,188115.39 (Green)(0.65, 0.35) (Red)t₅₀: >15,000 hours @ 300 cd/m² (Red)
TADF Emitters ~40 (Orange-Red)>33,000158.8 (Green)(0.14, 0.17) (Deep-Blue)t₉₅: >430 hours @ 1000 cd/m² (Blue)

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the performance comparison.

OLED Fabrication

A standardized fabrication process for bottom-emission OLEDs is crucial for reproducible results. The following is a representative protocol:

  • Substrate Cleaning : Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition : The organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition sequence and typical materials are as follows:

    • Hole Injection Layer (HIL) : e.g., N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Hole Transport Layer (HTL) : e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

    • Emissive Layer (EML) : A host material (e.g., a this compound or carbazole (B46965) derivative) doped with an emissive guest (e.g., an iridium complex or a TADF emitter).

    • Hole Blocking Layer (HBL) : e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

    • Electron Transport Layer (ETL) : e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)

    • Electron Injection Layer (EIL) : e.g., Lithium Fluoride (LiF)

    • Cathode : e.g., Aluminum (Al)

  • Encapsulation : To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following measurements:

  • Current-Voltage-Luminance (J-V-L) Characteristics : These are measured using a source meter and a calibrated photometer or spectroradiometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectra are recorded with a spectroradiometer at a constant driving current. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color purity.

  • External Quantum Efficiency (EQE) : The EQE is the ratio of the number of photons emitted from the device to the number of injected electrons. It is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.

  • Luminous and Power Efficiency : The luminous efficiency (in cd/A) and power efficiency (in lm/W) are calculated from the J-V-L data.

  • Operational Lifetime : The device stability is evaluated by monitoring the luminance decay over time under a constant DC current driving condition. The lifetime is often reported as LT₅₀ (the time for the initial luminance to decrease by 50%) or LT₉₀/LT₉₅ (the time to decrease by 10%/5%). These measurements are often performed at an initial luminance of 100 cd/m² or 1000 cd/m².

Visualizing OLED Processes

The following diagrams illustrate key concepts in OLED operation and characterization.

OLED_Energy_Level_Diagram cluster_device OLED Device Structure cluster_energy Energy Levels Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Hole Injection HTL Hole Transport Layer HIL->HTL Hole Transport EML Emissive Layer HTL->EML HOMO HOMO LUMO LUMO recombination Exciton Recombination ETL Electron Transport Layer ETL->EML EIL Electron Injection Layer EIL->ETL Electron Transport Cathode Cathode (Al) Cathode->EIL Electron Injection photon Light Emission (Photon) recombination->photon

Caption: Energy level diagram of a typical multilayer OLED.

OLED_Characterization_Workflow cluster_fabrication Device Fabrication cluster_measurement Performance Measurement cluster_analysis Data Analysis sub_prep Substrate Cleaning layer_dep Organic & Metal Layer Deposition sub_prep->layer_dep encap Encapsulation layer_dep->encap jvl J-V-L Characteristics encap->jvl el_spec EL Spectrum & CIE Coordinates jvl->el_spec lifetime Operational Lifetime jvl->lifetime eqe External Quantum Efficiency el_spec->eqe perf_metrics Performance Metrics Calculation eqe->perf_metrics lifetime->perf_metrics comp_analysis Comparative Analysis perf_metrics->comp_analysis

Caption: Experimental workflow for OLED fabrication and characterization.

Validating the Mechanism of Action of Antimicrobial Benzo[f]quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antimicrobial benzo[f]quinoline compounds, detailing their performance against alternative antimicrobial agents and providing the experimental framework necessary to validate their mechanism of action. The information presented is intended to support further research and development in the field of antimicrobial drug discovery.

Executive Summary

This compound derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] In silico and experimental studies suggest that these compounds may exert their antimicrobial effects through multiple mechanisms, primarily by inhibiting essential bacterial enzymes such as DNA gyrase and ATP synthase, and potentially by disrupting bacterial membrane integrity.[1] This guide presents available data on their antimicrobial efficacy and cytotoxicity, and provides detailed protocols for key experiments to elucidate their precise mechanism of action.

Data Presentation

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
Compound/DrugStaphylococcus aureusEscherichia coliCandida albicansReference
Benzo[f]quinolinium Salts
BQS Salt 3i0.003040.001520.0575[1]
BQS Salt 3n0.09750.1950.195[1]
BQS Salt 3h~0.195~0.195~0.195[1]
BQS Salt 3g~0.195~0.195~0.195[1]
Standard Antibiotics
Penicillin---[1]
Carbenicillin---[1]
Ciprofloxacin0.125 - 80.013 - 1N/A[2]
NystatinN/AN/A-[1]

Note: The MIC values for Penicillin, Carbenicillin, and Nystatin were used as controls in the referenced study but specific values were not provided in the primary text.[1] MIC values can vary based on the specific strain and testing methodology.

Table 2: Cytotoxicity of Quinoline (B57606) Derivatives against Mammalian Cell Lines
CompoundCell LineIC50 (µM)Reference
Pyrazolone 2 (this compound derivative)HCT116 (Colon Cancer)7.39 ± 0.5[3]
Pyrazolone 2 (this compound derivative)MCF7 (Breast Cancer)9.24 ± 0.7[3]
Cyanoethanohydrazone 5 (this compound derivative)HCT116 (Colon Cancer)13.46 ± 1.1[3]
Cyanoethanohydrazone 5 (this compound derivative)MCF7 (Breast Cancer)16.43 ± 1.3[3]
Quinoline Hydrazone Derivative 25WI-38 (Normal Human Lung Fibroblasts)Low cytotoxicity reported[4]
Quinoline Hydrazone Derivative 26WI-38 (Normal Human Lung Fibroblasts)Low cytotoxicity reported[4]
1,2-dihydroquinoline carboxamide 35MTT cellsNon-cytotoxic[4]
1,2-dihydroquinoline carboxamide 36MTT cellsNon-cytotoxic[4]

Note: Cytotoxicity data for the specific antimicrobial benzo[f]quinolinium salts listed in Table 1 against non-cancerous mammalian cell lines is limited in the reviewed literature. The data presented here for other quinoline derivatives provides an indication of the potential toxicity profile of this class of compounds.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound compounds and standard antibiotics

  • Bacterial and/or fungal cultures

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent (in duplicate) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions. This will result in a range of concentrations of the antimicrobial agent.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 10 µL of the prepared inoculum.

    • Include a growth control well containing only broth and inoculum.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines if a compound inhibits the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test this compound compounds and a known gyrase inhibitor (e.g., ciprofloxacin)

  • Agarose (B213101) gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and ATP.

  • Addition of Inhibitor: Add the test compound at various concentrations. Include a positive control with a known gyrase inhibitor and a negative control with no inhibitor.

  • Enzyme Addition and Incubation: Add DNA gyrase to each reaction tube and incubate at 37°C for 30-60 minutes to allow for the supercoiling reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined.

Bacterial Membrane Potential Assay

This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Materials:

  • Bacterial culture in logarithmic growth phase

  • DiSC3(5) stock solution (in DMSO)

  • A known membrane-depolarizing agent (e.g., CCCP or valinomycin) as a positive control

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase (OD600 of 0.4-0.6).

    • Harvest the cells by centrifugation, wash them twice with buffer, and resuspend them in the same buffer to a final OD600 of 0.05.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow the dye to accumulate in the polarized cells, which leads to fluorescence quenching.

  • Assay Setup:

    • Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well plate.

    • Include wells for a negative control (no treatment), a positive control (with the depolarizing agent), and various concentrations of the test this compound compound.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.

    • Record the baseline fluorescence for 5-10 minutes.

    • Add the test compounds and controls to their respective wells.

    • Continue to record the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and its fluorescence is dequenched.[5][6]

Mandatory Visualization

Benzo_f_quinoline_MoA cluster_targets Potential Intracellular Targets BfQ This compound Compound BacterialCell Bacterial Cell BfQ->BacterialCell DNA_Gyrase DNA Gyrase (Topoisomerase II) BfQ->DNA_Gyrase Inhibits ATP_Synthase ATP Synthase BfQ->ATP_Synthase Inhibits Membrane Cell Membrane Potential BfQ->Membrane Disrupts DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA_Replication->Cell_Death Leads to ATP_Production->Cell_Death Leads to

Caption: Proposed mechanisms of action for antimicrobial this compound compounds.

Experimental_Workflow Start Start: This compound Derivatives MIC MIC Determination (Broth Microdilution) Start->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Mammalian Cells) Start->Cytotoxicity Therapeutic_Index Calculate Therapeutic Index (IC50 / MIC) MIC->Therapeutic_Index Cytotoxicity->Therapeutic_Index MoA_Studies Mechanism of Action Studies Therapeutic_Index->MoA_Studies DNA_Gyrase_Assay DNA Gyrase Supercoiling Assay MoA_Studies->DNA_Gyrase_Assay Membrane_Assay Membrane Potential Assay (DiSC3(5)) MoA_Studies->Membrane_Assay Conclusion Conclusion: Validate Mechanism of Action DNA_Gyrase_Assay->Conclusion Membrane_Assay->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

References

Comparison of the metabolic pathways of different benzoquinoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of three key benzoquinoline isomers: benzo[f]quinoline, benzo[h]quinoline (B1196314), and benzo[c]quinoline (phenanthridine). Understanding the metabolic fate of these structures is crucial for drug development, as metabolism significantly influences the efficacy, toxicity, and pharmacokinetic profiles of xenobiotics. This document summarizes known metabolites, discusses the enzymatic systems likely involved, and provides detailed experimental protocols for replication and further investigation.

Executive Summary

Metabolism of these isomers predominantly involves oxidation reactions, including hydroxylation, N-oxidation, and the formation of dihydrodiols, which are characteristic of cytochrome P450 (CYP450) enzyme activity. The structural differences between the isomers lead to variations in the primary sites of metabolic attack and the types of metabolites formed. For instance, steric hindrance around the nitrogen atom in benzo[h]quinoline appears to limit N-oxidation compared to this compound.

Comparison of Identified Metabolites

The following table summarizes the major metabolites identified for each benzoquinoline isomer in in vitro studies using rat liver homogenates or microsomes.

Isomer Metabolite Metabolic Reaction Reference
This compound 7,8-dihydroxy-7,8-dihydrothis compoundDihydroxylation[1]
9,10-dihydroxy-9,10-dihydrothis compoundDihydroxylation[1]
7-hydroxythis compoundHydroxylation[1]
This compound-N-oxideN-oxidation[1]
Benzo[h]quinoline 5,6-dihydroxy-5,6-dihydrobenzo[h]quinolineDihydroxylation[1]
7,8-dihydroxy-7,8-dihydrobenzo[h]quinolineDihydroxylation[1]
7-hydroxybenzo[h]quinolineHydroxylation[1]
Benzo[h]quinoline-N-oxideN-oxidation (Not detected)[1]
Benzo[c]quinoline (Phenanthridine) Phenanthridin-6(5H)-oneOxidation[2]
Phenanthridine (B189435) N-oxideN-oxidation

Metabolic Pathways and Enzymology

The metabolism of benzoquinoline isomers is primarily mediated by the cytochrome P450 superfamily of enzymes, which are abundant in the liver. These enzymes catalyze the initial oxidative steps that facilitate the excretion of these lipophilic compounds.

This compound undergoes extensive metabolism to form dihydrodiols, hydroxylated products, and an N-oxide.[1] The formation of dihydrodiols suggests the involvement of epoxide hydrolase following an initial epoxidation by CYP450 enzymes. Studies with rat liver microsomes from animals pre-treated with phenobarbital, a known inducer of certain CYP450 enzymes, suggest the involvement of a phenobarbital-inducible CYP isoform in the metabolism of this compound.[3]

Benzo[h]quinoline is also metabolized to dihydrodiols and a hydroxylated derivative.[1] Notably, the formation of benzo[h]quinoline-N-oxide was not observed in studies with rat liver homogenates.[1] This is attributed to steric hindrance around the nitrogen atom, which makes it less accessible to the active site of the metabolizing enzymes.[1]

Benzo[c]quinoline (Phenanthridine) is metabolized to phenanthridone by rat liver and lung microsomes.[2] This oxidation reaction is a key step in its biotransformation. N-oxidation is another potential metabolic pathway.

cluster_BfQ This compound Metabolism cluster_BhQ Benzo[h]quinoline Metabolism cluster_BcQ Benzo[c]quinoline (Phenanthridine) Metabolism BfQ This compound BfQ_Met1 7,8-dihydroxy-7,8- dihydrothis compound BfQ->BfQ_Met1 CYP450, EH BfQ_Met2 9,10-dihydroxy-9,10- dihydrothis compound BfQ->BfQ_Met2 CYP450, EH BfQ_Met3 7-hydroxythis compound BfQ->BfQ_Met3 CYP450 BfQ_Met4 This compound-N-oxide BfQ->BfQ_Met4 CYP450 BhQ Benzo[h]quinoline BhQ_Met1 5,6-dihydroxy-5,6- dihydrobenzo[h]quinoline BhQ->BhQ_Met1 CYP450, EH BhQ_Met2 7,8-dihydroxy-7,8- dihydrobenzo[h]quinoline BhQ->BhQ_Met2 CYP450, EH BhQ_Met3 7-hydroxybenzo[h]quinoline BhQ->BhQ_Met3 CYP450 BcQ Phenanthridine BcQ_Met1 Phenanthridin-6(5H)-one BcQ->BcQ_Met1 CYP450 BcQ_Met2 Phenanthridine N-oxide BcQ->BcQ_Met2 CYP450

Figure 1. Overview of the primary metabolic pathways of benzoquinoline isomers.

Experimental Protocols

The following protocols are representative of the methodologies used to study the in vitro metabolism of benzoquinoline isomers.

Protocol 1: In Vitro Metabolism using Rat Liver Microsomes

Objective: To determine the metabolic profile of benzoquinoline isomers using a subcellular fraction of rat liver.

Materials:

  • Benzoquinoline isomers (this compound, benzo[h]quinoline, phenanthridine)

  • Pooled male Sprague-Dawley rat liver microsomes (RLM)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (for analytical quantification)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing the benzoquinoline isomer (final concentration, e.g., 1-10 µM), rat liver microsomes (final concentration, e.g., 0.5 mg/mL), and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

start Start prep Prepare Incubation Mixtures (Isomer, RLM, Buffer) start->prep preincubate Pre-incubate at 37°C (5 minutes) prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Acetonitrile + IS) incubate->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant (HPLC-MS/MS) process->analyze end End analyze->end

Figure 2. Experimental workflow for in vitro metabolism assay.
Protocol 2: Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the metabolism of a benzoquinoline isomer.

Materials:

  • Benzoquinoline isomer

  • Human recombinant CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH

  • Specific chemical inhibitors for each CYP isoform (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, etc.)

  • Pooled human liver microsomes (HLM)

  • Acetonitrile (ACN)

  • Internal standard

  • LC-MS/MS system

Procedure (Recombinant Enzyme Approach):

  • Follow the general procedure outlined in Protocol 1, substituting rat liver microsomes with individual recombinant human CYP450 enzymes.

  • Compare the rate of metabolism of the benzoquinoline isomer across the different CYP isoforms to identify which enzymes are capable of metabolizing the compound.

Procedure (Chemical Inhibition Approach):

  • Follow the general procedure outlined in Protocol 1 using pooled human liver microsomes.

  • In separate incubation mixtures, include a specific chemical inhibitor for each of the major CYP450 isoforms.

  • A control incubation without any inhibitor should also be performed.

  • Compare the rate of metabolism of the benzoquinoline isomer in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

cluster_recombinant cluster_inhibition start Start recombinant Recombinant Enzyme Approach start->recombinant inhibition Chemical Inhibition Approach start->inhibition rec_step1 Incubate Isomer with Individual Recombinant CYPs recombinant->rec_step1 inh_step1 Incubate Isomer with HLM and Specific CYP Inhibitors inhibition->inh_step1 rec_step2 Measure Metabolism Rate rec_step1->rec_step2 rec_step3 Identify Active CYPs rec_step2->rec_step3 inh_step2 Measure Metabolism Rate inh_step1->inh_step2 inh_step3 Identify Inhibited Pathways inh_step2->inh_step3

Figure 3. Logical relationship of CYP450 reaction phenotyping approaches.

Conclusion

The metabolic pathways of this compound, benzo[h]quinoline, and phenanthridine are diverse, primarily driven by oxidative transformations mediated by cytochrome P450 enzymes. The structural nuances of each isomer dictate the primary sites of metabolism and the resulting metabolite profiles. While a direct quantitative comparison of metabolic rates is currently limited by the available data, the qualitative differences highlighted in this guide provide a solid foundation for researchers in drug development to anticipate the metabolic fate of novel compounds containing these core structures. The provided experimental protocols offer a starting point for further investigations to elucidate the specific enzymes involved and to quantify the kinetics of these important metabolic reactions.

References

A Comparative Guide to the Experimental and Theoretical Properties of Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and theoretical predictions for benzo[f]quinoline and its derivatives. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, offering insights into the physicochemical properties, spectroscopic signatures, and biological activities of this important heterocyclic compound.

Physicochemical Properties: Experimental vs. Theoretical

A fundamental aspect of characterizing any chemical compound is the determination of its physicochemical properties. Below is a comparison of experimentally measured and computationally predicted properties of this compound.

PropertyExperimental ValueTheoretical/Computed Value
Melting Point 89-94 °C[1][2][3][4]Not available in searched literature
Boiling Point 339-350 °C[1][2][3][4]Not available in searched literature
Aqueous Solubility Practically insoluble in water.[1] Less than 0.1 mg/mL at 19 °C.[5]QPlogS: -4.335 (a predicted aqueous solubility value)
pKa Not available in searched literaturePredicted: 5.37±0.30 (for the isomer Benzo[f]isoquinoline)[6]
LogP (Octanol/Water) Not available in searched literatureXLogP3: 3.5[5]

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are indispensable for the structural elucidation of molecules. This section compares the available experimental spectroscopic data for this compound with theoretical predictions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been experimentally determined. While a detailed theoretical IR spectrum was not found in the searched literature, the experimental spectrum is available for comparison with future computational studies.

Experimental IR Spectrum (Condensed Phase) The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While experimental ¹H and ¹³C NMR data for this compound derivatives are available, a direct comparison with theoretical calculations for the parent molecule was not found in the searched literature. However, studies on derivatives often employ Density Functional Theory (DFT) to predict chemical shifts, showing good correlation with experimental values.[8][9]

UV-Visible Spectroscopy

The electronic absorption properties of this compound have been studied experimentally.

Experimental UV-Vis Spectrum The UV absorption maxima for this compound in ethanol (B145695) are reported at 347, 331, 316, and 266 nm.

Theoretical calculations of UV-Vis spectra for this compound derivatives are often performed using Time-Dependent DFT (TD-DFT), which can provide insights into the electronic transitions.[10][11]

Biological Activity: From Experimental Screening to In Silico Prediction

This compound and its derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Modern drug discovery often combines experimental screening with computational methods to predict and rationalize biological activity.

Anticancer Activity

Several studies have reported the synthesis and in vitro evaluation of this compound derivatives against various cancer cell lines.[6][12] These experimental findings are often complemented by molecular docking studies to predict the binding interactions with biological targets.

Compound/DerivativeExperimental Activity (IC₅₀ or % Inhibition)Theoretical Prediction (Binding Energy/Docking Score)Target
Quaternary Salt 3d Non-selective activity against various cancer cell types, with significant lethality against HOP-92, LOX IMVI, SK-MEL-5, and MDA-MB-468 cell lines.[6][12]Not explicitly stated, but guided by theoretical predictions.[13]Not specified
Quaternary Salt 3f Highly selective activity against leukemia cells.[6][12]Not explicitly stated, but guided by theoretical predictions.[13]Not specified
Benzimidazole derivative 19 Potent antioxidant activity.[3][5]Strong binding to HCV NS5B polymerase (binding energy greater than co-crystallized ligand).[3][5]HCV NS5B polymerase
Benzo[h]quinoline derivatives 3e, 3f, 3h, 3j Effective cytotoxicity against G361, H460, MCF7, and HCT116 cancer cell lines (IC₅₀ values from 4.7 to 7.6 μM).[14]Favorable docking scores with CDK2 and aromatase.[14]CDK2, Aromatase
Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties.

Compound/DerivativeExperimental Activity (e.g., MIC)Theoretical Prediction (Binding Energy/Docking Score)Target
Benzo[f]quinolinium salts (BQS) Excellent antifungal activity against Candida albicans and very good antibacterial activity against Staphylococcus aureus.[2]Salts 3j, 3i, and 3n show the best fit with ATP synthase. Salts 3j and 3n show the best fit with TOPO II.[2]ATP synthase, TOPO II

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route involves a two-step process:

  • Quaternization: this compound is reacted with various α-halocarbonyl compounds (e.g., phenacyl bromides) to form the corresponding benzo[f]quinolinium quaternary salts.[2][4]

  • [3+2] Dipolar Cycloaddition: The quaternary salts are treated with a base (e.g., triethylamine) in the presence of a dipolarophile (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD) to yield fused pyrrolo-benzo[f]quinoline cycloadducts.[2][4]

A detailed review of various synthetic methods, including the Skraup reaction and Doebner-Von Miller reaction, is also available.[1][15][16]

In Vitro Anticancer Activity Assay

The anticancer potency of synthesized compounds is often evaluated using the following protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the test compounds at various concentrations for a specified period (e.g., 48 hours).

  • Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell growth inhibition or the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[14]

Molecular Docking Protocol

In silico molecular docking studies are performed to predict the binding mode and affinity of the compounds to their biological targets. A general workflow is as follows:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structures of the this compound derivatives (ligands) are drawn and optimized using computational chemistry software.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein and calculate the binding energy or docking score.

  • Analysis: The results are analyzed to identify the most favorable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[5][14]

Visualizations

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start This compound quat Quaternization with α-halocarbonyls start->quat salts Benzo[f]quinolinium Salts quat->salts cyclo [3+2] Dipolar Cycloaddition salts->cyclo cycloadducts Fused Cycloadducts cyclo->cycloadducts exp_eval Experimental Screening (e.g., Anticancer Assays) cycloadducts->exp_eval in_silico In Silico Prediction (Molecular Docking, ADMET) cycloadducts->in_silico sar Structure-Activity Relationship (SAR) Analysis exp_eval->sar in_silico->sar lead Lead Compounds sar->lead Identification of Lead Compounds

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship in Drug Discovery

The interplay between experimental and theoretical approaches in identifying bioactive this compound derivatives can be visualized as follows.

G exp Experimental Data (Biological Activity) val Validation & Correlation exp->val the Theoretical Predictions (Docking, QSAR) the->val lead Lead Compound Optimization val->lead Strong Correlation

Caption: Interplay of experimental and theoretical methods in lead discovery.

References

Unveiling the Photophysical Behavior of Benzo[f]quinoline: A Comparative Study in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the photophysical properties of benzo[f]quinoline, a fluorescent heterocyclic aromatic compound, reveals significant solvent-dependent variations in its electronic absorption and emission characteristics. This guide provides a comparative overview of these properties, supported by available experimental data, and details the methodologies for their measurement, offering valuable insights for researchers in drug development, materials science, and chemical biology.

This compound, a nitrogen-containing polycyclic aromatic hydrocarbon, is recognized for its characteristic blue fluorescence.[1] Its rigid, planar structure contributes to its luminescent properties, which are sensitive to the surrounding molecular environment. Understanding how different solvents influence the photophysical parameters of this compound is crucial for its application as a molecular probe, a building block for organic light-emitting diodes (OLEDs), and a scaffold in medicinal chemistry.[1][2]

Comparative Photophysical Data

The photophysical properties of this compound are intrinsically linked to the polarity, proticity, and refractive index of the solvent. While comprehensive data for the parent this compound across a wide range of solvents is limited in the published literature, the following table summarizes the available data. To provide a broader context, data for a closely related derivative, 1-(3-butenyl)-3-phenylthis compound, is also included to illustrate general trends.

SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
This compound
Ethanol (B145695)347, 331, 316, 266Not ReportedNot ReportedNot Reported
1-(3-butenyl)-3-phenylthis compound
Ethanol346372, 3880.51Not Reported
BenzeneNot Reported374, 3910.41Not Reported
DMSONot Reported373, 3900.49Not Reported

Data for 1-(3-butenyl)-3-phenylthis compound is sourced from a study on its derivatives and is included for illustrative purposes.

The absorption spectrum of this compound in ethanol exhibits multiple bands, which is characteristic of polycyclic aromatic systems. For its derivatives, a general trend of slightly lower fluorescence quantum yields is observed in the less polar solvent, benzene, compared to the more polar ethanol and DMSO. This suggests that the efficiency of the fluorescence process can be modulated by the solvent environment.

Experimental Protocols

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3]

Materials and Instrumentation:

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard have significant absorbance.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots.

  • Calculation: The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

    where:

    • Φf,std is the known quantum yield of the standard.

    • Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • High-speed photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • The TCSPC electronics build a histogram of the photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The measured fluorescence decay curve is deconvoluted with the IRF.

    • The resulting decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τf).

Experimental Workflow Visualization

The logical flow of the experimental procedures for characterizing the photophysical properties of this compound is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_lifetime Lifetime Measurement (TCSPC) cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of this compound abs_spec Record UV-Vis Absorption Spectra prep_sample->abs_spec fluor_spec Record Fluorescence Emission Spectra prep_sample->fluor_spec irf Measure Instrument Response Function (IRF) prep_sample->irf prep_standard Prepare Dilute Solutions of Fluorescence Standard prep_standard->abs_spec prep_standard->fluor_spec qy_calc Calculate Fluorescence Quantum Yield (Φf) abs_spec->qy_calc fluor_spec->qy_calc lifetime_acq Acquire Fluorescence Decay Curve irf->lifetime_acq lifetime_calc Calculate Fluorescence Lifetime (τf) lifetime_acq->lifetime_calc

Caption: Experimental workflow for photophysical characterization.

References

Isomeric Preference in the Synthesis of Benzo[g]pyrimido[4,5-b]quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, a class of compounds with significant biological and pharmacological potential, presents a notable challenge in controlling regioselectivity. The fusion of the pyrimidoquinoline core to the naphthalene (B1677914) system can result in two distinct isomers: the linear benzo[g]pyrimido[4,5-b]quinoline and the angular benzo[h]pyrimido[4,5-b]quinoline. This guide provides a comparative analysis of synthetic methodologies, with a focus on the preferential formation of the linear isomer, supported by experimental data and detailed protocols.

Microwave-Assisted Three-Component Synthesis: A Highly Regioselective Approach

A prominent and environmentally friendly method for the synthesis of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones demonstrates a strong regioselective preference for the linear isomer.[1][2] This one-pot, three-component reaction, conducted under solvent-free and catalyst-free microwave irradiation, offers high yields and short reaction times.

The reaction involves the condensation of a 6-aminopyrimidin-4-one, naphthalene-1,2,4(3H)-trione, and an aromatic aldehyde. Experimental results, supported by computational DFT analysis, indicate that the formation of the linear isomer is kinetically favored over the angular counterpart.[1][3]

Comparative Performance Data

The following table summarizes the yields of various linear 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione derivatives synthesized using the microwave-assisted method. For all entries, the reaction exclusively yielded the linear isomer.

Aldehyde (Ar-CHO)RProductTime (min)Yield (%)
BenzaldehydeH4a 780
4-MethylbenzaldehydeH4b 675
4-MethoxybenzaldehydeH4c 581
4-(Dimethylamino)benzaldehydeH4d 578
4-HydroxybenzaldehydeH4e 972
4-FluorobenzaldehydeH4f 870
4-ChlorobenzaldehydeH4g 773
4-BromobenzaldehydeH4h 775
BenzaldehydeCH₃4i 877
4-MethylbenzaldehydeCH₃4j 772
4-MethoxybenzaldehydeCH₃4k 670
4-(Dimethylamino)benzaldehydeCH₃4l 679
4-HydroxybenzaldehydeCH₃4m 970
3,4,5-TrimethoxybenzaldehydeCH₃4n 880
4-FluorobenzaldehydeCH₃4o 874
4-ChlorobenzaldehydeCH₃4p 771
4-BromobenzaldehydeCH₃4q 776

Data sourced from Trilleras et al.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis

General Procedure for the Synthesis of Compounds 4a–q:

A mixture of 6-aminopyrimidin-4-one (1 mmol), naphthalene-1,2,4(3H)-trione (1 mmol), and the corresponding aldehyde (1 mmol) is subjected to microwave irradiation for 5–9 minutes at 200 °C under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then purified by recrystallization from 95% ethanol (B145695).[2]

Alternative Synthetic Methodologies for Pyrimido[4,5-b]quinolines

While the microwave-assisted approach shows high regioselectivity for the linear benzo[g] isomer, other catalytic systems have been employed for the synthesis of the broader class of pyrimido[4,5-b]quinolines. It is important to note that the isomeric preference (linear vs. angular) in the context of the benzo-fused system has not been explicitly reported for these methods.

Trityl Chloride Catalyzed Multicomponent Synthesis

A study by Moosavi-Zare et al. reports the use of trityl chloride (TrCl) as a neutral and efficient catalyst for the three-component synthesis of pyrimido[4,5-b]quinoline derivatives.[4] This method is carried out under reflux conditions in chloroform (B151607).

Comparative Performance Data (Trityl Chloride Catalysis):

AldehydeTime (min)Yield (%)
4-ClC₆H₄CHO2595
4-NO₂C₆H₄CHO2098
3-NO₂C₆H₄CHO2096
4-MeC₆H₄CHO3090
4-MeOC₆H₄CHO3088
C₆H₅CHO3585
2-ClC₆H₄CHO2594
2,4-diClC₆H₄CHO2596

Data sourced from Moosavi-Zare et al.[4]

Experimental Protocol: Trityl Chloride Catalyzed Synthesis

In a round-bottomed flask connected to a reflux condenser, an aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.140 g), 6-amino-1,3-dimethyluracil (B104193) (1 mmol, 0.155 g), and trityl chloride (10 mol %, 0.0278 g) are added to chloroform (10 mL). The mixture is stirred under reflux for the appropriate time as monitored by TLC. After completion, the solvent is removed, and the product is purified by recrystallization from aqueous ethanol (70%).[4]

Reaction Pathways and Mechanistic Insights

The preferential formation of the linear benzo[g]pyrimido[4,5-b]quinoline isomer in the microwave-assisted synthesis is attributed to a kinetically controlled reaction pathway. The initial condensation reaction likely proceeds through a specific orientation of the reactants that favors the formation of the linear annulated product.

Below is a DOT script representation of the proposed synthetic pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 6-aminopyrimidin-4-one 6-aminopyrimidin-4-one ReactionMixture One-pot Reaction Mixture 6-aminopyrimidin-4-one->ReactionMixture naphthalene-1,2,4(3H)-trione naphthalene-1,2,4(3H)-trione naphthalene-1,2,4(3H)-trione->ReactionMixture aromatic aldehyde aromatic aldehyde aromatic aldehyde->ReactionMixture Microwave Irradiation (200 °C) Microwave Irradiation (200 °C) LinearIsomer Linear Benzo[g]pyrimido[4,5-b]quinoline (Kinetically Favored Product) Microwave Irradiation (200 °C)->LinearIsomer High Regioselectivity AngularIsomer Angular Isomer (Not Observed) Microwave Irradiation (200 °C)->AngularIsomer Solvent-free Solvent-free ReactionMixture->Microwave Irradiation (200 °C) G Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde + Trityl Cation TritylChloride Trityl Chloride (Catalyst) TritylChloride->ActivatedAldehyde Intermediate Intermediate Adduct ActivatedAldehyde->Intermediate Dimedone Dimedone Dimedone->Intermediate 6-amino-1,3-dimethyluracil 6-amino-1,3-dimethyluracil 6-amino-1,3-dimethyluracil->Intermediate Michael Addition & Cyclization Product Pyrimido[4,5-b]quinoline Intermediate->Product Dehydration

References

Safety Operating Guide

Proper Disposal of Benzo[f]quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Benzo[f]quinoline is a critical component of laboratory safety and environmental responsibility. This hazardous chemical, a polycyclic aromatic nitrogen heterocycle, requires careful handling and adherence to established disposal protocols to mitigate risks to human health and the environment.

This compound is recognized as a harmful substance, a suspected mutagen, and toxic to aquatic life. Therefore, its disposal must be managed through a licensed hazardous waste disposal service. The following procedures provide essential, step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Spill Management: In the event of a small spill, dampen the solid material with 60-70% ethanol (B145695) to prevent dust generation.[1] Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal.[1][2] The spill area should then be washed with 60-70% ethanol followed by soap and water.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to arrange for its collection by a certified hazardous waste management company. On-site chemical treatment by laboratory personnel is not recommended due to the hazardous nature of the chemical and its reaction byproducts.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and the disposal company.

    • Keep solid this compound waste separate from liquid waste.

  • Packaging and Labeling:

    • Place solid this compound waste in a clearly labeled, sealed, and durable container.

    • For solutions containing this compound, use a compatible, leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Include any other components of the waste mixture.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[3]

    • The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final treatment of the this compound waste.

Disposal Methodologies Employed by Professionals

Licensed hazardous waste facilities typically use high-temperature incineration to destroy chemical waste like this compound. This method ensures the complete breakdown of the compound into less harmful substances.

ParameterRecommended ValueRationale
Incineration Temperature 850°C - 1600°CEnsures complete destruction of organic pollutants and breaks down toxic materials.[4][5]
Residence Time Minimum of 2 secondsGuarantees that the waste is exposed to the high temperature for a sufficient duration for complete combustion.[4][5][6]

For certain polycyclic aromatic hydrocarbons, chemical oxidation using strong agents like concentrated sulfuric acid, potassium dichromate, or potassium permanganate (B83412) is a potential treatment method for laboratory waste.[2] However, these procedures should only be carried out by trained professionals at a designated treatment facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Process start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Small Spill? ppe->spill spill_protocol Follow Spill Protocol: 1. Dampen with Ethanol 2. Collect in Sealed Bag 3. Decontaminate Area spill->spill_protocol Yes package Package Waste in Labeled, Sealed Container spill->package No spill_protocol->package storage Store in Designated Hazardous Waste Area package->storage contact_ehs Contact Institutional EHS Office for Waste Pickup storage->contact_ehs disposal_co Licensed Hazardous Waste Co. Collects Waste contact_ehs->disposal_co incineration High-Temperature Incineration (850°C - 1600°C) disposal_co->incineration end_process Proper Disposal Complete incineration->end_process

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Benzo[f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Benzo[f]quinoline, a chemical requiring stringent safety measures to mitigate potential health risks. Adherence to these procedures is paramount for ensuring the safety of all personnel.

This compound is a hazardous substance that can cause severe irritation to the skin, eyes, and mucous membranes upon contact.[1][2] Symptoms of exposure may include redness, swelling, blisters, and visual disturbances.[1][2] Due to its hazardous nature, it is essential to utilize appropriate personal protective equipment (PPE) and follow established safety protocols.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemically resistant gloves (e.g., Nitrile, Butyl rubber). Disposable Tyvek-type sleeves or a full protective suit.To prevent skin contact which can cause severe irritation.[2] If a full suit is not worn, sleeves should be taped to gloves.[2]
Respiratory Protection A NIOSH-approved half-face or full-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.To protect against inhalation of harmful vapors, dust, or mists, especially when weighing or preparing solutions.[2]

Operational Plan for Handling this compound

This step-by-step guide outlines the necessary procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Preparation and Handling:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that all necessary PPE is donned correctly.

  • When weighing the solid compound, use a disposable weighing boat and handle it with care to avoid creating dust.

  • For preparing solutions, slowly add the weighed this compound to the solvent to prevent splashing.

3. Spill Response:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2]

  • For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[2]

  • Use absorbent paper dampened with 60-70% ethanol to clean the affected area, followed by a wash with soap and water.[2]

  • Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for disposal.[2]

4. Decontamination and Disposal:

  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Contaminated clothing should be removed immediately and washed before reuse.[3]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

start Start: Receive & Inspect Chemical storage Store in Designated Cool, Dry, Ventilated Area start->storage prep Don Appropriate PPE (Gloves, Goggles, Respirator) storage->prep handling Work in Chemical Fume Hood prep->handling weighing Weigh Solid Carefully to Avoid Dust handling->weighing spill Spill Occurs handling->spill solution Prepare Solution by Adding Solid to Solvent weighing->solution decon Decontaminate Equipment solution->decon spill_response Execute Spill Response Protocol: - Evacuate & Remove Ignition Sources - Dampen with Ethanol & Collect - Decontaminate Area spill->spill_response disposal Dispose of Waste as Hazardous Material spill_response->disposal decon->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

By implementing these safety measures, research and development professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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